Drgds
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-amino-4-[[1-[[2-[[3-carboxy-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N8O11/c20-8(4-13(30)31)15(34)26-9(2-1-3-23-19(21)22)16(35)24-6-12(29)25-10(5-14(32)33)17(36)27-11(7-28)18(37)38/h8-11,28H,1-7,20H2,(H,24,35)(H,25,29)(H,26,34)(H,27,36)(H,30,31)(H,32,33)(H,37,38)(H4,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYAWCJCNZVGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)N)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N8O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to DREADDs: Mechanism, Application, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic technology that allows for precise temporal and spatial control of G protein-coupled receptor (GPCR) signaling pathways in vivo.[1][2] These engineered receptors are unresponsive to endogenous ligands but can be potently and selectively activated by pharmacologically inert, "designer" small molecules.[3][4] This technology has revolutionized neuroscience and is finding increasing application in other fields like cardiology and endocrinology, offering an unparalleled tool to dissect the function of specific cell types within complex biological systems.[5][6] This guide provides a comprehensive technical overview of DREADDs, including their mechanism of action, a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Concepts: How DREADDs Work
DREADDs are typically derived from human muscarinic acetylcholine receptors (mAChRs) that have been mutated to no longer bind acetylcholine.[7][8] Instead, they are activated by synthetic ligands, most notably Clozapine-N-Oxide (CNO) and its more recent, potent analogue, Deschloroclozapine (DCZ).[3][9] A key feature of DREADD technology is the ability to selectively activate different G protein signaling cascades depending on the DREADD variant used.[1][4]
The primary types of DREADDs are:
-
Gq-coupled DREADDs (e.g., hM3Dq): Upon activation, these receptors couple to the Gαq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). In neurons, this cascade typically results in depolarization and increased neuronal firing.[4][10][11]
-
Gi-coupled DREADDs (e.g., hM4Di): These receptors couple to the Gαi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][12] This signaling cascade can also lead to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in hyperpolarization and neuronal silencing.[13][14]
-
Gs-coupled DREADDs (e.g., GsD): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in cAMP production and subsequent activation of protein kinase A (PKA).[4]
-
KORD (κ-opioid receptor DREADD): This is a Gi-coupled DREADD derived from the kappa-opioid receptor that is activated by the pharmacologically inert ligand Salvinorin B (SalB), providing an orthogonal system to the muscarinic-based DREADDs.[15][16][17]
Quantitative Data Presentation
The selection of a DREADD and its corresponding ligand is a critical experimental design choice. The following tables summarize key quantitative parameters for the most commonly used DREADD ligands.
| Ligand | DREADD Receptor | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Notes |
| Clozapine-N-Oxide (CNO) | hM3Dq | - | 7.3[2] | Prototypical DREADD agonist. Can be reverse-metabolized to clozapine, which has its own psychoactive effects.[18][19][20] |
| hM4Di | - | 8.1[12][18] | ||
| Deschloroclozapine (DCZ) | hM3Dq | 6.3[7] | 0.081[2] | Highly potent and brain-penetrant agonist with faster kinetics than CNO.[1][9][21] |
| hM4Di | 4.2[7] | 0.051[2] | ||
| Salvinorin B (SalB) | KORD | - | 11.8[5][22] | Orthogonal to CNO-activated DREADDs, allowing for multiplexed experiments.[15][16] |
| Compound 21 (C21) | hM4Di | - | 2.95[18] | An alternative to CNO with a favorable pharmacokinetic profile.[18] |
| JHU37152 | hM3Dq | 1.8[23] | - | High-affinity ligand. |
| hM4Di | 8.7[23] | - | ||
| JHU37160 | hM3Dq | 1.9[23] | - | High-affinity ligand. |
| hM4Di | 3.6[23] | - |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways activated by Gq, Gi, and Gs-coupled DREADDs.
Caption: Gq-DREADD signaling pathway.
Caption: Gi-DREADD signaling pathway.
Caption: Gs-DREADD signaling pathway.
Experimental Protocols
A typical in vivo DREADD experiment involves several key stages, from viral vector delivery to behavioral analysis and histological confirmation.
Stereotactic Injection of AAV-DREADD
This protocol describes the injection of an adeno-associated virus (AAV) encoding a DREADD into a specific brain region of a mouse.
Materials:
-
AAV encoding the DREADD of interest (e.g., AAV5-CaMKIIa-hM3D(Gq)-mCherry) at a titer of at least 10^12 GC/mL.[24]
-
Stereotactic frame.
-
Anesthesia machine with isoflurane.
-
Microinjection pump and glass micropipettes.
-
Surgical tools (scalpel, forceps, etc.).
-
Analgesics and antiseptic solutions.
Procedure:
-
Anesthetize the mouse using isoflurane (4% for induction, 1.5-2.5% for maintenance).[24]
-
Secure the mouse in the stereotactic frame.[25]
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and clean with antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda and determine the coordinates for the target brain region.
-
Drill a small craniotomy over the target site.
-
Lower the micropipette containing the AAV to the desired depth.
-
Infuse the virus at a slow rate (e.g., 40 nL/min) to a total volume of 200-250 nL.[3][24]
-
Leave the pipette in place for 10 minutes post-infusion to allow for diffusion before slowly retracting it.[24]
-
Suture the incision and provide post-operative care, including analgesics.
-
Allow 2-4 weeks for viral expression before proceeding with experiments.[3]
DREADD Activation and Behavioral Analysis
Materials:
-
DREADD ligand (e.g., CNO, DCZ) dissolved in an appropriate vehicle (e.g., saline, DMSO).
-
Behavioral testing apparatus (e.g., open field, elevated plus maze).
Procedure:
-
Habituate the animals to the experimental procedures and testing environment.
-
On the test day, administer the DREADD ligand via the desired route (e.g., intraperitoneal injection, oral administration). A typical CNO dose is 0.3-5 mg/kg, while DCZ is effective at much lower doses (e.g., 0.1 mg/kg).[3][9][18]
-
Wait for the appropriate time for the ligand to take effect. For CNO, this is typically 30 minutes, while DCZ can have effects within minutes.[2][3]
-
Conduct the behavioral test. The duration of the behavioral effects can range from approximately 60 minutes for SalB to several hours for CNO.[26][27]
-
It is crucial to include appropriate control groups, such as animals expressing a control virus (e.g., encoding only a fluorescent reporter) and/or receiving vehicle injections.[8]
Validation of DREADD Activity
4.3.1. c-Fos Immunohistochemistry
Activation of Gq-coupled DREADDs leads to neuronal firing, which can be indirectly measured by the expression of the immediate early gene c-Fos.
Procedure:
-
Administer the DREADD ligand as described above.
-
90 minutes after ligand administration, perfuse the animal transcardially with 4% paraformaldehyde (PFA).[28][29]
-
Harvest the brain and post-fix in PFA overnight, followed by cryoprotection in a sucrose solution.[14]
-
Section the brain on a cryostat.
-
Perform immunohistochemistry using an anti-c-Fos antibody.[14][28]
-
Image the sections and quantify the number of c-Fos-positive cells in the target region. A significant increase in c-Fos expression in the DREADD-expressing group compared to controls confirms successful DREADD activation.[30]
4.3.2. In Vivo Electrophysiology
Directly measuring changes in neuronal firing rates provides the most definitive validation of DREADD-mediated modulation of neuronal activity.
Procedure:
-
Implant a microelectrode array in the target brain region of the DREADD-expressing animal.
-
After recovery, record baseline neuronal activity.
-
Administer the DREADD ligand and continue recording to observe changes in firing rate.
-
For hM3Dq, an increase in firing rate is expected, while for hM4Di, a decrease is expected.[31][32]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for a DREADD-based study, from initial hypothesis to final data analysis.
Caption: A typical experimental workflow for a DREADD-based study.
Conclusion and Future Directions
DREADD technology offers an unprecedented ability to remotely control cell signaling and neuronal activity, providing a powerful tool for dissecting the causal role of specific cell populations in complex physiological and behavioral processes.[9][33] The development of new, more potent, and faster-acting ligands like DCZ, as well as orthogonal systems like KORD/SalB, continues to expand the capabilities of this technology.[1][16] As our understanding of the nuances of DREADD pharmacology and in vivo kinetics improves, so too will the precision and reliability of the experiments that employ them. For researchers in both basic science and drug development, a thorough understanding of the principles and protocols outlined in this guide is essential for the successful application of this transformative technology.
References
- 1. Deschloroclozapine, a potent and selective chemogenetic actuator enables rapid neuronal and behavioral modulations in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereotaxic AAV-HM4Di-mCherry Injections and the DREADD System [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. DREADD ligands (CNO / SalB / DCZ) for neuroscience research | Hello Bio [hellobio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. 2.2. Mouse model [bio-protocol.org]
- 9. Frontiers | Deschloroclozapine exhibits an exquisite agonistic effect at lower concentration compared to clozapine-N-oxide in hM3Dq expressing chemogenetically modified rats [frontiersin.org]
- 10. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenet… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A New DREADD Facilitates the Multiplexed Chemogenetic Interrogation of Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 18. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rdw.rowan.edu [rdw.rowan.edu]
- 20. researchwithrowan.com [researchwithrowan.com]
- 21. biorxiv.org [biorxiv.org]
- 22. Salvinorin B | DREADD Ligands | Tocris Bioscience [tocris.com]
- 23. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Stereotaxic delivery of AAV [bio-protocol.org]
- 25. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 26. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 27. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Gq DREADD activation of CaMKIIa MnPO neurons stimulates nitric oxide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 30. Chemogenetic inhibition in the dorsal striatum reveals regional specificity of direct and indirect pathway control of action sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 31. In vivo electrophysiological validation of DREADD-based modulation of pallidal neurons in the non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. lions-talk-science.org [lions-talk-science.org]
An In-depth Technical Guide to hM3Dq and hM4Di DREADD Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become an indispensable technology in neuroscience and related fields, offering precise temporal and spatial control over cellular signaling.[1][2] This guide provides a detailed technical comparison of the two most widely used muscarinic-based DREADDs: the excitatory hM3Dq and the inhibitory hM4Di receptors. We will delve into their core mechanisms, signaling pathways, quantitative pharmacological profiles, and provide detailed experimental protocols for their successful implementation and validation.
Core Receptor Profiles
hM3Dq and hM4Di are engineered G protein-coupled receptors (GPCRs) derived from human muscarinic acetylcholine receptors.[3][4] They have been mutated to be insensitive to the endogenous ligand acetylcholine but highly responsive to synthetic actuators, most notably Clozapine-N-Oxide (CNO) and the newer, more potent agonist Deschloroclozapine (DCZ).[5]
-
hM3Dq (Excitatory): This receptor is coupled to the Gq signaling pathway.[3][6] Upon activation, it initiates a cascade that leads to neuronal depolarization and increased firing rates.[3]
-
hM4Di (Inhibitory): This receptor is coupled to the Gi signaling pathway.[2][4] Its activation results in neuronal hyperpolarization and a reduction in neuronal activity.[4]
Signaling Pathways
The distinct effects of hM3Dq and hM4Di stem from their engagement with different intracellular G-protein signaling cascades.
hM3Dq Signaling Pathway
Activation of hM3Dq by an agonist like CNO or DCZ leads to the engagement of the Gαq subunit. This initiates a signaling cascade that includes the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to neuronal depolarization.[3][6] Downstream of this, pathways such as the ERK/MAP kinase and JNK pathways can be modulated.[6][7]
hM4Di Signaling Pathway
Conversely, agonist binding to hM4Di activates the Gαi subunit. This has two primary inhibitory effects: the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP), and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4][8] The opening of GIRK channels leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and a decrease in firing rate.[4][8]
Quantitative Data Presentation
The choice of agonist and its concentration is critical for effective DREADD-based experiments. Deschloroclozapine (DCZ) has emerged as a more potent and selective actuator compared to the first-generation ligand, CNO.[9][10]
| Ligand | Receptor | Ki (nM) | EC50 (nM) |
| CNO | hM3Dq | - | ~10-30 |
| hM4Di | - | ~5-15 | |
| DCZ | hM3Dq | ~6.3 | ~0.13 |
| hM4Di | ~4.2 | ~0.081 |
Note: Ki and EC50 values can vary between different assay systems and cell types. The values presented are approximations from published literature.
Experimental Protocols
Successful implementation of DREADD technology requires meticulous experimental procedures, from viral vector delivery to functional validation.
Experimental Workflow Overview
Detailed Methodologies
1. AAV-DREADD Stereotaxic Injection
This protocol describes the injection of an adeno-associated virus (AAV) encoding a DREADD receptor into a specific brain region of a mouse.
-
Materials:
-
AAV encoding hM3Dq or hM4Di (e.g., pAAV-hSyn-hM3Dq-mCherry or pAAV-hSyn-hM4Di-mCherry)
-
Stereotaxic apparatus
-
Anesthesia machine (isoflurane)
-
Microinjection pump and glass micropipettes
-
Surgical tools
-
-
Procedure:
-
Anesthetize the mouse using isoflurane (4% for induction, 1.5-2.5% for maintenance).[11]
-
Secure the mouse in the stereotaxic frame.[12]
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the fur on the head and clean the area with povidone-iodine and ethanol.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda and determine the coordinates for the target brain region.
-
Drill a small craniotomy over the injection site.
-
Lower the glass micropipette filled with the AAV solution to the target coordinates.
-
Infuse the virus at a slow rate (e.g., 40 nL/min) for a total volume of ~250 nL.[11]
-
Leave the pipette in place for 10 minutes post-injection to allow for diffusion before slowly retracting it.[11]
-
Suture the incision and provide post-operative care, including analgesics.
-
Allow 2-4 weeks for viral expression before subsequent experiments.[13]
-
2. In Vivo Agonist Administration
-
CNO Preparation and Administration:
-
Stock Solution: Dissolve CNO powder in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).
-
Working Solution: Dilute the stock solution in sterile saline (0.9% NaCl) for a final DMSO concentration of <5%. A typical working concentration is 0.1-0.5 mg/mL.[14]
-
Administration: Inject intraperitoneally (i.p.) at a dose of 1-5 mg/kg.[15] Behavioral or physiological effects are typically observed 15-30 minutes post-injection.[15]
-
-
DCZ Preparation and Administration:
3. Validation of DREADD Function: c-Fos Immunohistochemistry
Activation of hM3Dq or inhibition by hM4Di can be confirmed by examining the expression of the immediate early gene c-Fos, a marker of neuronal activity.
-
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Vibratome or cryostat
-
Blocking solution (e.g., 10% normal horse serum in PBS with 0.3% Triton X-100)
-
Primary antibody: rabbit anti-c-Fos
-
Secondary antibody: biotinylated goat anti-rabbit
-
Avidin-biotin complex (ABC) kit
-
Diaminobenzidine (DAB) substrate
-
-
Procedure:
-
Ninety minutes after agonist administration, transcardially perfuse the animal with PBS followed by 4% PFA.[17]
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brain into 40 µm coronal slices using a vibratome or cryostat.[18]
-
Wash sections in PBS.
-
Block non-specific binding with blocking solution for 2 hours at room temperature.[18]
-
Incubate sections in primary anti-c-Fos antibody (e.g., 1:1000 dilution) for 48 hours at 4°C.[18]
-
Wash and incubate in biotinylated secondary antibody (e.g., 1:500 dilution) for 2 hours at room temperature.[18]
-
Amplify the signal using an ABC kit.[18]
-
Visualize the staining with DAB substrate.[18]
-
Mount the sections and quantify c-Fos positive cells in the region of interest.
-
4. Validation of DREADD Function: Ex Vivo Slice Electrophysiology
This technique provides direct evidence of the functional effect of DREADD activation on neuronal excitability.
-
Materials:
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes for recording
-
Agonist (CNO or DCZ)
-
-
Procedure:
-
Deeply anesthetize the mouse and decapitate.[19]
-
Rapidly dissect the brain and place it in ice-cold aCSF.
-
Cut acute brain slices (e.g., 250-300 µm thick) containing the DREADD-expressing region using a vibratome.[20]
-
Allow slices to recover in aCSF at 33°C for at least one hour.[19]
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Using whole-cell patch-clamp, record the baseline firing rate and membrane potential of a DREADD-expressing neuron (identified by a fluorescent reporter if present).
-
Bath-apply the DREADD agonist (e.g., 10 µM CNO or 10-100 nM DCZ) and record the change in firing rate and membrane potential.
-
For hM3Dq, expect depolarization and an increase in firing rate. For hM4Di, expect hyperpolarization and a decrease or cessation of firing.
-
Conclusion
The hM3Dq and hM4Di DREADD receptors are powerful and versatile tools for the functional interrogation of neural circuits and other cellular systems. A thorough understanding of their distinct signaling pathways, pharmacological profiles, and the appropriate experimental protocols for their use and validation is paramount for generating robust and reproducible data. The advent of more potent and selective agonists like DCZ further enhances the precision of this technology, paving the way for more sophisticated investigations into the causal role of specific cell populations in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemogenetic stimulation of the Gi pathway in astrocytes suppresses neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 4. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 5. Validation of DREADD agonists and administration route in a murine model of sleep enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemogenetic activation of Gq signaling modulates dendritic development of cortical neurons in a time- and layer-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Stereotaxic delivery of AAV [bio-protocol.org]
- 12. Virus-Mediated Expression of DREADDs For in Vivo Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereotaxic AAV-HM4Di-mCherry Injections and the DREADD System [bio-protocol.org]
- 14. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 15. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Perturbing cortical networks: in vivo electrophysiological consequences of pan-neuronal chemogenetic manipulations using deschloroclozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 18. c-Fos immunohistochemistry and cell counting analysis [bio-protocol.org]
- 19. Ex vivo electrophysiology protocol v1 [protocols.io]
- 20. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to Gq- and Gi-Coupled DREADD Signaling Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Designer Receptors Exclusively Activated by a Designer Drug (DREADD) technology represents a transformative chemogenetic tool for the precise remote control of G protein-coupled receptor (GPCR) signaling in vivo.[1][2] By engineering muscarinic receptors to be unresponsive to their endogenous ligand, acetylcholine, and selectively activated by pharmacologically inert synthetic ligands, researchers can bidirectionally modulate cellular activity in genetically defined cell populations.[3][4] This guide provides a detailed comparative analysis of the two most widely used DREADD systems: the excitatory Gq-coupled pathway (hM3Dq) and the inhibitory Gi-coupled pathway (hM4Di). We will dissect their core signaling cascades, downstream cellular effects, and provide standardized experimental protocols and validation techniques critical for robust and reproducible research in neuroscience and beyond.
Core DREADD Mechanism: Engineering Receptor Specificity
DREADDs are derived from human muscarinic acetylcholine receptors (hMARs) containing specific point mutations that ablate acetylcholine binding while conferring high affinity for synthetic actuators like Clozapine-N-Oxide (CNO) or newer, more specific compounds.[5][6] The foundational mutations, typically a tyrosine and alanine substitution in transmembrane domains III and V (Y3.33C and A5.46G), create a novel binding pocket for the designer drug, effectively decoupling the receptor from endogenous signaling.[5][7] This platform allows for the targeted initiation of distinct G-protein signaling cascades—Gq, Gi, or Gs—depending on the muscarinic receptor subtype used as the template.[6][8]
The Gq-Coupled DREADD (hM3Dq) Pathway: Cellular Excitation
The hM3Dq DREADD is engineered from the human M3 muscarinic receptor, which natively couples to the Gαq family of G-proteins.[9] Its activation provides a robust mechanism for inducing cellular depolarization and increasing neuronal firing rates.[6][9]
Signaling Cascade
Activation of the hM3Dq receptor by a designer ligand initiates a well-defined signaling cascade:
-
Gαq Protein Activation: The activated hM3Dq receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.[5][10]
-
Phospholipase C (PLC) Stimulation: The active Gαq-GTP complex binds to and activates Phospholipase C (PLC).[8][11]
-
Second Messenger Production: PLC enzymatically cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) .[11]
-
Downstream Effectors:
Primary Cellular Effects
The primary consequence of hM3Dq activation in neurons is cellular excitation, driven by several mechanisms:
-
Increased Intracellular Calcium: The rapid and significant rise in cytosolic Ca2+ is a hallmark of Gq activation.[5][13]
-
Neuronal Depolarization: The increase in intracellular Ca2+ and depletion of PIP2 leads to membrane depolarization through at least two key mechanisms:
-
M-Current Suppression: Depletion of PIP2, a required cofactor for KCNQ (Kv7) potassium channels, leads to the closure of these channels. The reduction of this hyperpolarizing K+ "M-current" results in a more depolarized resting membrane potential, increasing neuronal excitability.[14]
-
Na+/Ca2+ Exchanger Activation: Elevated internal Ca2+ can activate the electrogenic Na+/Ca2+ exchanger, which can produce a depolarizing inward current.[14]
-
-
Gene Expression: The Gq pathway can also stimulate downstream signaling cascades, such as the MAP kinase pathway, leading to the expression of immediate early genes like c-Fos, which is often used as a marker for neuronal activation.[10][14]
Gq-DREADD (hM3Dq) signaling cascade.
The Gi-Coupled DREADD (hM4Di) Pathway: Cellular Inhibition
The hM4Di DREADD is derived from the human M4 muscarinic receptor, which couples to the Gαi family of G-proteins.[15][16] Its activation provides an effective means of hyperpolarizing neurons and silencing synaptic activity.[6][17]
Signaling Cascade
Activation of the hM4Di receptor initiates a bifurcating signaling pathway:
-
Gαi Protein Activation: The ligand-bound hM4Di receptor facilitates GDP-GTP exchange on the Gαi subunit.
-
Dissociation: The active Gαi-GTP complex dissociates from the Gβγ dimer.[15]
-
Downstream Effectors: The dissociated subunits act on separate effector proteins:
-
The Gαi-GTP subunit directly binds to and inhibits the enzyme Adenylyl Cyclase (AC) . This action reduces the conversion of ATP to the second messenger cyclic AMP (cAMP) , thereby lowering intracellular cAMP levels and decreasing the activity of Protein Kinase A (PKA).[11][15]
-
The Gβγ dimer translocates within the membrane to bind and directly activate G-protein-coupled Inwardly-Rectifying Potassium (GIRK) channels .[15][17]
-
Primary Cellular Effects
The net effect of hM4Di activation is robust neuronal inhibition:
-
Membrane Hyperpolarization: The activation of GIRK channels causes an efflux of potassium (K+) ions, driving the membrane potential to a more negative, hyperpolarized state. This increases the threshold required for action potential firing.[16][18]
-
Neuronal Silencing: The resulting hyperpolarization leads to a dramatic decrease in spontaneous neuronal firing rates.[16]
-
Reduced Neurotransmitter Release: In addition to somatic inhibition, hM4Di activation can also suppress presynaptic neurotransmitter release, providing a mechanism for silencing specific synaptic terminals.[17]
-
Modulation of cAMP-dependent pathways: The reduction in cAMP can have widespread, though often more subtle, effects on cellular processes regulated by PKA.[19]
Gi-DREADD (hM4Di) signaling cascade.
Quantitative Data and Comparative Summary
The following tables summarize the key characteristics and reported quantitative effects of Gq- and Gi-coupled DREADD activation.
Table 1: Comparison of Signaling Pathway Components
| Feature | Gq-DREADD (hM3Dq) | Gi-DREADD (hM4Di) |
| Parent Receptor | Human M3 Muscarinic Receptor[9] | Human M4 Muscarinic Receptor[15][16] |
| G-Protein Coupled | Gαq[5] | Gαi[15] |
| Primary Effector | Phospholipase C (PLC)[11] | Adenylyl Cyclase (Inhibited), GIRK Channel (Activated)[11][15][17] |
| Key Second Messengers | IP3, DAG, Intracellular Ca²⁺[11] | ↓ cAMP[11] |
| Ion Channel Modulated | KCNQ (M-current) channels (Inhibited)[14] | G-protein Inwardly-Rectifying K⁺ (GIRK) channels (Activated)[17] |
| Net Effect on Neuron | Excitatory: Depolarization, Increased Firing[6][9] | Inhibitory: Hyperpolarization, Decreased Firing, Synaptic Silencing[6][16][17] |
Table 2: Reported Quantitative Effects from In Vitro/Ex Vivo Studies
| Parameter | Gq-DREADD (hM3Dq) | Gi-DREADD (hM4Di) | Citation(s) |
| Ligand Concentration | 3 µM - 10 µM CNO | 10 µM CNO | [20][21] |
| Resting Membrane Potential | Depolarization: -55.08 mV to -52.08 mV | Hyperpolarization | [22] |
| Spontaneous Firing Rate | Increase: 3.51 Hz to 6.49 Hz | Significant decrease in firing | [22][23] |
| Input Resistance | Not consistently reported | Decrease | [22] |
| Intracellular Ca²⁺ | Consistent, long-lasting increases in Ca²⁺ events | Inconsistent or no effect on spontaneous Ca²⁺ events | [24][25] |
| CNO EC₅₀ (IP₃ Production) | 17 nM | N/A | [14] |
Experimental Protocols and Methodologies
A standardized workflow is essential for the successful application of DREADD technology.
DREADD Expression Strategies
-
Viral Delivery: The most common method involves stereotaxic injection of an Adeno-Associated Virus (AAV) vector carrying the DREADD construct into the target brain region.[21][26]
-
Promoter Selection: Use a cell-type-specific promoter (e.g., CaMKIIα for excitatory neurons, GFAP for astrocytes) to restrict DREADD expression.[9][16][18]
-
Cre-Lox System: For maximal specificity, inject a Cre-dependent (FLEx or DIO) AAV into a Cre-driver transgenic mouse line. The DREADD is only expressed in cells containing Cre recombinase.[1][7][16]
-
-
Transgenic Animals: Germline transgenic mice that express DREADDs under the control of specific promoters or in a Cre-dependent manner (e.g., from the Rosa26 locus) are also widely available.[1][16]
Ligand Selection and Administration
-
Ligands:
-
Clozapine-N-Oxide (CNO): The prototypical DREADD actuator. Critical Caveat: CNO exhibits poor blood-brain barrier penetrance and can be reverse-metabolized in vivo to clozapine (CLZ), which has high affinity for DREADDs and numerous native receptors.[3][26] This can confound behavioral experiments.
-
Next-Generation Ligands: Compound 21 (C21) and Deschloroclozapine (DCZ) are now highly recommended.[26][27] They exhibit better pharmacokinetics, are not metabolized to clozapine, and show high DREADD potency and selectivity.
-
-
Administration Routes:
In Vitro and Ex Vivo Validation
Validation of DREADD expression and function is a mandatory step.[27]
-
Histology: Perform immunohistochemistry against the fused fluorescent reporter (e.g., mCherry) or an epitope tag (e.g., HA) to confirm the location and cellular specificity of DREADD expression.[28][29]
-
Electrophysiology: In acute brain slices, perform whole-cell patch-clamp recordings from DREADD-expressing neurons.
-
Protocol: Obtain a baseline recording, then bath-apply the DREADD ligand (e.g., 10 µM CNO or a lower concentration of DCZ).[21]
-
Readouts: For hM3Dq, expect depolarization, increased spontaneous firing, and a potential increase in input resistance. For hM4Di, expect hyperpolarization, decreased firing, and decreased input resistance.[22][23]
-
-
Calcium Imaging: For Gq-DREADDs, co-express a genetically encoded calcium indicator (e.g., GCaMP) and image the change in fluorescence upon ligand application to confirm Ca²⁺ mobilization.[20]
In Vivo Validation and Controls
-
Behavioral Analysis: Correlate ligand administration with changes in specific, quantifiable behaviors.[26][30]
-
c-Fos Immunohistochemistry: Following in vivo DREADD activation, perfuse the animal and stain for c-Fos protein to map which cells and downstream circuits were activated (primarily for hM3Dq).[29][31]
-
Essential Control Groups:
-
No DREADD Control: Inject a control virus (e.g., expressing only GFP/mCherry) and administer the ligand. This controls for off-target effects of the ligand itself.[27]
-
No Ligand Control: Express the DREADD but administer a vehicle solution (e.g., saline). This controls for any effects of DREADD expression alone ("leaky" or constitutive activity).
-
General experimental workflow for DREADD studies.
Conclusion and Future Directions
Gq- and Gi-coupled DREADDs provide powerful, opposing control over cellular signaling, enabling researchers to establish causal links between the activity of specific cell populations and physiological or behavioral outcomes.[32] The hM3Dq receptor robustly induces cellular excitation via the PLC/IP3/Ca²⁺ pathway, while the hM4Di receptor mediates inhibition through GIRK channel activation and cAMP suppression.
References
- 1. DREADD: A Chemogenetic GPCR Signaling Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. lions-talk-science.org [lions-talk-science.org]
- 4. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A humanized Gs-coupled DREADD for circuit and behavior modulation [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 10. Chemogenetic activation of Gq signaling modulates dendritic development of cortical neurons in a time- and layer-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemogenetic Tools for Causal Cellular and Neuronal Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemogenetic approaches to identify metabolically important GPCR signaling pathways: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 17. Silencing synapses with DREADDs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative assessment of the effects of DREADDs and endogenously expressed GPCRs in hippocampal astrocytes on synaptic activity and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemogenetic activation of Gq signaling modulates dendritic development of cortical neurons in a time- and layer-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Side-by-side comparison of the effects of Gq- and Gi-DREADD-mediated astrocyte modulation on intracellular calcium dynamics and synaptic plasticity in the hippocampal CA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Gi-DREADD Expression in Peripheral Nerves Produces Ligand-Dependent Analgesia, as well as Ligand-Independent Functional Changes in Sensory Neurons | Journal of Neuroscience [jneurosci.org]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Comparative assessment of the effects of DREADDs and endogenously expressed GPCRs in hippocampal astrocytes on synaptic activity and memory [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Chronic hM4Di-DREADD-Mediated Chemogenetic Inhibition of Forebrain Excitatory Neurons in Postnatal or Juvenile Life Does Not Alter Adult Mood-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. journals.physiology.org [journals.physiology.org]
- 32. researchgate.net [researchgate.net]
An In-Depth Technical Guide to DREADD Systems for In Vivo Research
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), a powerful chemogenetic technology for the remote manipulation of cellular signaling, particularly in in vivo research. We will delve into the core principles of DREADD systems, their various types and corresponding signaling pathways, the pharmacology of their ligands, and detailed protocols for their implementation and validation.
Core Concepts of DREADD Technology
DREADDs are a class of engineered G protein-coupled receptors (GPCRs) that have been mutated to lose their affinity for their endogenous ligand (e.g., acetylcholine for muscarinic receptors) and to be selectively activated by pharmacologically inert, synthetic ligands.[1][2] This technology allows for precise temporal and spatial control over the activity of specific cell populations in freely moving animals, making it an invaluable tool in neuroscience, physiology, and drug discovery.[3][4]
The fundamental principle of DREADD technology is to introduce a designer receptor into a target cell population, typically via a viral vector, and then systemically administer a designer drug to activate the receptor and modulate cell function.[5][6] This approach offers a less invasive alternative to optogenetics, as it does not require implanted hardware for light delivery.[7]
Types of DREADDs and Their Signaling Pathways
DREADDs are categorized based on the G protein they are coupled to, which dictates their downstream signaling cascade and ultimate effect on cellular activity. The most commonly used DREADDs are derived from human muscarinic acetylcholine receptors (hM_x_D).[8]
-
Gq-Coupled DREADDs (Excitatory): The most prominent Gq-DREADD is hM3Dq .[1] Upon activation, it engages the Gαq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium and PKC activity leads to neuronal depolarization and an increase in firing rate.[9]
-
Gi-Coupled DREADDs (Inhibitory): The most widely used Gi-DREADD is hM4Di .[1] Its activation engages the Gαi/o pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the activity of protein kinase A (PKA). Furthermore, the βγ subunits of the Gi protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and neuronal silencing.[9]
-
Gs-Coupled DREADDs (Modulatory): The GsD is a Gs-coupled DREADD. Its activation stimulates adenylyl cyclase, leading to an increase in cAMP production and subsequent activation of PKA. This pathway can have various modulatory effects on neuronal function depending on the specific cellular context.
-
KORD (Kappa-Opioid Receptor DREADD): This is another inhibitory DREADD based on the kappa-opioid receptor. It is activated by the ligand salvinorin B (SalB) and also couples to the Gi pathway to silence neuronal activity. A key advantage of KORD is its orthogonality to the muscarinic-based DREADDs, allowing for bidirectional control of neuronal activity in the same animal when co-expressed with a CNO-activated DREADD.[10]
Signaling Pathway Diagrams
DREADD Ligands: Pharmacology and Considerations
The choice of ligand is critical for the successful implementation of DREADD technology. While Clozapine-N-Oxide (CNO) has been the traditional agonist, concerns about its in vivo pharmacology have led to the development of newer, more potent, and specific compounds.
| Ligand | Target DREADDs | In Vitro EC50 | In Vitro Ki | Key Characteristics & Considerations |
| Clozapine-N-Oxide (CNO) | hM3Dq, hM4Di, etc. | hM3Dq: ~6.0-15 nM | - | Prototypical DREADD agonist.[1][9] Poor blood-brain barrier penetration; undergoes reverse metabolism to clozapine in vivo, which can have off-target effects.[4][11] Requires careful control experiments. |
| Compound 21 (C21) | hM3Dq, hM4Di, hM1Dq | hM3Dq: ~1.7-5.2 nM[1][9]hM1Dq: pEC50 8.91[12]hM4Di: pEC50 7.77[12] | - | Better brain penetrance than CNO and no back-metabolism to clozapine.[13] However, it can have off-target binding at higher concentrations.[6] |
| Deschloroclozapine (DCZ) | hM3Dq, hM4Di | hM3Dq: 0.13 nM[2][5][13]hM4Di: 0.081 nM[2][5][13] | hM3Dq: 6.3 nM[2][13]hM4Di: 4.2 nM[2][13] | Highly potent and selective with rapid brain penetrance.[2][5] Minimal off-target effects at effective doses.[2] |
| JHU37160 | hM3Dq, hM4Di | hM3Dq: 18.5 nM[3][14][15]hM4Di: 0.2 nM[3][14][15] | hM3Dq: 1.9 nM[3][4][8]hM4Di: 3.6 nM[3][4][8] | Potent, brain-penetrant agonist with high in vivo DREADD occupancy.[7][14] At high doses, it can have sedative or anxiogenic effects.[8][13] |
| Salvinorin B (SalB) | KORD | - | - | Activator for the KORD inhibitory DREADD.[10] Allows for orthogonal control with CNO-based DREADDs. Shorter duration of action compared to CNO.[10] |
Experimental Protocols
Viral Vector Delivery: Stereotaxic Injection of AAV-DREADD
This protocol describes the stereotaxic injection of an Adeno-Associated Virus (AAV) vector encoding a DREADD into a specific brain region of a mouse.
Materials:
-
AAV-DREADD vector (e.g., AAV-hSyn-hM3Dq-mCherry)
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Surgical drill
-
Surgical tools (scalpel, forceps, etc.)
-
Analgesics and antiseptic solutions
-
Lubricating eye ointment
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (3-5% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by assessing the pedal withdrawal reflex.
-
Stereotaxic Mounting: Secure the anesthetized mouse in the stereotaxic frame. Apply lubricating ointment to the eyes to prevent corneal drying.
-
Surgical Site Preparation: Shave the fur from the surgical area. Cleanse the scalp with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
Incision and Skull Exposure: Make a midline incision in the scalp to expose the skull. Use a cotton applicator to clean the skull surface and visualize cranial landmarks (bregma and lambda).
-
Coordinate Targeting: Level the skull by ensuring bregma and lambda are in the same horizontal plane. Move the injection needle to the calculated stereotaxic coordinates for the target brain region.
-
Craniotomy: Create a small burr hole in the skull at the target coordinates using a surgical drill, being careful not to damage the underlying dura mater.
-
Viral Injection: Slowly lower the injection needle to the desired depth. Infuse the AAV-DREADD vector at a slow, controlled rate (e.g., 100 nL/min) to prevent tissue damage.
-
Needle Retraction and Closure: After the infusion is complete, leave the needle in place for 5-10 minutes to allow for diffusion of the virus and to minimize backflow upon retraction. Slowly withdraw the needle.
-
Suturing and Post-operative Care: Suture the scalp incision. Administer analgesics as per institutional guidelines. Place the animal in a clean cage on a heating pad to recover from anesthesia. Monitor the animal closely during the recovery period.
-
Expression Period: Allow sufficient time for DREADD expression, typically 2-4 weeks, before behavioral or physiological experiments. The expression levels can continue to increase and peak around 60 days post-injection.[7]
Ligand Preparation and Administration
Clozapine-N-Oxide (CNO) Preparation and Injection (for mice):
-
Stock Solution: Dissolve CNO in sterile saline or DMSO. A common stock concentration is 2 mg/mL in saline.
-
Working Solution: For a target dose of 1 mg/kg, dilute the stock solution to 0.1 mg/mL in sterile saline.
-
Administration: Inject intraperitoneally (i.p.) at a volume of 10 mL/kg body weight. For a 25g mouse, this would be a 250 µL injection. Administer 15-30 minutes before behavioral testing.[4]
JHU37160 Preparation and Injection (for mice):
-
Solution Preparation: JHU37160 dihydrochloride is water-soluble and can be dissolved in sterile saline.
-
Administration: Effective in vivo doses typically range from 0.01 to 1 mg/kg, administered i.p.[15] A common dose to achieve high DREADD occupancy is 0.1 mg/kg.[7]
Validation of DREADD Expression and Function
Immunohistochemistry for DREADD Expression:
-
Perfusion and Tissue Processing: After the experimental endpoint, deeply anesthetize the animal and transcardially perfuse with saline followed by 4% paraformaldehyde (PFA).
-
Sectioning: Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection. Section the brain on a cryostat or vibratome.
-
Staining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate with a primary antibody against the reporter tag (e.g., mCherry, HA) or the DREADD receptor itself overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain with a nuclear marker like DAPI.
-
-
Imaging: Mount the sections and visualize using a fluorescence or confocal microscope to confirm DREADD expression in the target region and cell type.
In Vivo Functional Validation (c-Fos Immunohistochemistry):
-
Administer the DREADD ligand (e.g., CNO) to a DREADD-expressing animal.
-
Wait for 90-120 minutes to allow for the expression of the immediate early gene c-Fos, a marker of recent neuronal activity.[4]
-
Perfuse the animal and process the brain tissue for immunohistochemistry as described above.
-
Stain for both the DREADD reporter (e.g., mCherry) and c-Fos.
-
Quantify the co-localization of the DREADD reporter and c-Fos to confirm that the ligand is activating the DREADD-expressing neurons.[4]
Experimental Workflow and Logical Relationships
A typical in vivo DREADD experiment follows a logical progression from initial planning to final data analysis.
Applications in Research and Drug Development
DREADD technology has been instrumental in elucidating the function of specific neural circuits in a wide range of behaviors, including feeding, fear, anxiety, reward, and cognition.[4] By selectively activating or inhibiting neuronal populations, researchers can establish causal relationships between neural activity and behavior.
In the context of drug development, DREADDs serve as a powerful tool for target validation. By mimicking the effect of a Gq- or Gi-coupled GPCR agonist or antagonist in a specific cell population, researchers can predict the potential therapeutic efficacy and side effects of a novel compound. This approach allows for the dissection of complex physiological processes and the identification of novel therapeutic targets.
Conclusion
DREADD technology offers an unprecedented level of control over cellular signaling in vivo. A thorough understanding of the different DREADD types, their signaling mechanisms, and the pharmacology of their activating ligands is essential for designing rigorous and reproducible experiments. By following detailed and validated protocols for viral delivery, ligand administration, and functional confirmation, researchers can confidently employ this powerful technology to advance our understanding of biology and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. ovid.com [ovid.com]
- 9. Comparison of three DREADD agonists acting on Gq-DREADDs in the ventral tegmental area to alter locomotor activity in tyrosine hydroxylase:Cre male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multimodal Imaging for DREADD-Expressing Neurons in Living Brain and Their Application to Implantation of iPSC-Derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
Future Frontiers in Chemogenetics: An In-depth Technical Guide to DREADD and Chemogenetic Research
For Researchers, Scientists, and Drug Development Professionals
The field of chemogenetics, headlined by the revolutionary Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), is at a pivotal juncture. Having moved beyond proof-of-concept to widespread application in neuroscience and beyond, the coming years promise an expansion of the chemogenetic toolkit with enhanced precision, novel functionalities, and a clearer path toward therapeutic translation. This technical guide delves into the future directions of DREADD and chemogenetic research, providing a comprehensive overview of emerging technologies, detailed experimental considerations, and a forward-looking perspective for professionals in the field.
I. The Evolving Chemogenetic Toolkit: Beyond Conventional Control
The future of chemogenetics lies in expanding the diversity and specificity of its components. Researchers are actively pursuing the development of novel DREADD receptors, ligands, and delivery systems to overcome the limitations of current technologies and to enable more sophisticated experimental designs.
Novel Receptors: Expanding the Functional Repertoire
While the canonical Gq-, Gi-, and Gs-coupled DREADDs remain workhorses of the field, the next generation of receptors will offer more nuanced control over cellular activity.[1][2][3] Key areas of development include:
-
Orthogonal Receptor-Ligand Pairs: A significant advancement is the creation of multiple, independent DREADD systems that can be controlled by distinct ligands within the same animal.[4] The development of the κ-opioid receptor (KOR)-based DREADD (KORD), activated by salvinorin B (SalB), alongside the traditional muscarinic-based DREADDs activated by clozapine-N-oxide (CNO) or its analogs, allows for bidirectional and multiplexed control of different neuronal populations.[4][5][6]
-
Alternative Signaling Pathways: Research is expanding beyond the canonical G-protein pathways to include DREADDs that modulate other signaling cascades, such as those involving β-arrestin.[2][3] This will provide tools to dissect the roles of biased agonism and functionally selective signaling in health and disease.
-
Engineered Ion Channels: Chemogenetic control is not limited to G-protein coupled receptors (GPCRs). The development of Pharmacologically Selective Actuator Modules (PSAMs) fused to ion pore domains of various ligand-gated ion channels (LGICs) allows for direct and rapid modulation of neuronal membrane potential with high temporal precision.[2]
Next-Generation Ligands: Enhancing Specificity and In Vivo Performance
A major focus of future research is the development of improved DREADD actuators with better pharmacokinetic profiles and fewer off-target effects. While CNO has been instrumental, its back-metabolism to clozapine, which has its own psychoactive properties, has been a significant concern.[2][6][7][8][9]
Newer ligands are addressing these challenges:
-
Deschloroclozapine (DCZ): This CNO analog exhibits high potency and specificity for muscarinic-based DREADDs with minimal off-target effects and a more favorable pharmacokinetic profile.[10][11]
-
JHU37152 and JHU37160: These novel agonists demonstrate high in vivo potency and brain penetrance, offering alternatives to CNO and its earlier analogs.[12][13][14]
-
Compound 21 (C21): Another promising alternative to CNO, C21 shows good brain penetrance and efficacy at both excitatory and inhibitory DREADDs.[8][11][15]
The table below summarizes the quantitative data for various DREADD ligands, providing a comparative overview of their binding affinities and potencies.
| Ligand | Receptor | Ki (nM) | EC50 (nM) | Species | Reference |
| Clozapine-N-Oxide (CNO) | hM4Di | - | 8.1 | Mouse | [8] |
| Clozapine (CLZ) | hM4Di | - | 0.42 | Mouse | [8] |
| Compound 21 (C21) | hM4Di | - | 2.95 | Mouse | [8] |
| JHU37160 | hM3Dq | 1.9 | 18.5 | In vitro (HEK293) | [13] |
| JHU37160 | hM4Di | 3.6 | 0.2 | In vitro (HEK293) | [13] |
II. Advanced Experimental Designs and Protocols
The increasing sophistication of chemogenetic tools enables more complex and informative experimental designs. This section provides an overview of key experimental protocols and workflows.
Protocol 1: Viral-Mediated DREADD Expression in the Rodent Brain
This protocol outlines the fundamental steps for expressing DREADDs in a specific brain region of a mouse using adeno-associated viruses (AAVs).
Materials:
-
AAV encoding the DREADD of interest (e.g., AAV-hSyn-hM3Dq-mCherry)
-
Stereotaxic apparatus
-
Anesthesia machine
-
Microinjection pump and syringe
-
Surgical tools
-
Animal care and monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the mouse and secure it in the stereotaxic frame.
-
Surgical Procedure: Expose the skull and identify the target coordinates using a stereotaxic atlas. Drill a small burrhole over the target location.
-
Viral Injection: Lower the injection needle to the desired depth and infuse the AAV solution at a slow, controlled rate (e.g., 100 nL/min).
-
Post-operative Care: Suture the incision and provide post-operative analgesia and monitoring.
-
Incubation Period: Allow 2-4 weeks for optimal DREADD expression before commencing behavioral or physiological experiments.[16]
Protocol 2: In Vivo Chemogenetic Activation and Behavioral Analysis
This protocol describes the activation of expressed DREADDs and subsequent behavioral assessment.
Materials:
-
DREADD-expressing mice
-
DREADD ligand (e.g., CNO, DCZ) dissolved in a suitable vehicle (e.g., saline, DMSO)
-
Behavioral testing apparatus (e.g., open field, elevated plus maze)
-
Video tracking software
Procedure:
-
Ligand Administration: Administer the DREADD ligand via the desired route (e.g., intraperitoneal injection, oral gavage). The dose and timing will depend on the specific ligand and experimental question.[6][7][17] For CNO, a dose of 1-5 mg/kg is often used, with behavioral effects typically observed within 30 minutes.[7]
-
Behavioral Testing: Place the animal in the testing apparatus at a predetermined time after ligand administration and record its behavior for a defined period.
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods, comparing the DREADD-expressing group to control groups (e.g., animals expressing a fluorescent reporter only, or DREADD-expressing animals receiving vehicle).
Experimental Workflow: Projection-Specific Chemogenetic Silencing
A powerful application of chemogenetics is the ability to manipulate the activity of neurons based on their projection targets. This workflow utilizes a retrograde-transporting virus to deliver Cre recombinase to a specific neuronal population defined by its axonal projections.
III. Signaling Pathways and Mechanistic Insights
Understanding the downstream signaling cascades activated by different DREADDs is crucial for interpreting experimental results and for designing targeted interventions.
Gq-Coupled DREADD (hM3Dq) Signaling Pathway
Activation of hM3Dq leads to the activation of the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to neuronal depolarization and increased firing.[18][19][20]
References
- 1. DREADD: A Chemogenetic GPCR Signaling Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. addgene.org [addgene.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Resolving Behavioral Output via Chemogenetic Designer Receptors Exclusively Activated by Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of chemogenetics in behavioural neuroscience: receptor variants, targeting approaches and caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemogenetic Tools and their Use in Studies of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of three DREADD agonists acting on Gq-DREADDs in the ventral tegmental area to alter locomotor activity in tyrosine hydroxylase:Cre male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Virus-Mediated Expression of DREADDs For in Vivo Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
- 20. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AAV Vector Selection in Cre-dependent DREADD Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for remotely controlling cell signaling, neuronal activity, and behavior in a non-invasive and reversible manner.[1][2][3][4] When combined with Cre-dependent Adeno-Associated Virus (AAV) vectors, DREADDs allow for precise manipulation of genetically defined cell populations, offering unparalleled specificity in neuroscience research and therapeutic development.[3][5] This document provides a detailed guide to selecting the appropriate AAV vector for Cre-dependent DREADD expression, along with comprehensive protocols for vector delivery and validation.
The Cre-dependent DREADD system typically employs a Double-floxed Inverted Open reading frame (DIO) or FLEX switch design.[6][7][8] In this system, the DREADD transgene is inverted and flanked by incompatible loxP sites. In the presence of Cre recombinase, the transgene is permanently inverted to its correct orientation, leading to robust and cell-type-specific expression.[6][7]
AAV Vector Components and Selection Strategy
The selection of an optimal AAV vector is critical for successful DREADD-based studies. This choice depends on the specific experimental goals, including the target cell type, desired expression level, and intended anatomical spread. Key components to consider include the AAV serotype, the promoter driving transgene expression, and the DREADD variant.
AAV Serotype Selection
Different AAV serotypes exhibit distinct tropisms for various cell types and brain regions, as well as different transduction efficiencies and transport properties.[9][10][11] The choice of serotype will therefore significantly impact the outcome of the experiment.
| AAV Serotype | Primary Characteristics | Common Applications in Neuroscience | References |
| AAV1 | High transduction efficiency in neurons. Anterograde and retrograde transport. | Labeling of axonal projections and transduction of various brain regions including the cerebellum and inferior colliculus.[8][9][12] | [8][9][12] |
| AAV2 | The most characterized serotype with a natural tropism for neurons. Generally lower transduction efficiency compared to other serotypes at lower titers.[10][13] | Used for broad neuronal transduction, though often requires higher titers for robust expression.[10][12][13] | [10][12][13] |
| AAV5 | High transduction efficiency in neurons and glial cells.[14] Efficient transduction in the nigrostriatal system.[14] | Targeting both neurons and glia in brain regions like the substantia nigra and striatum.[13][14] | [13][14] |
| AAV7 | Strong preference for neurons in vivo. | Neuronal targeting in various brain regions.[13] | [13] |
| AAV8 | High transduction efficiency in various brain regions, particularly efficient in transducing astrocytes.[15] | Broad applications for neuronal and astrocytic transduction.[13][15] | [13][15] |
| AAV9 | Can cross the blood-brain barrier (BBB) allowing for systemic delivery.[9][16] Efficiently transduces cortical neurons.[15] | Global CNS gene delivery via intravenous injection and local transduction of cortical areas.[9][15][16] | [9][15][16] |
| AAV-PHP.B | A variant of AAV9 with enhanced ability to cross the BBB, leading to widespread CNS transduction after intravenous injection.[16] | Efficient and widespread gene transfer to the adult mouse CNS.[16] | [16] |
| AAV-retro | A mutant of AAV2 engineered for enhanced retrograde transport. | Tracing and manipulating projection neurons by injecting into their terminal fields.[9][17] | [9][17] |
Promoter Selection
The choice of promoter determines the cell-type specificity of DREADD expression within the Cre-expressing population.
| Promoter | Expression Pattern | Common Applications | References |
| hSyn (human Synapsin) | Pan-neuronal | Broad expression in various neuron types. | [7][18] |
| CaMKIIα | Excitatory neurons | Targeting excitatory neuronal populations. | [10] |
| CAG | Ubiquitous and strong | Strong, widespread expression in various cell types. | [3][5] |
| GFAP | Astrocytes | Targeting astrocytes for studying glia-neuron interactions. | [16] |
| hDlx | Interneurons | Targeting inhibitory interneurons. | [19] |
DREADD Variant Selection
The choice of DREADD variant depends on the desired manipulation of neuronal activity.
| DREADD Variant | G-Protein Coupling | Effect on Neuronal Activity | Activator | Common Applications | References |
| hM3Dq | Gq | Excitatory | Clozapine-N-Oxide (CNO), Deschloroclozapine (DCZ), Compound 21 | Enhancing neuronal firing and activating Gq signaling.[1][20] | [1][20] |
| hM4Di | Gi | Inhibitory | Clozapine-N-Oxide (CNO), Deschloroclozapine (DCZ), Compound 21 | Silencing or inhibiting neuronal activity.[1] | [1] |
| KORD | Gi | Inhibitory | Salvinorin B (SalB) | Multiplexed experiments with hM3Dq for bidirectional control of neuronal activity.[1][21] | [1][21] |
| GsD | Gs | Modulatory (can be excitatory in specific neuron subtypes) | Clozapine-N-Oxide (CNO) | Modulating neuronal excitability through Gs-coupled signaling.[3][20] | [3][20] |
Experimental Workflow and Protocols
The following section outlines the key experimental steps for Cre-dependent DREADD expression, from AAV vector production to in vivo validation.
Protocol 1: AAV Vector Production and Purification
This protocol provides a general overview. For detailed steps, commercial kits or specialized core facilities are recommended.
-
Plasmid Preparation:
-
AAV Packaging:
-
Co-transfect the pAAV plasmid along with a helper plasmid and a Rep/Cap plasmid into packaging cells (e.g., HEK293T).
-
The helper plasmid provides the adenoviral genes required for AAV replication.
-
The Rep/Cap plasmid provides the AAV replication and capsid proteins.
-
-
Harvesting and Purification:
-
Harvest the cells and supernatant 48-72 hours post-transfection.
-
Lyse the cells to release the viral particles.
-
Purify the AAV particles using methods such as iodixanol gradient ultracentrifugation or affinity chromatography.
-
-
Titer Determination:
-
Determine the viral titer (viral genomes per milliliter) using quantitative PCR (qPCR) targeting the ITRs or the transgene.
-
Protocol 2: Stereotaxic Injection of AAV into the Mouse Brain
This protocol outlines the procedure for delivering the AAV vector to a specific brain region.[22][23][24][25][26]
Materials:
-
Anesthetized Cre-driver mouse
-
Stereotaxic frame
-
Anesthesia system (e.g., isoflurane)
-
Heating pad
-
Surgical tools (scalpel, forceps, drill)
-
Microsyringe pump and Hamilton syringe with a 33-gauge needle[22]
-
AAV vector
-
Analgesics and eye lubricant[23]
Procedure:
-
Anesthesia and Mounting:
-
Surgical Preparation:
-
Craniotomy:
-
Position the drill over the target coordinates relative to bregma.
-
Drill a small burr hole through the skull, being careful not to damage the underlying dura.[23]
-
-
AAV Injection:
-
Load the Hamilton syringe with the AAV vector, minimizing air bubbles.[23]
-
Slowly lower the injection needle to the target dorsoventral coordinate.[23]
-
Infuse the virus at a slow rate (e.g., 100 nL/min) to prevent tissue damage and backflow.[22]
-
After the infusion is complete, leave the needle in place for 5-10 minutes to allow for diffusion.[22][23]
-
Slowly retract the needle.[23]
-
-
Post-operative Care:
Protocol 3: Validation of DREADD Expression and Function
Validation is a crucial step to confirm the correct expression and functionality of the DREADD receptor.[2][27]
1. Histological Validation:
-
Timeline: Allow 2-4 weeks for optimal viral expression before perfusing the animal.
-
Procedure:
-
Perfuse the animal with 4% paraformaldehyde (PFA).
-
Extract the brain and post-fix in PFA overnight.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain on a cryostat or microtome.[22]
-
Mount the sections and visualize the reporter protein (e.g., mCherry, GFP) using fluorescence microscopy.
-
Perform immunohistochemistry (IHC) using an antibody against the DREADD's epitope tag (e.g., HA) to confirm receptor expression.
-
2. Functional Validation:
-
In Vivo Electrophysiology:
-
Implant a recording electrode in the target brain region of the AAV-injected animal.
-
Record baseline neuronal activity.
-
Administer the DREADD actuator (e.g., CNO, DCZ, SalB) and record the changes in firing rate.[28][29]
-
A significant increase in firing rate after hM3Dq activation or a decrease after hM4Di/KORD activation confirms DREADD functionality.[28][29]
-
-
Behavioral Assays:
-
Select a behavioral paradigm relevant to the function of the targeted neuronal population.
-
Administer the DREADD actuator or a vehicle control.
-
Observe and quantify changes in behavior.
-
Control Groups: It is essential to include a control group of animals injected with a reporter-only AAV (e.g., AAV-DIO-mCherry) to ensure that the observed behavioral effects are due to DREADD activation and not off-target effects of the actuator.[27]
-
-
c-Fos Immunohistochemistry:
-
Administer the DREADD actuator to activate hM3Dq-expressing neurons.
-
Wait approximately 90 minutes and then perfuse the animal.
-
Perform IHC for c-Fos, an immediate early gene and a marker of recent neuronal activity.
-
Co-localization of c-Fos and the reporter protein confirms that DREADD activation leads to increased neuronal activity.
-
-
Positron Emission Tomography (PET):
-
PET imaging can be used to non-invasively verify DREADD expression and function in vivo, particularly in long-term studies and in larger animals like non-human primates.[30]
-
Signaling Pathways and Logical Relationships
Conclusion
The combination of AAV vectors and Cre-dependent DREADDs provides a robust and versatile platform for the precise control of neuronal function. Careful consideration of the AAV serotype, promoter, and DREADD variant is essential for designing successful experiments. The protocols and information provided in this document serve as a comprehensive guide for researchers to effectively implement this powerful technology in their studies. Always ensure that appropriate controls are included to validate the specificity of the observed effects.
References
- 1. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lions-talk-science.org [lions-talk-science.org]
- 3. Cre-dependent expression of DREADDs: New conditional models for Gq and Gi Signaling Pathways [jax.org]
- 4. How DREADD Can Hijack Neuronal Activity | Technology Networks [technologynetworks.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. AAV FLEX Conditional Gene Expression Vector (Cre-On) | VectorBuilder [en.vectorbuilder.com]
- 7. Virus-Mediated Expression of DREADDs For in Vivo Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intersectional Targeting of Defined Neural Circuits by AAV Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Select AAV Serotypes for Neurological Research? - Creative Biolabs [neuros.creative-biolabs.com]
- 10. Adeno-Associated Viral Vectors in Neuroscience Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative analysis of six adeno-associated viral vector serotypes in mouse inferior colliculus and cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative analysis of adeno-associated viral vector serotypes 1, 2, 5, 7, and 8 in mouse brain [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative transduction efficiency of AAV vector serotypes 1-6 in the substantia nigra and striatum of the primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Transduction Efficiency, Tropism and Axonal Transport of AAV Serotypes 1, 2, 5, 6, 8 and 9 in the Mouse Brain | PLOS One [journals.plos.org]
- 16. Cre-dependent selection yields AAV variants for widespread gene transfer to the adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Evaluating the transduction efficiency of systemically delivered AAV vectors in the rat nervous system [frontiersin.org]
- 18. Understanding AAV DJ/8-Syn-Cre: A Promising Tool in Gene Therapy | MolecularCloud [molecularcloud.org]
- 19. addgene.org [addgene.org]
- 20. frontiersin.org [frontiersin.org]
- 21. A New DREADD Facilitates the Multiplexed Chemogenetic Interrogation of Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stereotaxic injection of adeno-associated virus (AAV) [bio-protocol.org]
- 23. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 24. Techniques for Intracranial Stereotaxic Injections of Adeno-Associated Viral Vectors in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 26. Intracranial Injection of Adeno-associated Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. In vivo electrophysiological validation of DREADD-based modulation of pallidal neurons in the non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. biorxiv.org [biorxiv.org]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols: Stereotaxic Surgery for DREADD Virus Injection
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the stereotaxic injection of Designer Receptors Exclusively Activated by Designer Drugs (DREADD) viral vectors into the rodent brain. This technique is a cornerstone of modern neuroscience, enabling the precise remote control of neuronal activity to probe neural circuit function and its role in behavior and disease.
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool used to selectively activate or inhibit neuronal populations.[1][2][3][4] This is achieved by expressing genetically engineered G-protein coupled receptors (GPCRs) in target neurons, which are then remotely controlled by the administration of a specific, otherwise inert, designer drug like Clozapine-N-Oxide (CNO) or Compound 21 (C21).[1][5][6][7][8] Stereotaxic surgery is the standard method for delivering the adeno-associated viral (AAV) vectors that carry the DREADD constructs to specific brain regions.[9][10] This protocol outlines the necessary steps for successful DREADD virus injection, from pre-operative preparations to post-operative care and experimental considerations.
Materials and Reagents
A comprehensive list of necessary equipment and reagents is provided below.
| Category | Item | Notes |
| Surgical Equipment | Stereotaxic frame with animal-specific adaptors | Ensure proper calibration. |
| Anesthesia system (isoflurane vaporizer or injectable anesthetics) | ||
| Heating pad | To maintain the animal's body temperature.[11][12][13][14] | |
| Microinjection pump and syringe (e.g., Hamilton syringe) | For controlled virus delivery.[5][11] | |
| Stereotaxic drill | ||
| Sterile surgical instruments (scalpel, forceps, scissors, etc.) | ||
| Glass micropipettes | Pulled to a fine tip.[9] | |
| Consumables | Sterile saline | For irrigation and cleaning. |
| Antiseptic solution (e.g., Betadine, 70% ethanol) | [15] | |
| Ophthalmic ointment | To prevent corneal drying.[15][16] | |
| Sutures or wound clips | ||
| Sterile cotton swabs and gauze | ||
| Reagents | DREADD viral vector (e.g., AAV-hSyn-DIO-hM4Di-mCherry) | Titer and serotype appropriate for the experiment. |
| Anesthetics (e.g., Isoflurane, Ketamine/Xylazine cocktail) | [5][11] | |
| Analgesics (e.g., Buprenorphine, Meloxicam, Carprofen) | For pre- and post-operative pain management.[12][15] | |
| DREADD ligand (e.g., CNO, Compound 21) | For subsequent neuronal manipulation.[5][6] |
Experimental Protocols
This section details the step-by-step procedure for stereotaxic DREADD virus injection.
Pre-operative Procedures
-
Animal Preparation: Acclimatize animals to the housing facility for at least one week prior to surgery. Ensure free access to food and water.
-
Anesthesia and Analgesia: Administer a pre-operative analgesic to manage pain.[13] Anesthetize the animal using either inhalant or injectable anesthetics. Common options are detailed in the table below. Monitor the animal's depth of anesthesia throughout the procedure by checking for a lack of pedal withdrawal reflex.[14]
| Anesthetic/Analgesic | Dosage | Route of Administration | Notes |
| Anesthetics | |||
| Isoflurane | 1-3% in oxygen | Inhalation | Induction at 3-4%, maintenance at 1-2%.[11][15] |
| Ketamine/Xylazine | 100mg/kg Ketamine, 10mg/kg Xylazine | Intraperitoneal (IP) | Provides surgical anesthesia for approximately 30-60 minutes.[5] |
| Analgesics | |||
| Buprenorphine | 0.05-0.1 mg/kg | Subcutaneous (SC) | Administer prior to surgery for pre-emptive analgesia.[15] |
| Meloxicam/Carprofen | 5 mg/kg | Subcutaneous (SC) | Non-steroidal anti-inflammatory drugs (NSAIDs) for post-operative pain.[12][15] |
-
Surgical Site Preparation: Once the animal is deeply anesthetized, shave the fur from the scalp.[17] Secure the animal in the stereotaxic frame.[10] Apply ophthalmic ointment to the eyes to prevent them from drying out.[16] Disinfect the surgical area by alternating between an antiseptic solution and 70% ethanol three times.
Surgical Procedure
-
Incision: Make a midline incision in the scalp using a sterile scalpel to expose the skull.[18]
-
Craniotomy: Use a stereotaxic atlas to determine the coordinates for the target brain region relative to bregma. Mark the injection site on the skull.[18] Using a dental drill, create a small burr hole over the target area, being careful not to damage the underlying dura mater.[11][18] Keep the skull moist with sterile saline during drilling.[18]
-
Virus Injection:
-
Load the DREADD viral vector into a microinjection syringe.
-
Lower the injection needle to the predetermined dorsoventral (DV) coordinate.
-
Infuse the virus at a slow and controlled rate to minimize tissue damage and ensure proper diffusion.[5][19] Common injection parameters are summarized in the table below.
-
After the injection is complete, leave the needle in place for an additional 5-10 minutes to allow for virus diffusion and to prevent backflow upon retraction.[5][19]
-
Slowly withdraw the needle.
-
| Parameter | Typical Range | Reference |
| Virus Titer | 1 x 10^9 to 1 x 10^13 vg/mL | [19][20] |
| Injection Volume | 0.3 - 1.0 µL per site | [5] |
| Injection Rate | 0.1 - 0.2 µL/min (100-200 nL/min) | [5] |
-
Closing: Suture the scalp incision or use wound clips.
Post-operative Care
-
Recovery: Place the animal in a clean cage on a heating pad to maintain body temperature until it is fully ambulatory.[12][13] Do not leave the animal unattended during this period.[13]
-
Analgesia: Administer post-operative analgesics for at least 48-72 hours following surgery to manage pain.[12]
-
Monitoring: Monitor the animal daily for the first week for signs of pain, distress, infection, or weight loss.[12][13][14] Provide softened food or hydration supplements if necessary.[12]
-
DREADD Expression: Allow sufficient time for DREADD expression before beginning behavioral experiments. A minimum of 3-4 weeks is typically recommended.[5][6] Peak expression may occur around 60 days post-injection.[21]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for a typical DREADD experiment and the basic signaling pathways of excitatory (Gq) and inhibitory (Gi) DREADDs.
Caption: Experimental workflow for DREADD-based neuromodulation.
Caption: Signaling pathways for excitatory and inhibitory DREADDs.
Conclusion
This protocol provides a detailed guide for the successful implementation of stereotaxic surgery for DREADD-mediated neuromodulation. Adherence to aseptic techniques, careful monitoring of the animal's physiological state, and appropriate post-operative care are critical for animal welfare and the generation of reliable and reproducible data. By following these guidelines, researchers can effectively utilize this powerful technology to advance our understanding of the nervous system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. addgene.org [addgene.org]
- 4. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.2. DREADD Stereotactic Surgery [bio-protocol.org]
- 6. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of DREADD agonists and administration route in a murine model of sleep enhancement [escholarship.org]
- 8. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereotaxic Adeno-associated Virus Injection and Cannula Implantation in the Dorsal Raphe Nucleus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Stereotaxic Surgeries for Intracranial Viral Injection [protocols.io]
- 11. Virus-Mediated Expression of DREADDs For in Vivo Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. olac.berkeley.edu [olac.berkeley.edu]
- 13. Rodent Post-operative Care (Mice) | Animals in Science [queensu.ca]
- 14. Rodent Stereotaxic Surgery and Animal Welfare Outcome Improvements for Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Video: Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. Intracranial Injection of Adeno-associated Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Level of hM4D(Gi) DREADD Expression Determines Inhibitory and Neurotoxic Effects in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Level of hM4D(Gi) DREADD Expression Determines Inhibitory and Neurotoxic Effects in the Hippocampus | eNeuro [eneuro.org]
- 21. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Oral Administration of CNO in Drinking Water for DREADDs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the oral administration of Clozapine N-oxide (CNO) in drinking water to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This non-invasive method is suitable for chronic activation or inhibition of target cells in freely moving animals, offering a less stressful alternative to repeated injections.[1][2][3][4]
Introduction
DREADDs are a powerful chemogenetic tool used to remotely control the activity of specific cell populations.[5][6][7] These genetically engineered G protein-coupled receptors (GPCRs) are activated by the synthetic ligand CNO, which is otherwise considered pharmacologically inert at typical doses.[5][8] Oral administration of CNO via drinking water has emerged as a practical method for long-term studies, enabling sustained modulation of neuronal activity.[1][7]
It is important to note that recent studies have shown that CNO can be reverse-metabolized into clozapine, which can have off-target effects.[7][9] Therefore, appropriate control groups, such as animals not expressing the DREADD receptor but receiving CNO, are crucial for interpreting results.[9][10]
Data Presentation
The following tables summarize quantitative data from various studies on the oral administration of CNO in drinking water for DREADD activation in rodents.
Table 1: CNO Concentration and Dosage in Drinking Water
| CNO Concentration in Water | Estimated Daily Dosage | Animal Model | DREADD Receptor | Duration of Administration | Key Findings | Reference |
| 0.25 mg/mL | Not specified | Mouse | Not specified | Not specified | Effective for controlling pancreatic β-cell function. | [1] |
| 40 mg/L (0.04 mg/mL) | Not specified | Mouse | Not specified | Chronic | Modulated activity of serotonergic neurons. | [1] |
| 4 µg/mL (0.004 mg/mL) | ~1 mg/kg/day | Mouse (20g) | Not specified | 24 hours | Calculated to achieve a 1 mg/kg dose based on ~5 mL daily water consumption. | [1] |
| 5 µg/mL (0.005 mg/mL) | Not specified | Mouse | Not specified | 14 days | Evaluated behavioral consequences of tonic thalamo-cortical circuit activation. | [1] |
| 5 mg / 200 mL (~0.025 mg/mL) | ~5 mg/kg/day | Mouse (30g) | Not specified | Daily preparation | General protocol suggestion. | [11][12][13] |
| 0.1, 0.25, 0.5, 1.0 mg/mL | Dose-dependent | Mouse | Not specified | 2 hours post-exposure | 0.1 mg/mL was sub-threshold; 0.25, 0.5, and 1.0 mg/mL induced robust c-Fos activation. | [1] |
Table 2: CNO Solution Preparation and Stability
| Solvent for Stock | Final Dilution | Stability Notes | Storage of Stock | Reference |
| 0.9% Sterile Saline | In regular or 1% sucrose water | Prepare fresh CNO solution for drinking water daily. | Refrigerate at 4°C. | [1] |
| DMSO (small volume) | In drinking water | Prepare fresh daily. Protect from light using foil-wrapped bottles. | Not specified | [11][12][13] |
| Water | Aqueous solutions | CNO freebase is chemically stable in solution at room temperature for at least 4 weeks. However, precipitation may occur. | Not recommended for long-term storage of aqueous solutions. | [10] |
| DMSO | Diluted to final concentration in 0.5% DMSO in saline | Used for intraperitoneal injections, but provides insight into solubility. | Not specified | [9] |
Experimental Protocols
Protocol 1: Chronic CNO Administration in Drinking Water
This protocol is adapted from methodologies described for chronic DREADD activation.[1][2]
Materials:
-
Clozapine N-oxide (CNO)
-
Sterile 0.9% saline or DMSO
-
Drinking water
-
Light-protective water bottles (e.g., wrapped in aluminum foil)[2][11][13]
-
Small bottles (e.g., 50 mL conical tubes with rubber stopper spouts) for acclimation and administration[1]
-
Scale for weighing animals
-
Pipettes and sterile tubes for solution preparation
Procedure:
-
Acclimation (3 days prior to treatment):
-
CNO Stock Solution Preparation:
-
CNO Drinking Water Preparation:
-
Based on the average daily water consumption and the body weight of the animal, calculate the amount of CNO stock solution needed to achieve the desired daily dosage (e.g., 1 mg/kg/day).[1]
-
Example Calculation: For a 20g mouse that drinks ~5 mL of water per day, to achieve a 1 mg/kg dose, the total daily CNO intake should be 0.02 mg. Therefore, the concentration in the drinking water should be 0.004 mg/mL (4 µg/mL).[1]
-
Prepare the CNO-containing drinking water fresh daily.[11][13]
-
Add the calculated volume of CNO stock solution to the appropriate volume of drinking water in the light-protective bottle.
-
-
Administration and Monitoring:
-
Replace the water bottles with the freshly prepared CNO solution at the same time each day.
-
Continue to monitor daily water consumption and body weight. Adjust the CNO concentration if water intake changes significantly.
-
For long-term studies, ensure consistent animal husbandry and environmental conditions.
-
Protocol 2: Restricted CNO Administration using Sucrose Preference
This protocol can be used to deliver CNO within a specific time window, leveraging the animals' preference for sucrose.[1][2]
Materials:
-
Same as Protocol 1
-
Sucrose
Procedure:
-
Acclimation (3 days prior to treatment):
-
CNO-Sucrose Water Preparation:
-
Prepare a CNO stock solution as described in Protocol 1.
-
Calculate the required amount of CNO stock to add to the 1% sucrose water to deliver the target dose, based on the average consumption during the acclimation phase.[1]
-
-
Administration:
-
During the designated time window, replace the 1% sucrose water bottle with the freshly prepared CNO-containing 1% sucrose water.[2]
-
At the end of the period, remove the CNO-sucrose bottle and measure the volume consumed.
-
Mandatory Visualization
DREADD Signaling Pathways
Caption: Signaling pathways for Gq- and Gi-coupled DREADDs.
Experimental Workflow for Oral CNO Administration
Caption: Workflow for oral CNO administration in drinking water.
References
- 1. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [app.jove.com]
- 3. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DREADD: A Chemogenetic GPCR Signaling Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
- 9. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 11. CNO in drinking water [chemogenetic.blogspot.com]
- 12. Using DREADDs to show that neuronal activity alters BOLD in fMRI [chemogenetic.blogspot.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Learning and Memory Circuits using DREADDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for the remote manipulation of neuronal activity.[1][2][3] This technology allows for precise, reversible, and dose-dependent control over specific cell populations, making it an invaluable asset for dissecting the neural circuits underlying learning and memory.[4][5] DREADDs are engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by synthetic small molecules, most commonly Clozapine-N-Oxide (CNO) or newer compounds like JHU37160 (J60) and Compound 21 (C21).[6][7][8] By expressing either excitatory (e.g., hM3Dq) or inhibitory (e.g., hM4Di) DREADDs in specific neuronal ensembles, researchers can bidirectionally modulate circuit function to investigate their role in cognitive processes.[4][5]
These application notes provide detailed protocols and supporting information for utilizing DREADD technology to study learning and memory circuits in rodent models.
DREADD Signaling Pathways
DREADDs function by hijacking endogenous G protein signaling cascades to either increase or decrease neuronal excitability. The specific outcome depends on the G protein to which the DREADD is coupled.
Gq-Coupled DREADDs (e.g., hM3Dq) for Neuronal Activation
Activation of Gq-coupled DREADDs, such as hM3Dq, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, which in turn can lead to neuronal depolarization and increased firing.[5][7]
Caption: Gq-DREADD signaling pathway for neuronal activation.
Gi-Coupled DREADDs (e.g., hM4Di) for Neuronal Inhibition
Conversely, activation of Gi-coupled DREADDs, such as hM4Di, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This can result in the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and silencing of the neuron.[7]
Caption: Gi-DREADD signaling pathway for neuronal inhibition.
Experimental Design and Controls
A well-controlled DREADD experiment is crucial for unambiguous interpretation of the results.
Caption: Essential control groups for a DREADD experiment.
Data Presentation: Quantitative Summary of DREADD Ligands
The choice of ligand and its dosage are critical for successful DREADD-mediated manipulation of neuronal activity. Recent studies have highlighted potential off-target effects of CNO, which can be metabolized to clozapine.[9] Newer ligands like J60 and DCZ offer higher potency and specificity.[10][11]
| Ligand | Typical Dose (i.p.) | Onset of Action | Duration of Action | Key Considerations |
| Clozapine-N-Oxide (CNO) | 1-10 mg/kg | ~30 minutes[4] | Up to 6 hours[4] | Potential back-metabolism to clozapine, requiring careful controls.[9] |
| JHU37160 (J60) | 0.03-3 mg/kg[12] | Rapid | Shorter than CNO | Higher potency than CNO; may have off-target effects at higher doses.[11][12] |
| Compound 21 (C21) | 1-3 mg/kg[3][13] | Rapid | Similar to CNO | Good bioavailability and brain penetrability; reported to lack active metabolites.[7][8] |
| Deschloroclozapine (DCZ) | 0.1 mg/kg | Rapid | Potent and long-lasting | High potency and selectivity. |
Experimental Protocols
Protocol 1: Stereotaxic Injection of AAV-DREADD Virus
This protocol describes the surgical procedure for delivering AAV vectors encoding DREADDs into a specific brain region of a rodent.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Microinjection pump and syringe (e.g., Nanoject)
-
AAV-DREADD vector (e.g., AAV-hSyn-hM3Dq-mCherry)
-
Surgical tools
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the animal and mount it in the stereotaxic frame.
-
Shave and sterilize the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
Identify the target coordinates for the brain region of interest (e.g., hippocampus, amygdala) relative to bregma.
-
Drill a small burr hole in the skull above the target site.
-
Lower the injection needle to the target coordinates.
-
Infuse the AAV-DREADD vector at a slow rate (e.g., 100 nL/min).
-
Leave the needle in place for 5-10 minutes post-infusion to allow for diffusion.
-
Slowly retract the needle.
-
Suture the incision and administer post-operative care, including analgesics.
-
Allow 2-3 weeks for optimal DREADD expression before behavioral testing.[6]
Protocol 2: Novel Object Recognition (NOR) Task
The NOR task is used to assess recognition memory.
Procedure:
-
Habituation: Acclimate the animal to the testing arena (e.g., an open field box) for 5-10 minutes per day for 2-3 days.
-
Training (Sample Phase): Place the animal in the arena with two identical objects. Allow the animal to explore the objects for a set period (e.g., 10 minutes).
-
Ligand Administration: Administer the DREADD ligand (e.g., CNO, J60) or vehicle at a predetermined time before or after the training phase, depending on the experimental question (e.g., to modulate memory consolidation). For example, to impair contextual fear memory consolidation, CNO can be injected 0-4 hours after training.[4]
-
Testing (Test Phase): After a retention interval (e.g., 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time spent exploring each object. A preference for the novel object (discrimination index > 0.5) indicates successful recognition memory.
Protocol 3: Contextual Fear Conditioning
This task assesses fear memory associated with a specific environment.
Procedure:
-
Training: Place the animal in the conditioning chamber. After a baseline period, deliver a series of foot shocks (e.g., 3 shocks, 0.7 mA, 2s duration) paired with the context.
-
Ligand Administration: Administer the DREADD ligand or vehicle at the desired time point (e.g., pre-training to affect encoding, post-training to affect consolidation).
-
Testing: After a retention interval (e.g., 24 hours), place the animal back into the conditioning chamber (context) and measure freezing behavior for a set period. Increased freezing indicates fear memory.
Experimental Workflow Example
Caption: A typical experimental workflow for a DREADD-based memory study.
Conclusion
DREADD technology offers a powerful and versatile approach to investigate the causal role of specific neural circuits in learning and memory.[1][4] Careful experimental design, including appropriate controls and consideration of ligand pharmacology, is essential for obtaining reliable and interpretable results. The protocols and information provided in these application notes serve as a guide for researchers to effectively implement DREADDs in their studies of cognitive function.
References
- 1. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apa.org [apa.org]
- 3. DREADDs: The Power of the Lock, the Weakness of the Key. Favoring the Pursuit of Specific Conditions Rather than Specific Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
- 5. jneurosci.org [jneurosci.org]
- 6. news-medical.net [news-medical.net]
- 7. Receptor activated solely by a synthetic ligand - Wikipedia [en.wikipedia.org]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying Neuronal Populations with DREADDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) for the precise control of specific neuronal populations. This powerful chemogenetic technology allows for the reversible activation or inhibition of targeted neurons, enabling detailed investigation of their roles in neural circuits, behavior, and disease models.
Introduction to DREADD Technology
DREADDs are modified G protein-coupled receptors (GPCRs) that are engineered to be unresponsive to endogenous ligands but can be selectively activated by pharmacologically inert, synthetic ligands, most commonly Clozapine-N-Oxide (CNO) or the newer Compound 21 (C21).[1][2][3] This technology provides a minimally invasive method for remotely controlling neuronal activity in freely moving animals, offering significant advantages for in vivo studies.[4]
The most widely used DREADDs are derived from human muscarinic receptors and are coupled to different G-protein signaling pathways to either excite or inhibit neuronal activity:
-
hM3Dq (Gq-coupled): Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC). This cascade ultimately results in neuronal depolarization and an increased firing rate.[5][6]
-
hM4Di (Gi-coupled): Activation of the Gi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This signaling cascade typically results in neuronal hyperpolarization and a reduction in neuronal firing.[7]
-
Gs-DREADD (Gs-coupled): Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in cAMP levels and activation of protein kinase A (PKA), which can modulate neuronal activity.[8]
Data Presentation: Quantitative Effects of DREADD Activation
The following tables summarize quantitative data from various studies, demonstrating the dose-dependent effects of DREADD activation on neuronal activity and behavior.
Table 1: Effects of hM3Dq Activation on Neuronal Firing Rate
| Brain Region | Neuronal Population | Ligand & Dose | Change in Firing Rate | Species | Reference |
| Hippocampus (CA1) | Pyramidal Neurons | CNO (500 nM) | Depolarization of 5.0 ± 0.72 mV | Mouse | [5] |
| Hippocampus (CA1) | CamKIIα-positive | CNO (1 µM) | Significant increase in action potentials | Mouse | [6] |
| Hippocampus (CA1) | CamKIIα-positive | CNO (20 µM) | No significant change in action potentials | Mouse | [6] |
| Midbrain | Dopaminergic Neurons | CNO (1 mg/kg) | Increased firing rate | Mouse | [9] |
| Somatosensory Cortex | Excitatory Neurons | Clozapine | Steady increase over 30 min | Mouse | [10] |
| Central Amygdala | KOR-expressing | DCZ (0.5 µM) | Significant membrane depolarization and increased firing | Mouse | [11] |
Table 2: Effects of hM4Di Inhibition on Neuronal Activity
| Brain Region | Neuronal Population | Ligand & Dose | Change in Neuronal Activity | Species | Reference |
| Forebrain | CaMKIIα-positive | CNO (5 mg/kg) | Significant decline in c-Fos protein levels | Mouse | [12] |
| Central Amygdala | KOR-expressing | DCZ (0.5 µM) | Hyperpolarization and decreased action potential firing | Mouse | [11] |
| Globus Pallidus | Pallidal Neurons | CNO (local injection) | 44.4% of units showed a significant decrease in firing | NHP | [13] |
Table 3: Behavioral Effects of DREADD Modulation
| Brain Region | Neuronal Population | DREADD Type | Ligand & Dose | Behavioral Outcome | Species | Reference |
| Arcuate Nucleus | AgRP Neurons | hM3Dq | CNO (0.3 mg/kg) | Increased food intake and weight gain | Mouse | [3] |
| Forebrain | Excitatory Neurons | hM3Dq | CNO (1 mg/kg, chronic postnatal) | Persistent changes in mood behavior | Mouse | [14] |
| Prefrontal Cortex | Pyramidal Neurons | hM3Dq | CNO | Reversal of stress-induced behavioral deficits | Rat | [15] |
| Ventral Tegmental Area | Dopamine Neurons | hM4Di | CNO (1, 5, 10 mg/kg) | Inhibition of reward seeking | Rat | |
| Hippocampus | Excitatory Neurons | hM4Di | CNO | Decreased locomotor activity | Mouse | [13] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental procedures are provided below to facilitate understanding.
Signaling Pathways
Caption: Gq-DREADD (hM3Dq) signaling pathway.
Caption: Gi-DREADD (hM4Di) signaling pathway.
Caption: Gs-DREADD signaling pathway.
Experimental Workflow
Caption: General experimental workflow for DREADD studies.
Experimental Protocols
Protocol 1: Stereotaxic AAV-DREADD Vector Injection in Mice
This protocol outlines the procedure for delivering adeno-associated viral (AAV) vectors encoding DREADDs into a specific brain region of a mouse.
Materials:
-
AAV-DREADD vector (e.g., AAV-hSyn-hM3Dq-mCherry)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Drill with small burr bits
-
Surgical tools (scalpel, forceps, etc.)
-
Suturing material or tissue adhesive
-
Analgesics and antiseptic solution
-
Heating pad
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using an approved protocol and place it in the stereotaxic frame.
-
Ensure the head is level and securely fixed.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the fur from the scalp and clean the area with an antiseptic solution.
-
-
Craniotomy:
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the target brain region from a mouse brain atlas.
-
Using the drill, create a small burr hole in the skull over the target coordinates.
-
-
Viral Injection:
-
Lower the injection needle to the predetermined depth of the target brain region.
-
Infuse the AAV-DREADD vector at a slow, controlled rate (e.g., 100 nL/min) to a total volume of, for example, 500 nL.
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion of the virus and to minimize backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision or close it with tissue adhesive.
-
Administer post-operative analgesics as per institutional guidelines.
-
Place the mouse on a heating pad until it recovers from anesthesia.
-
Monitor the animal closely for the next few days for any signs of distress.
-
Allow 2-4 weeks for optimal DREADD expression before proceeding with experiments.
-
Protocol 2: CNO and Compound 21 Administration
Materials:
-
Clozapine-N-Oxide (CNO) or Compound 21 (C21)
-
Vehicle (e.g., sterile saline, 0.5% DMSO in saline)
-
Syringes and needles for injection (if applicable)
-
Drinking water bottles (for oral administration)
Procedure for Intraperitoneal (i.p.) Injection:
-
Preparation of CNO/C21 Solution:
-
Dissolve CNO or C21 in the appropriate vehicle to the desired stock concentration. For example, a 1 mg/mL stock solution of CNO in sterile saline.
-
Vortex or sonicate to ensure complete dissolution.
-
The final injection volume is typically 5-10 mL/kg body weight.
-
-
Administration:
-
Calculate the required volume based on the animal's weight and the desired dose (typically 0.1 - 10 mg/kg for CNO; 0.1 - 3 mg/kg for C21).
-
Administer the solution via intraperitoneal injection.
-
Behavioral or electrophysiological testing is typically initiated 20-30 minutes post-injection.
-
Procedure for Oral Administration in Drinking Water:
-
Preparation of CNO/C21 Solution:
-
Dissolve CNO or C21 in the drinking water to the desired concentration. The addition of sucrose (e.g., 2%) can increase palatability.
-
Protect the solution from light by using amber-colored or foil-wrapped water bottles.
-
-
Administration:
-
Replace the regular drinking water with the CNO/C21-containing water.
-
Monitor daily water consumption to estimate the dose of CNO/C21 ingested.
-
Protocol 3: Validation of DREADD Expression
A. Immunohistochemistry (IHC) for mCherry or HA-tagged DREADDs
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (e.g., 20% and 30% in PBS)
-
Cryostat or vibratome
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody (e.g., anti-mCherry or anti-HA)
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Transcardially perfuse the animal with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in sucrose solutions until it sinks.
-
Freeze the brain and section it using a cryostat or vibratome (e.g., 40 µm sections).
-
-
Staining:
-
Wash the sections in PBS.
-
Incubate the sections in blocking solution for 1-2 hours at room temperature.
-
Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 2 hours at room temperature.
-
Wash the sections in PBS.
-
-
Mounting and Imaging:
-
Mount the sections on glass slides and coverslip with mounting medium containing DAPI.
-
Image the sections using a fluorescence or confocal microscope to visualize DREADD expression.
-
B. Western Blot for HA-tagged DREADDs
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-HA)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Dissect the brain region of interest and homogenize in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-HA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Troubleshooting and Considerations
-
Variable DREADD Expression: The level of DREADD expression can vary depending on the AAV serotype, promoter, and injection parameters. It is crucial to validate expression levels in each experiment.
-
Off-target Effects of Ligands: While CNO is largely considered inert, some studies have reported potential off-target effects, particularly at high doses, due to its back-metabolism to clozapine. The use of newer ligands like Compound 21, which does not have this issue, is recommended.[2] Always include appropriate control groups (e.g., animals expressing a reporter gene like mCherry without the DREADD, receiving the ligand).
-
Dose-Response: The effects of DREADD activation are dose-dependent.[6][16] It is essential to perform dose-response studies to determine the optimal ligand concentration for the desired effect without inducing non-specific responses.
-
Temporal Dynamics: The onset and duration of DREADD-mediated effects depend on the ligand, its route of administration, and its pharmacokinetics. These factors should be considered when designing behavioral experiments.[3]
By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize DREADD technology to gain valuable insights into the function of specific neuronal populations in health and disease.
References
- 1. Considerations for immunofluorescence for various DREADD constructs [chemogenetic.blogspot.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
- 4. DREADD users blog [chemogenetic.blogspot.com]
- 5. Remote control of neuronal activity in transgenic mice expressing evolved G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemogenetic Activation of Excitatory Neurons Alters Hippocampal Neurotransmission in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 9. Repeated chemogenetic activation of dopaminergic neurons induces reversible changes in baseline and amphetamine-induced behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemogenetic Manipulation of Amygdala Kappa Opioid Receptor Neurons Modulates Amygdala Neuronal Activity and Neuropathic Pain Behaviors [mdpi.com]
- 12. Chronic hM4Di-DREADD-Mediated Chemogenetic Inhibition of Forebrain Excitatory Neurons in Postnatal or Juvenile Life Does Not Alter Adult Mood-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chronic postnatal chemogenetic activation of forebrain excitatory neurons evokes persistent changes in mood behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eneuro.org [eneuro.org]
Application Notes and Protocols for DREADD-Based Behavioral Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the design, execution, and validation of behavioral studies utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). These notes include detailed experimental protocols, quantitative data for ligand administration, and visualizations of key concepts and workflows.
Introduction to DREADD Technology in Behavioral Neuroscience
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for remotely controlling the activity of specific neuronal populations.[1] This technology relies on genetically engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be selectively activated by pharmacologically inert, "designer" drugs.[1] By expressing these receptors in specific neurons, researchers can transiently and reversibly activate or inhibit neuronal activity to investigate the causal relationship between neural circuits and behavior.[1]
DREADDs offer several advantages for behavioral neuroscience, including the ability to manipulate neuronal activity in freely moving animals with systemic administration of a ligand, allowing for the study of complex behaviors in more naturalistic settings.[1] While lacking the temporal precision of optogenetics, DREADDs are well-suited for studying the effects of sustained changes in neuronal activity over minutes to hours.[2]
This document outlines the experimental design considerations, detailed protocols for key procedures, and data presentation guidelines for conducting successful DREADD-based behavioral studies.
DREADD Signaling Pathways
DREADDs are designed to couple to specific intracellular signaling pathways, allowing for either neuronal activation or inhibition. The most commonly used DREADDs are based on modified human muscarinic receptors and are categorized by the G-protein they activate.
-
Gq-DREADDs (e.g., hM3Dq): These receptors couple to the Gq signaling pathway. Upon activation by a designer ligand, Gq-DREADDs activate phospholipase C, leading to an increase in intracellular calcium and subsequent neuronal depolarization and activation.[3][4]
-
Gi-DREADDs (e.g., hM4Di): These receptors couple to the Gi signaling pathway. Ligand binding to Gi-DREADDs inhibits adenylyl cyclase, leading to a decrease in cAMP levels and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3][5] This results in neuronal hyperpolarization and inhibition of neuronal activity.
-
Gs-DREADDs (e.g., rM3Ds): These receptors are engineered to couple to the Gs signaling pathway. Activation of Gs-DREADDs stimulates adenylyl cyclase, leading to an increase in cAMP and subsequent neuronal excitation.[3][6]
Below are diagrams illustrating the canonical signaling pathways for each DREADD type.
References
- 1. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Injection of Adeno-Associated Virus Containing Optogenetic and Chemogenetic Probes into the Neonatal Mouse Brain | Springer Nature Experiments [experiments.springernature.com]
- 3. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 4. Open Field Test - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo DREADD Activation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the various ligand delivery methods for activating Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) in vivo. It includes detailed application notes, comparative data on available ligands, and step-by-step experimental protocols to assist researchers in selecting and implementing the most appropriate strategy for their experimental needs.
Introduction to DREADD Technology
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for the remote and reversible control of cellular activity in vivo.[1][2][3] These engineered G protein-coupled receptors (GPCRs) are unresponsive to endogenous ligands but can be selectively activated by pharmacologically inert, "designer" drugs.[3][4][5][6] This technology allows for the precise manipulation of neuronal firing, signaling pathways, and, consequently, behavior. The most commonly used DREADDs are derived from human muscarinic receptors (hM3Dq for activation, hM4Di for inhibition) and are activated by synthetic ligands.[1][4]
The choice of ligand and its delivery method is a critical experimental parameter that can significantly influence the outcome and interpretation of DREADD-based studies. Factors to consider include the desired temporal resolution, spatial control, and potential for off-target effects.
DREADD Ligands: A Comparative Overview
Several ligands are available for the activation of muscarinic-based DREADDs, each with distinct pharmacokinetic and pharmacodynamic profiles. The selection of a ligand should be carefully considered based on the specific requirements of the experiment.
Clozapine-N-Oxide (CNO): The Prototypical Ligand
Clozapine-N-oxide (CNO) was the first and is still a widely used DREADD agonist.[4][5][7] However, a significant body of evidence has demonstrated that CNO has poor blood-brain barrier permeability and can be reverse-metabolized into clozapine, a psychoactive drug with its own range of off-target effects.[4][8][9][10][11] In rodents, this conversion rate is low, but in non-human primates and humans, it is more substantial.[4][8] The clozapine metabolite is a potent DREADD activator and is likely responsible for many of the observed in vivo effects following CNO administration.[8][10]
Second-Generation Ligands: Improved Specificity and Potency
To address the limitations of CNO, several alternative DREADD agonists have been developed. These ligands generally offer higher potency, improved brain penetrance, and a reduced risk of off-target effects.
-
DREADD Agonist 21 (C21): C21 is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs with good bioavailability and brain penetrability.[4][5][12] It does not back-convert to clozapine, making it a suitable alternative where concerns about clozapine's off-target effects are high.[4][5][12][13] However, some studies have indicated potential off-target binding to other GPCRs at higher concentrations.[4][12][14][15]
-
Deschloroclozapine (DCZ): DCZ is a highly potent and selective DREADD agonist that is effective at much lower doses than CNO.[2][16][17][18] It exhibits rapid brain penetration and has been shown to be effective in both mice and non-human primates with minimal off-target effects at therapeutic doses.[2][17][18][19]
-
JHU37160 and JHU37152: These are newer, potent DREADD agonists with high in vivo potency and excellent brain-to-serum concentration ratios.[20][21][22][23][24] They are effective at low doses and show promise for applications requiring robust and selective DREADD activation.[20][22][24][25][26] However, at high doses, JHU37160 may induce sedation.[15]
-
Peripherally Restricted Agonists: For studies focused on the peripheral nervous system, novel DREADD systems with peripherally restricted agonists are being developed to avoid central nervous system effects.[27]
Quantitative Comparison of DREADD Ligands
| Ligand | Typical In Vivo Dose (Mice/Rats) | Route of Administration | Onset of Action | Duration of Action | Key Advantages | Key Disadvantages |
| Clozapine-N-Oxide (CNO) | 1-10 mg/kg[1] | IP, SC, Oral (drinking water), Eyedrops[10][28][29][30] | 20-40 minutes | 6-8 hours[31] | Widely used and characterized. | Back-metabolism to clozapine, poor BBB penetration.[4][8][10] |
| DREADD Agonist 21 (C21) | 0.1-1 mg/kg[13] | IP[13] | ~30 minutes | Up to 6 hours[13] | No back-metabolism to clozapine, good brain penetrance.[4][5][12] | Potential for off-target effects at higher doses.[14][15] |
| Deschloroclozapine (DCZ) | 1-100 µg/kg[2][16][17] | IP, SC, IM[2][16] | < 10 minutes[2][17] | > 2 hours[17][19] | High potency, rapid onset, low effective dose, minimal off-target effects.[2][16][17][18] | Newer ligand, less extensive literature compared to CNO. |
| JHU37160 / JHU37152 | 0.01-1 mg/kg[20][22] | IP[20][22] | Rapid | Not fully characterized | High in vivo potency, excellent brain penetrance.[20][21][22][23][24] | Potential for sedation at high doses (JHU37160).[15] |
Ligand Delivery Methods: In Vivo Strategies
The choice of delivery method depends on the desired spatial and temporal control of DREADD activation.
1. Systemic Administration:
Systemic delivery is the most common method for in vivo DREADD activation and is suitable for targeting entire populations of DREADD-expressing cells throughout the body, including the central nervous system (for brain-penetrant ligands).[1][3][32][33]
-
Intraperitoneal (IP) Injection: A simple and widely used method for acute drug administration.[1][30][32]
-
Subcutaneous (SC) Injection: Provides a slower release profile compared to IP injection.[8][30]
-
Oral Administration (Drinking Water/Chow): Useful for chronic, long-term activation of DREADDs, though it offers less temporal control.[28][29][30]
-
Eyedrops: A non-invasive method for chronic delivery, particularly in mice.[28][30]
2. Local Administration:
Local delivery allows for the spatially restricted activation of DREADDs, targeting specific brain regions or even projections.[1][32][33]
-
Intracranial Infusion: Involves the stereotaxic implantation of a cannula to deliver the ligand directly to a specific brain region.[29][32][33] This method is ideal for dissecting the function of specific neural circuits.
Experimental Protocols
Protocol 1: Systemic Ligand Administration via Intraperitoneal (IP) Injection
Objective: To achieve widespread activation of DREADD-expressing cells.
Materials:
-
DREADD ligand (CNO, C21, DCZ, or JHU37160/JHU37152)
-
Vehicle (e.g., sterile saline, 0.5% DMSO in saline)
-
Syringes (1 ml) and needles (25-27 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Ligand Preparation:
-
Dissolve the DREADD ligand in the appropriate vehicle to the desired stock concentration. CNO is soluble in water or saline, while other ligands may require a small amount of DMSO.[34] Ensure the final DMSO concentration is non-toxic to the animal.
-
Prepare fresh solutions on the day of the experiment or store according to the manufacturer's instructions. CNO solutions in water are stable for at least 4 weeks at room temperature.[10]
-
-
Animal Preparation:
-
Weigh the animal to accurately calculate the required injection volume.
-
-
Injection:
-
Gently restrain the animal.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the ligand solution.
-
-
Post-Injection Monitoring:
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Behavioral testing or physiological measurements should be performed within the expected window of ligand efficacy (see table above).
-
Protocol 2: Local Ligand Administration via Intracranial Infusion
Objective: To achieve spatially restricted activation of DREADDs in a specific brain region.
Materials:
-
DREADD ligand and vehicle
-
Stereotaxic apparatus
-
Infusion pump and syringe
-
Internal cannula and guide cannula
-
Dental cement
-
Surgical tools
-
Anesthesia and analgesics
Procedure:
-
Guide Cannula Implantation (Survival Surgery):
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Slowly lower the guide cannula to the predetermined coordinates.
-
Secure the guide cannula to the skull using dental cement.
-
Allow the animal to recover fully from surgery before proceeding with infusions.
-
-
Ligand Infusion:
-
Gently restrain the awake and behaving animal.
-
Remove the dummy cannula from the guide cannula and insert the internal cannula, which is connected to the infusion pump.
-
Infuse a small volume (e.g., 0.5-1 µl) of the ligand solution at a slow rate (e.g., 0.1-0.2 µl/min) to minimize tissue damage.
-
-
Post-Infusion:
-
Leave the internal cannula in place for a few minutes post-infusion to allow for diffusion.
-
Replace the dummy cannula.
-
Proceed with behavioral testing or other experimental measures.
-
Visualizations
Caption: DREADD Signaling Pathways
Caption: In Vivo DREADD Experimental Workflow
Caption: Ligand and Delivery Method Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. Deschloroclozapine, a potent and selective chemogenetic actuator enables rapid neuronal and behavioral modulations in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | DREADD agonist compound 21 causes acute diuresis in wild-type mice [frontiersin.org]
- 15. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Deschloroclozapine exhibits an exquisite agonistic effect at lower concentration compared to clozapine-N-oxide in hM3Dq expressing chemogenetically modified rats [frontiersin.org]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
- 25. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Structure-guided design of a peripherally restricted chemogenetic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Resolving Behavioral Output via Chemogenetic Designer Receptors Exclusively Activated by Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. addgene.org [addgene.org]
- 32. jneurosci.org [jneurosci.org]
- 33. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 34. clozapinen-oxide.com [clozapinen-oxide.com]
Bidirectional Control of Neuronal Activity with DREADDs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic technology that allows for the precise and reversible control of neuronal activity in a cell-type-specific manner.[1][2] This technology is based on engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be selectively activated by pharmacologically inert, "designer" drugs.[3][4] This enables researchers to remotely control the activity of specific neuronal populations in freely moving animals, providing a robust tool for dissecting neural circuits and their role in behavior and disease.[2][5][6]
This document provides detailed application notes and protocols for the bidirectional control of neuronal activity using both excitatory and inhibitory DREADDs. It covers the underlying signaling mechanisms, quantitative data on receptor-ligand interactions, and comprehensive protocols for viral delivery, agonist administration, and functional validation.
DREADD Subtypes for Bidirectional Control
Bidirectional control of neuronal activity is typically achieved by using a combination of excitatory and inhibitory DREADDs.[5][6] The most commonly used DREADDs for this purpose are:
-
Excitatory DREADD (hM3Dq): This DREADD is derived from the human M3 muscarinic acetylcholine receptor and is coupled to the Gq signaling pathway.[4][7] Activation of hM3Dq leads to neuronal depolarization and an increase in firing rate.[1][7]
-
Inhibitory DREADDs:
-
hM4Di: Derived from the human M4 muscarinic acetylcholine receptor, hM4Di is coupled to the Gi signaling pathway.[4][7] Its activation leads to neuronal hyperpolarization and a decrease in neuronal activity.[1][7]
-
KORD (Kappa-Opioid Receptor DREADD): This DREADD is an engineered version of the human kappa-opioid receptor, also coupled to the Gi pathway.[8][9] Activation of KORD results in robust neuronal silencing.[8][9]
-
A key advantage of using KORD in conjunction with muscarinic-based DREADDs is the ability to achieve multiplexed control. Since hM3Dq and hM4Di are both activated by clozapine-N-oxide (CNO), while KORD is activated by the orthogonal ligand Salvinorin B (SalB), researchers can independently or sequentially activate and inhibit the same or different neuronal populations within the same animal.[6][8]
Quantitative Data on DREADD-Ligand Interactions
The efficacy and kinetics of DREADD-mediated neuronal modulation are critical for experimental design. The following tables summarize key quantitative data for the most common DREADD-ligand pairs.
| DREADD | Ligand | G-Protein Coupling | Agonist EC50 (in vitro) | Typical In Vivo Dose (mice) | Onset of Action (in vivo) | Peak Effect (in vivo) | Duration of Action (in vivo) |
| hM3Dq | Clozapine-N-oxide (CNO) | Gq | 1.7 - 17 nM[4][10] | 1 - 5 mg/kg[11][12] | ~15-30 minutes[11] | ~60-90 minutes | 1 - 6 hours[3][13] |
| hM4Di | Clozapine-N-oxide (CNO) | Gi | ~5-11 nM | 1 - 5 mg/kg[11][12] | ~15-30 minutes[11] | ~60-90 minutes | 1 - 6 hours[3][13] |
| KORD | Salvinorin B (SalB) | Gi | 11.8 nM[14] | 1 - 10 mg/kg[8] | ~10-15 minutes[12] | ~30 minutes | 30 - 120 minutes[8][15] |
Note: The in vivo kinetics can vary depending on the route of administration, the specific neuronal population targeted, and the animal model used. It is recommended to perform pilot studies to determine the optimal dose and time course for your specific experimental paradigm.
Signaling Pathways
The bidirectional control of neuronal activity by DREADDs is mediated by distinct intracellular signaling cascades.
Gq-Coupled Excitatory Pathway (hM3Dq)
Activation of the Gq-coupled hM3Dq receptor by CNO initiates a signaling cascade that leads to neuronal excitation.
Upon CNO binding, hM3Dq activates the Gq protein, which in turn stimulates phospholipase C (PLC).[10][16] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[10][16] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10][17] The resulting increase in intracellular Ca²⁺ and activation of PKC lead to neuronal depolarization and an increase in neuronal firing.[1][7]
Gi-Coupled Inhibitory Pathway (hM4Di and KORD)
Activation of Gi-coupled DREADDs, such as hM4Di by CNO or KORD by Salvinorin B, leads to neuronal inhibition through a distinct signaling pathway.
Upon ligand binding, the Gi-coupled receptor activates the Gi protein.[18] The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[18] The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of potassium ions (K⁺) and hyperpolarization of the neuronal membrane.[7][19] This hyperpolarization makes it more difficult for the neuron to fire action potentials, resulting in neuronal silencing.[7][19] Additionally, activation of Gi-coupled DREADDs can suppress presynaptic neurotransmitter release.[19][20]
Experimental Workflow
The following diagram outlines a typical experimental workflow for using DREADDs to bidirectionally control neuronal activity in vivo.
Detailed Experimental Protocols
Protocol 1: Stereotactic Injection of AAV-DREADD Vectors in Mice
This protocol describes the stereotactic injection of adeno-associated viral (AAV) vectors encoding DREADDs into a specific brain region of a mouse.
Materials:
-
AAV vectors (e.g., AAV-hSyn-DIO-hM3Dq-mCherry and AAV-hSyn-DIO-KORD-mCitrine)
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Heating pad
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Nanoinjector system with glass micropipettes
-
Suturing material or wound clips
-
Analgesics (e.g., buprenorphine)
-
Antiseptic solution (e.g., povidone-iodine) and 70% ethanol
-
Artificial tears
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse with isoflurane (2-4% for induction, 1-2% for maintenance).[21]
-
Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.
-
Place the mouse on a heating pad to maintain body temperature.
-
Shave the fur from the scalp and clean the area with antiseptic solution and ethanol.
-
Secure the mouse in the stereotaxic frame, ensuring the head is level.[7]
-
Apply artificial tears to the eyes to prevent drying.
-
-
Craniotomy:
-
Make a midline incision on the scalp to expose the skull.
-
Use a stereotaxic atlas to determine the coordinates for the target brain region.
-
Mark the injection site on the skull.
-
Using a dental drill, create a small burr hole (craniotomy) over the target area, being careful not to damage the underlying dura.
-
-
Viral Injection:
-
Load a glass micropipette with the AAV-DREADD vector.
-
Lower the micropipette through the burr hole to the predetermined dorsoventral coordinate of the target region.
-
Inject the virus at a slow, controlled rate (e.g., 100 nL/min) using a nanoinjector.
-
After the injection is complete, leave the pipette in place for 5-10 minutes to allow for diffusion and to minimize backflow.
-
Slowly retract the micropipette.
-
-
Post-operative Care:
-
Suture the scalp incision or close it with wound clips.
-
Administer post-operative analgesics as prescribed.
-
Monitor the mouse during recovery until it is ambulatory.
-
Allow 3-4 weeks for viral expression before proceeding with experiments.
-
Protocol 2: DREADD Agonist Preparation and Administration
Clozapine-N-Oxide (CNO) Preparation and Administration:
-
Stock Solution: Dissolve CNO in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL). Store aliquots at -20°C.
-
Working Solution: For intraperitoneal (i.p.) injection, dilute the CNO stock solution in sterile saline to the desired final concentration (e.g., 0.1-0.5 mg/mL).[11] A small amount of DMSO (e.g., <5%) can be used to aid solubility.
-
Administration: Administer CNO via i.p. injection at a volume of 5-10 mL/kg body weight. For a 1 mg/kg dose, inject 10 µL/g of a 0.1 mg/mL solution.[11]
Salvinorin B (SalB) Preparation and Administration:
-
Stock Solution: SalB is typically dissolved in 100% DMSO to create a stock solution (e.g., 10 mg/mL).[22] Prepare fresh on the day of injection as SalB can be unstable in solution.[14]
-
Administration: Administer SalB via subcutaneous (s.c.) or i.p. injection. Due to its solubility in DMSO, the injection volume is typically small. For a 10 mg/kg dose in a 30g mouse, 30 µL of a 10 µg/µL solution can be injected.[22]
Protocol 3: In Vitro Validation of DREADD Function using Patch-Clamp Electrophysiology
This protocol is used to confirm the functional expression of DREADDs in transduced neurons in brain slices.
Materials:
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass recording pipettes
-
CNO or SalB
Procedure:
-
Slice Preparation:
-
Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) containing the target region using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Identify DREADD-expressing neurons using fluorescence microscopy (e.g., mCherry for hM3Dq, mCitrine for KORD).
-
Perform whole-cell patch-clamp recordings from the identified neurons in either current-clamp or voltage-clamp mode.[23][24]
-
-
Functional Validation:
-
hM3Dq (Activation): In current-clamp mode, bath apply CNO (e.g., 1-10 µM). A functional hM3Dq receptor will cause a depolarization of the resting membrane potential and an increase in the firing rate of action potentials.[1][7]
-
hM4Di/KORD (Inhibition): In current-clamp mode, bath apply the appropriate ligand (CNO for hM4Di, SalB for KORD). A functional inhibitory DREADD will cause a hyperpolarization of the resting membrane potential and a decrease or complete cessation of action potential firing.[1][7]
-
Protocol 4: In Vivo Validation and Behavioral Assays
In Vivo Electrophysiology:
-
Implant a microdrive with tetrodes or a silicon probe into the target brain region of a DREADD-expressing mouse.
-
After recovery, record single-unit activity before and after systemic administration of the DREADD agonist.
-
Analyze changes in firing rate to confirm DREADD-mediated neuronal modulation in awake, behaving animals.[1][25]
c-Fos Immunohistochemistry:
-
Administer the DREADD agonist to the mouse.
-
Approximately 90-120 minutes later, perfuse the animal and collect the brain.
-
Perform immunohistochemistry for the immediate early gene c-Fos, a marker of recent neuronal activity.
-
An increase in c-Fos expression in DREADD-expressing cells following CNO administration to hM3Dq-expressing animals would indicate successful activation. Conversely, a decrease in activity-dependent c-Fos expression following agonist administration to hM4Di/KORD-expressing animals would indicate inhibition.
Behavioral Assays:
-
The choice of behavioral assay will depend on the specific research question and the brain region being targeted.
-
Examples include tests for anxiety (elevated plus maze, open field test), learning and memory (Morris water maze, fear conditioning), and motor function (rotarod, locomotor activity).[11][12]
-
It is crucial to include appropriate control groups, such as animals expressing a fluorescent reporter without the DREADD, and animals receiving vehicle injections, to control for off-target effects of the virus or the agonist.[11][26]
Conclusion
DREADD technology provides an invaluable platform for the bidirectional control of neuronal activity, enabling a deeper understanding of the causal relationship between neural circuit function and behavior. The combination of excitatory (hM3Dq) and inhibitory (hM4Di, KORD) DREADDs, with their orthogonal ligands, offers a versatile toolkit for multiplexed manipulation of neuronal ensembles. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers can effectively implement this powerful technology to advance our knowledge in neuroscience and facilitate the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. In vivo electrophysiological validation of DREADD-based modulation of pallidal neurons in the non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemogenetic Tools for Causal Cellular and Neuronal Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
- 7. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 8. A New DREADD Facilitates the Multiplexed Chemogenetic Interrogation of Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 11. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Use of DREADDs to Deconstruct Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Salvinorin B | SALB | KORD activator | Hello Bio [hellobio.com]
- 15. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 17. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 18. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 19. Silencing synapses with DREADDs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Stereotactic Viral Injection into Subthalamic Nucleus in Mice [protocols.io]
- 22. Happy Birthday to our resident wizard [chemogenetic.blogspot.com]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. Perturbing cortical networks: in vivo electrophysiological consequences of pan-neuronal chemogenetic manipulations using deschloroclozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
DREADD-Assisted Metabolic Mapping (DREAMM): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DREADD-assisted metabolic mapping (DREAMM) is a powerful chemogenetic technique that allows for the non-invasive, whole-brain mapping of cell type-specific functional circuits in freely moving subjects.[1] This methodology combines the specificity of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) with the quantitative capabilities of positron emission tomography (PET) using the glucose analog [18F]fluoro-2-deoxyglucose (FDG). By remotely activating or inhibiting specific neuronal populations, researchers can observe the resulting changes in brain metabolism, providing a dynamic and unbiased view of neural network function.[1] DREAMM has been instrumental in dissecting the functional connectivity underlying various behaviors and has potential applications in studying pathological brain states and the effects of novel therapeutics.[1][2]
Principle of the Technique
The DREAMM technique is predicated on two core technologies:
-
DREADDs: These are genetically engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be potently activated by a synthetic small molecule, most commonly Clozapine-N-Oxide (CNO) or newer, more specific ligands.[3][4][5] DREADDs can be designed to be excitatory (e.g., hM3Dq, which couples to Gq signaling) or inhibitory (e.g., hM4Di, which couples to Gi signaling), allowing for bidirectional control of neuronal activity.[3][6]
-
[18F]FDG-PET: This imaging modality measures the regional cerebral metabolic rate of glucose (rCMRglc). Since neuronal activity is metabolically demanding, changes in rCMRglc, as measured by FDG uptake, serve as a reliable proxy for changes in neural activity.[1]
By expressing DREADDs in a specific cell population of interest and then systemically administering the designer drug, researchers can selectively modulate the activity of that population and use FDG-PET to visualize the downstream effects on metabolic activity across the entire brain.[1]
Applications
The DREAMM technique offers a wide range of applications in neuroscience research and drug development:
-
Functional Circuit Mapping: Elucidating the whole-brain networks that are functionally connected to a specific neuronal population.[1]
-
Behavioral Neuroscience: Investigating the causal relationship between the activity of defined neural circuits and specific behaviors.[2][3]
-
Disease Modeling: Studying how dysfunctional neural circuits contribute to neurological and psychiatric disorders.
-
Pharmacology and Drug Development: Assessing the whole-brain effects of novel compounds that target specific neural pathways.
Experimental Protocols
The following sections provide detailed protocols for the key steps involved in a typical DREAMM experiment.
Protocol 1: Adeno-Associated Virus (AAV) Vector Production for DREADD Expression
This protocol describes the production of AAV vectors for expressing DREADDs in target neurons.
Materials:
-
AAV production kit (e.g., AAV Helper-Free System)
-
EndoFree Plasmid Mega kit
-
Cell culture reagents (e.g., HEK293T cells, DMEM, FBS)
-
Plasmid encoding the DREADD of interest (e.g., pAAV-hSyn-DIO-hM3Dq-mCherry)
-
Helper plasmids (pHelper and pAAV-RC)
Procedure:
-
Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for the DREADD construct and helper plasmids using an EndoFree Plasmid Mega kit according to the manufacturer's instructions.[2]
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 15-cm dishes and grow to 70-80% confluency.
-
Co-transfect the cells with the DREADD plasmid and helper plasmids using a suitable transfection reagent (e.g., calcium phosphate or lipofectamine).
-
-
Virus Production and Harvest:
-
Incubate the transfected cells for 72 hours.
-
Harvest the cells and the supernatant.
-
Lyse the cells by repeated freeze-thaw cycles to release the viral particles.
-
-
Virus Purification:
-
Purify the AAV particles from the cell lysate and supernatant using an iodixanol gradient ultracentrifugation method.
-
Concentrate and buffer-exchange the purified virus using an appropriate centrifugal filter unit.
-
-
Virus Titer Determination:
-
Determine the genomic titer of the AAV preparation using quantitative PCR (qPCR) with primers specific to the AAV inverted terminal repeats (ITRs).
-
Protocol 2: Stereotaxic Surgery for AAV Injection
This protocol details the procedure for targeted delivery of AAV-DREADD vectors into the brain of a subject animal (e.g., mouse or rat).
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Surgical tools (scalpel, forceps, drill, etc.)
-
AAV-DREADD vector
-
Analgesics and antibiotics
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (4-5% for induction, 1-2% for maintenance).[7]
-
Secure the animal in the stereotaxic frame.
-
Apply eye ointment to prevent corneal drying.
-
Shave and sterilize the scalp with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision to expose the skull.
-
Use a stereotaxic atlas to determine the coordinates for the target brain region.
-
Drill a small craniotomy over the target site.
-
-
AAV Injection:
-
Lower a microinjection needle to the predetermined dorsoventral coordinate.
-
Infuse the AAV vector at a slow rate (e.g., 100 nL/min) to prevent tissue damage.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.[2]
-
-
Post-operative Care:
-
Suture the incision.
-
Administer analgesics and antibiotics as per institutional guidelines.
-
Monitor the animal during recovery.
-
Allow 2-3 weeks for DREADD expression to reach optimal levels before behavioral experiments.[4]
-
Protocol 3: CNO Administration and Behavioral Testing
This protocol outlines the administration of CNO to activate the DREADDs and subsequent behavioral observation.
Materials:
-
Clozapine-N-Oxide (CNO)
-
Vehicle (e.g., saline, DMSO)
-
Behavioral testing apparatus (e.g., open field arena, operant chamber)
Procedure:
-
CNO Preparation:
-
CNO Administration:
-
Behavioral Testing:
-
Place the animal in the behavioral apparatus and record the relevant behavioral parameters.
-
It is crucial to include a control group of animals that express a control vector (e.g., encoding only a fluorescent protein) and receive the same CNO dose to control for any off-target effects of CNO.[10]
-
Protocol 4: FDG-PET Imaging
This protocol describes the procedure for acquiring FDG-PET scans to measure brain metabolism following DREADD activation.
Materials:
-
[18F]FDG
-
Small animal PET scanner
-
Anesthesia (for the scanning period)
Procedure:
-
Animal Preparation:
-
FDG Injection and Uptake:
-
Administer CNO (or vehicle) as described in Protocol 3.
-
At the time of expected peak behavioral effect, inject [18F]FDG (typically 5-10 MBq for a mouse) via the tail vein.
-
Allow a 30-60 minute uptake period during which the animal can move freely in its home cage.[13]
-
-
PET Scanning:
-
Anesthetize the animal for the duration of the scan.
-
Position the animal in the PET scanner.
-
Acquire PET data for 15-30 minutes.
-
A CT scan can be acquired for attenuation correction and anatomical co-registration.[13]
-
-
Image Reconstruction and Analysis:
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a DREAMM experiment investigating the effect of activating a specific neuronal population on locomotor activity and regional brain metabolism.
Table 1: Effect of DREADD Activation on Locomotor Activity
| Treatment Group | N | Distance Traveled (m) (Mean ± SEM) | Percent Change from Vehicle |
| Vehicle | 10 | 50.2 ± 4.5 | - |
| CNO (1 mg/kg) | 10 | 75.8 ± 6.1 | +51.0% |
| CNO (3 mg/kg) | 10 | 112.5 ± 8.9 | +124.1% |
| CNO (5 mg/kg) | 10 | 115.3 ± 9.2 | +129.7% |
Table 2: Regional Changes in [18F]FDG Uptake Following DREADD Activation
| Brain Region | Vehicle (Mean SUV ± SEM) | CNO (3 mg/kg) (Mean SUV ± SEM) | Percent Change from Vehicle | p-value |
| Increased Uptake | ||||
| Motor Cortex | 1.25 ± 0.08 | 1.68 ± 0.11 | +34.4% | <0.01 |
| Striatum | 1.42 ± 0.09 | 1.95 ± 0.13 | +37.3% | <0.01 |
| Thalamus | 1.31 ± 0.07 | 1.52 ± 0.09 | +16.0% | <0.05 |
| Decreased Uptake | ||||
| Prefrontal Cortex | 1.55 ± 0.10 | 1.21 ± 0.08 | -21.9% | <0.05 |
| Hippocampus | 1.18 ± 0.06 | 0.95 ± 0.05 | -19.5% | <0.05 |
SUV: Standardized Uptake Value
Visualizations
Signaling Pathways
Caption: Signaling pathways for excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs.
Experimental Workflow
Caption: Experimental workflow for the DREAMM technique.
Logical Relationships
Caption: Logical relationships in a DREAMM experiment.
References
- 1. DREAMM: A Biobehavioral Imaging Methodology for Dynamic In Vivo Whole-Brain Mapping of Cell Type-Specific Functional Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virus-Mediated Expression of DREADDs For in Vivo Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of DREADDs to Deconstruct Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DREADD-assisted metabolic mapping (DREAMM) [chemogenetic.blogspot.com]
- 9. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
- 13. thno.org [thno.org]
- 14. radiology.unm.edu [radiology.unm.edu]
- 15. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DREADD Technical Support Center: Troubleshooting Clozapine-N-oxide (CNO) Off-Target Effects
Welcome to the DREADD Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) technology. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the DREADD agonist Clozapine-N-oxide (CNO), ensuring the rigor and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of CNO?
A1: The most significant off-target effect of CNO stems from its in vivo back-conversion to clozapine.[1][2][3][4] Clozapine is a psychoactive drug with known affinity for a wide range of endogenous receptors, including serotonergic, dopaminergic, and muscarinic receptors.[2][5][6] This back-conversion can lead to unintended physiological and behavioral effects that are independent of DREADD activation. Additionally, at high concentrations, CNO itself may bind to some endogenous receptors.[7][8]
Q2: How does the back-conversion of CNO to clozapine occur and what are the implications?
A2: CNO can be metabolized back to clozapine in vivo, a phenomenon observed in both rats and mice.[1][3] This process can lead to physiologically relevant concentrations of clozapine in the plasma and brain.[6][9] The critical implication is that the observed experimental effects may be partially or wholly due to clozapine's action on its native receptors rather than CNO's specific activation of DREADDs.[2][4] This underscores the absolute necessity of rigorous control experiments.
Q3: What are the typical doses of CNO used in research, and how do they relate to off-target effects?
A3: CNO is often used in a dose range of 1-10 mg/kg for in vivo rodent studies.[2][9] However, even doses as low as 1 mg/kg have been shown to produce behavioral effects in DREADD-free rats, such as a reduced acoustic startle reflex.[9][10] Higher doses (e.g., 5 mg/kg) can attenuate amphetamine-induced hyperlocomotion.[9][10] It is crucial to use the lowest effective dose of CNO and to thoroughly validate it in your specific experimental model. Some studies suggest that high doses of CNO (e.g., 10 mg/kg) may be necessary for sustained DREADD activation over longer behavioral experiments, but this also increases the risk of off-target effects.[2][11]
Q4: Are there alternatives to CNO for DREADD activation?
A4: Yes, several alternative DREADD agonists have been developed to address the issues associated with CNO. These include Compound 21 (C21) and Deschloroclozapine (DCZ).[12][13] These compounds are reported to have minimal off-target activity and do not appear to have the same back-metabolism issues as CNO.[12][14] Perlapine is another option, which is an approved drug in some countries and may be useful for translational studies, though it can have off-target effects.[12][13]
Q5: How should I prepare and store CNO solutions?
A5: CNO freebase has poor water solubility and can precipitate in aqueous solutions.[15][16][17] It is recommended to dissolve CNO freebase in DMSO to create a stock solution.[17][18] For aqueous preparations, the hydrochloride salt of CNO (CNO dihydrochloride) is more soluble and stable in solution.[15][19] It is generally recommended to prepare fresh solutions for each experiment and avoid long-term storage of dissolved CNO.[18] While CNO in DMSO is stable for at least 4 weeks at room temperature, aqueous solutions should not be stored.[15][16]
Troubleshooting Guides
Problem 1: Observing behavioral or physiological effects in my control group (DREADD-negative animals) after CNO administration.
-
Possible Cause: This is a classic sign of CNO off-target effects, likely due to its back-conversion to clozapine.[9][20]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response analysis with CNO in your DREADD-negative control animals to determine the threshold for off-target effects in your specific behavioral or physiological assay.
-
Lower CNO Dose: Use the lowest effective dose of CNO that activates DREADDs in your experimental group without causing effects in the control group.
-
Switch to an Alternative Agonist: Consider using an alternative DREADD agonist with a better off-target profile, such as Compound 21 or DCZ.[12][13]
-
Appropriate Controls: Always include a control group of animals that do not express the DREADD but receive the same CNO administration as the experimental group.[9]
-
Problem 2: Inconsistent or variable results across experiments.
-
Possible Cause: Variability in CNO metabolism and clozapine conversion between individual animals can lead to inconsistent results.[2] The stability of your CNO solution could also be a factor.
-
Troubleshooting Steps:
-
Consistent CNO Preparation: Ensure your CNO solution is prepared fresh for each experiment and is fully dissolved. Use CNO dihydrochloride for aqueous solutions to improve stability.[15][19]
-
Control for Animal Variables: Factors such as species, strain, sex, and health status can influence drug metabolism.[4] Ensure these are consistent across your experimental groups.
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic analysis to measure plasma and brain levels of CNO and clozapine in a subset of your animals to understand the metabolic profile in your specific model.[1]
-
Problem 3: Difficulty validating DREADD expression and function.
-
Possible Cause: Issues with viral transduction, DREADD expression levels, or the functionality of the expressed receptors.
-
Troubleshooting Steps:
-
Immunohistochemistry (IHC): Verify DREADD expression and localization in your target brain region using IHC for the fused fluorescent reporter (e.g., mCherry) or a tag (e.g., HA).
-
c-Fos Staining: Following CNO administration, perform c-Fos staining to confirm neuronal activation (for Gq-DREADDs) or inhibition (indirectly, by observing reduced c-Fos in downstream targets for Gi-DREADDs) in DREADD-expressing cells.[21][22]
-
In Vitro Electrophysiology: In a subset of animals, prepare brain slices and perform whole-cell patch-clamp recordings to directly measure the effect of CNO application on the membrane potential and firing rate of DREADD-expressing neurons.[22][23]
-
Positron Emission Tomography (PET): For non-human primate studies or other specialized applications, PET imaging can be used to verify DREADD expression and function in vivo.[24]
-
Quantitative Data Summary
Table 1: Pharmacokinetics of CNO and its Metabolites in Rodents
| Species | CNO Dose (mg/kg) | Time Post-Injection | Analyte | Plasma Concentration (ng/mL) | Reference |
| Rat (Sprague-Dawley) | 10.0 | 30 min | CNO | 3404.13 ± 596.84 | [25] |
| Rat (Sprague-Dawley) | 10.0 | 30 min | Clozapine | 256.73 ± 214.56 | [25] |
| Rat (Long-Evans) | 5.0 | 30 min | Clozapine | ~92 | [6] |
| Mouse | 10.0 | 30 min | CNO | 623.7 ± 114.1 | [25] |
| Mouse | 10.0 | 30 min | Clozapine | 45.9 | [25] |
| Mouse | 10.0 | 30 min | N-desmethylclozapine (NDMC) | 136.5 | [25] |
Table 2: DREADD Agonist Potency
| Agonist | DREADD Receptor | EC50 (nM) | Reference |
| Clozapine | hM4Di | 0.42 | [26] |
| Compound 21 | hM4Di | 2.95 | [26] |
| CNO | hM4Di | 8.1 | [26] |
Key Experimental Protocols
Protocol 1: Validating DREADD Function with c-Fos Immunohistochemistry
-
Animal Preparation: Prepare animals with viral delivery of the DREADD construct to the target brain region. Allow sufficient time for viral expression (typically 3-4 weeks).
-
CNO Administration: Administer CNO or vehicle to your experimental and control groups.
-
Perfusion and Tissue Processing: 90 minutes after CNO injection, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Section the brain region of interest using a cryostat or vibratome.
-
Immunostaining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate with a primary antibody against c-Fos overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
If the DREADD is not tagged with a fluorescent protein, co-stain with an antibody against the DREADD tag (e.g., HA).
-
Mount sections on slides and coverslip with mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the number of DREADD-positive cells that are also c-Fos-positive.
-
Compare the percentage of co-labeled cells between CNO and vehicle-treated groups.
-
Protocol 2: Behavioral Testing with Appropriate Controls
-
Experimental Groups:
-
Group 1 (Experimental): DREADD-expressing animals receiving CNO.
-
Group 2 (DREADD Control): DREADD-expressing animals receiving vehicle.
-
Group 3 (CNO Control): Non-DREADD expressing (e.g., GFP-expressing) animals receiving CNO.
-
Group 4 (Vehicle Control): Non-DREADD expressing animals receiving vehicle.
-
-
Habituation: Habituate all animals to the testing environment and injection procedures to minimize stress-induced variability.[11]
-
Drug Administration: Administer CNO or vehicle at a consistent time before behavioral testing. The pre-treatment time should be based on the known pharmacokinetics of CNO and the desired duration of DREADD activation.
-
Behavioral Assay: Conduct the behavioral assay (e.g., locomotor activity, anxiety tests, operant tasks).
-
Data Analysis: Compare the behavior of the experimental group (Group 1) to all control groups. A true DREADD-mediated effect should only be present in Group 1 and not in the control groups.
Visualizations
Caption: CNO metabolism and off-target signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrowan.com [researchwithrowan.com]
- 4. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Chemogenetic Receptor Ligand Clozapine N-Oxide Induces in vivo Neuroreceptor Occupancy and Reduces Striatal Glutamate Levels [frontiersin.org]
- 6. The Chemogenetic Receptor Ligand Clozapine N-Oxide Induces in vivo Neuroreceptor Occupancy and Reduces Striatal Glutamate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clozapine N-Oxide Administration Produces Behavioral Effects in Long-Evans Rats: Implications for Designing DREADD Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels [frontiersin.org]
- 12. addgene.org [addgene.org]
- 13. DREADD ligands (CNO / SalB / DCZ) for neuroscience research | Hello Bio [hellobio.com]
- 14. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 15. Clozapine N-oxide (CNO) (freebase) | DREADD activator | Hello Bio [hellobio.com]
- 16. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 17. researchgate.net [researchgate.net]
- 18. clozapinen-oxide.com [clozapinen-oxide.com]
- 19. Your Top Technical Questions Answered – CNO Storage & Stability [hellobio.com]
- 20. [PDF] Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments | Semantic Scholar [semanticscholar.org]
- 21. Video: Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]
- 22. researchgate.net [researchgate.net]
- 23. Characterization of DREADD receptor expression and function in rhesus macaques trained to discriminate ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DREADD Ligand Dosage for Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing DREADD (Designer Receptors Exclusively Activated by Designer Drugs) ligand dosage for behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for common DREADD ligands?
A1: The optimal dose for a DREADD ligand is highly dependent on the specific ligand, the target neuronal population, the route of administration, and the behavioral paradigm. It is crucial to perform a dose-response study for each new experiment. However, based on published literature, the following are general starting ranges for common ligands administered via intraperitoneal (i.p.) injection:
-
Clozapine-N-Oxide (CNO): 1-10 mg/kg. Note that higher doses (e.g., 10 mg/kg) may have off-target effects.[1][2] It is recommended to start with a lower dose and carefully evaluate the behavioral response.
-
JHU37160: 0.01-1 mg/kg.[3] This ligand is known for its high potency.[3][4][5]
-
Deschloroclozapine (DCZ): A low dose of 0.1 mg/kg has been shown to be effective in rats.[6][8]
Q2: Why is a dose-response curve essential?
A2: Establishing a full dose-response curve is critical for several reasons:
-
Determine Efficacy: It helps identify the minimal effective dose required to elicit the desired behavioral effect, minimizing the risk of off-target effects.
-
Identify Specificity: A well-defined dose-response relationship strengthens the evidence that the observed behavioral change is a direct result of DREADD activation and not due to non-specific effects of the ligand.
-
Optimize Experimental Window: It allows for the characterization of the onset and duration of the ligand's effect, which is crucial for timing behavioral assays correctly.
Q3: What are the potential off-target effects of CNO and how can they be mitigated?
A3: A primary concern with CNO is its back-metabolism to clozapine, an atypical antipsychotic with activity at numerous endogenous receptors.[7][9][10] This can lead to off-target effects that may confound experimental results.[6][9] High doses of CNO (e.g., 10 mg/kg) have been shown to affect chemosensory ventilatory reflexes in control mice.[1][2]
To mitigate these risks:
-
Use the lowest effective dose: Determined through a careful dose-response study.[1][2]
-
Include proper controls: This is the most critical step. Always include a control group of animals that express a reporter gene (e.g., GFP) but not the DREADD receptor, and administer the same CNO dose to this group.[6]
-
Consider alternative ligands: Newer ligands like JHU37160, Compound 21, and DCZ have been developed to have better brain penetrance and fewer off-target effects compared to CNO.[3][6][7][11]
-
Local intracranial injection: Direct injection of CNO into the target brain region can bypass the issue of peripheral metabolism to clozapine and can achieve remarkable specificity.[9]
Q4: What are the advantages of newer DREADD ligands like JHU37160 and DCZ?
A4: Newer DREADD agonists have been developed to address the limitations of CNO.
-
JHU37152 and JHU37160: These agonists exhibit high in vivo potency and better brain penetrance than CNO.[3][4][5][11] JHU37160 has been shown to be effective at doses as low as 0.1 mg/kg.[7][12] However, caution is advised with high doses of JHU37160, as they can produce sedative effects or increases in anxiety-like behavior.[7][13][14]
-
Deschloroclozapine (DCZ): DCZ is a potent and specific DREADD agonist that has been shown to be a superior alternative to CNO, with a low effective dose (0.1 mg/kg in rats) and no observed off-target effects on locomotor activity or place preference in control animals.[8]
-
Compound 21 (C21): Developed to avoid the issue of active metabolites, C21 is another alternative to CNO.[9] However, it has been reported to have low brain penetrance and weak affinity in some studies.[11][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No behavioral effect observed after ligand administration. | 1. Insufficient Ligand Dose: The administered dose may be too low to effectively activate the DREADD receptors. 2. Poor DREADD Expression: The viral vector may not have transduced the target neuronal population efficiently. 3. Incorrect Timing of Behavioral Assay: The behavioral test may be conducted outside the window of the ligand's peak effect. 4. Ligand Degradation: The ligand may have degraded due to improper storage or preparation. | 1. Perform a Dose-Response Study: Systematically increase the ligand dose to determine the effective range. 2. Verify DREADD Expression: Use immunohistochemistry or in situ hybridization to confirm the expression and localization of the DREADD receptor. 3. Characterize Pharmacokinetics: Determine the time to peak plasma/brain concentration of the ligand and adjust the timing of the behavioral experiment accordingly. Plasma levels of CNO, for instance, peak within 30 minutes and decline over the subsequent 2 hours.[16] 4. Ensure Proper Ligand Handling: Follow the manufacturer's instructions for storage and preparation of the ligand. |
| Unexpected or off-target behavioral effects in control animals. | 1. Ligand-Induced Off-Target Effects: The ligand itself may be interacting with endogenous receptors, especially at higher doses. This is a known issue with CNO due to its conversion to clozapine.[7][9] 2. Stress from Injection Procedure: The handling and injection process can induce stress in the animals, which may affect their behavior. | 1. Use Appropriate Controls: Always include a control group that receives the ligand but does not express the DREADD receptor. This will help differentiate between DREADD-mediated effects and off-target effects of the ligand.[6] 2. Lower the Ligand Dose: Use the minimum effective dose determined from your dose-response curve. 3. Switch to a More Specific Ligand: Consider using newer ligands with fewer known off-target effects, such as JHU37160 or DCZ.[3][8] 4. Habituate Animals to the Injection Procedure: Acclimate the animals to handling and injections to minimize stress-induced behavioral changes. |
| Inconsistent behavioral effects across animals. | 1. Variability in DREADD Expression: The level and location of DREADD expression can vary between animals, even with standardized surgical procedures. 2. Individual Differences in Drug Metabolism: Animals may metabolize the ligand at different rates, leading to variations in the effective dose. 3. Sex Differences: There may be sex-specific differences in the behavioral response to DREADD activation. | 1. Verify DREADD Expression Post-Hoc: After the behavioral experiments, perform histological analysis to correlate the level of DREADD expression with the observed behavioral effects. 2. Increase Sample Size: A larger number of animals per group can help to account for individual variability. 3. Analyze Data for Sex Differences: If both male and female animals are used, analyze the data separately to identify any potential sex-specific effects. |
| Diminished behavioral effect with chronic ligand administration. | 1. Receptor Desensitization/Downregulation: Continuous or repeated activation of G-protein coupled receptors like DREADDs can lead to their desensitization and internalization, reducing their responsiveness over time.[17] 2. Development of Tolerance: The animal may develop tolerance to the behavioral effects of the ligand. | 1. Use an Intermittent Dosing Schedule: Instead of continuous administration, consider giving the ligand on alternating days or with drug-free periods. 2. Vary the Ligand Dose: If possible, use a lower effective dose for chronic studies. 3. Consider Alternative Methods for Chronic Manipulation: For long-term silencing, other methods like expressing tetanus toxin (TeTox) could be considered.[18] |
Data Presentation: Ligand Dosage and Characteristics
| Ligand | Typical i.p. Dose Range (Rodents) | Key Characteristics | References |
| Clozapine-N-Oxide (CNO) | 1 - 10 mg/kg | - Most commonly used DREADD agonist. - Back-metabolizes to clozapine, which can have off-target effects.[7][9] - Poor brain penetrance.[3][11] | [1][2][7] |
| JHU37160 | 0.01 - 1 mg/kg | - High in vivo potency and brain penetrance.[3][4][5] - High doses may cause sedation or anxiety-like behavior.[7][13][14] | [3][7][12] |
| Compound 21 (C21) | 0.1 - 3 mg/kg | - Developed to avoid active metabolites.[9] - Reports of low brain penetrance and weak affinity.[11][15] | [6][7] |
| Deschloroclozapine (DCZ) | 0.1 mg/kg (in rats) | - Potent and specific DREADD agonist. - Considered a superior alternative to CNO with fewer off-target effects. | [6][8] |
| Salvinorin B (SalB) | 10 mg/kg | - Activates the kappa-opioid receptor (KOR)-based DREADD (KORD). - Allows for multiplexed chemogenetic control with CNO-activated DREADDs. | [19][20] |
Experimental Protocols
Protocol 1: Establishing a Dose-Response Curve for a DREADD Ligand
-
Animal Groups:
-
Experimental Group: Animals expressing the DREADD receptor in the target neuronal population.
-
Control Group: Animals expressing a control vector (e.g., GFP) in the same neuronal population.
-
-
Ligand Preparation:
-
Dissolve the DREADD ligand in a suitable vehicle (e.g., saline, DMSO). Ensure the final concentration of the vehicle is not behaviorally active.
-
-
Dose Selection:
-
Based on literature, select a range of at least 3-4 doses, including a vehicle-only control. For example, for CNO, you might test vehicle, 1 mg/kg, 3 mg/kg, and 10 mg/kg.
-
-
Administration:
-
Administer the selected doses via the chosen route (e.g., i.p. injection).
-
-
Behavioral Testing:
-
Data Analysis:
-
Plot the behavioral measure as a function of the ligand dose for both the experimental and control groups.
-
Determine the minimal effective dose that produces a significant behavioral effect in the experimental group compared to the control group.
-
Assess for any off-target effects by examining the behavior of the control group at each dose.
-
Mandatory Visualizations
Caption: Simplified DREADD signaling pathway.
Caption: Experimental workflow for DREADD-based behavioral studies.
References
- 1. Frontiers | Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels [frontiersin.org]
- 2. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-potency ligands for DREADD imaging and activation in rodents and monkeys [escholarship.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-potency ligands for DREADD im ... | Article | H1 Connect [archive.connect.h1.co]
- 12. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
- 17. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Resolving Behavioral Output via Chemogenetic Designer Receptors Exclusively Activated by Designer Drugs | Journal of Neuroscience [jneurosci.org]
- 20. A New DREADD Facilitates the Multiplexed Chemogenetic Interrogation of Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
AAV-Mediated DREADD Transduction: Technical Support Center
Welcome to the technical support center for AAV-mediated DREADD (Designer Receptors Exclusively Activated by Designer Drugs) technology. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of adeno-associated virus (AAV) vectors for DREADD delivery.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or absent DREADD expression?
A1: Low or absent DREADD expression is a frequent issue. Several factors can contribute to this problem:
-
AAV Serotype Selection: The tropism of the AAV serotype for the target cell type is critical. Different serotypes have varying efficiencies in transducing different neuronal populations and brain regions.[1][2][3] For example, AAV8 and AAV9 are often used for their broad neuronal tropism and good diffusion in the brain.[4][5][6]
-
Promoter Choice: The promoter driving DREADD expression must be active in the target cells. Using a cell-type-specific promoter (e.g., CaMKIIα for excitatory neurons) can enhance expression in the desired population and limit off-target effects.[1][7][8] Pan-neuronal promoters like hSyn are also commonly used.[1][8]
-
Viral Titer and Injection Volume: An inadequate viral titer or injection volume can result in insufficient transduction. Conversely, excessively high titers can lead to toxicity.[9][10]
-
Incubation Time: AAV-mediated gene expression is not immediate. It typically takes several weeks for DREADD expression to reach optimal levels.[11] Expression levels have been shown to peak around 60 days post-injection in macaques.[12]
-
Vector Quality: The purity and integrity of the AAV preparation are crucial for successful transduction.
Q2: I'm observing unexpected behavioral or physiological effects in my control animals after administering the DREADD ligand. What could be the cause?
A2: This is a critical issue often related to the pharmacology of the DREADD ligands themselves.
-
Off-Target Effects of Ligands: The most commonly used ligand, Clozapine-N-Oxide (CNO), can be reverse-metabolized to clozapine, which has its own psychoactive effects.[13][14] This can confound experimental results.
-
Alternative Ligands: Newer ligands like Deschloroclozapine (DCZ) and JHU37160 have been developed to have higher potency and fewer off-target effects.[13][15][16] However, even these can produce behavioral changes at high doses in the absence of DREADD expression.[15]
-
Proper Controls are Essential: It is crucial to include a control group of animals that receive the AAV vector expressing only a reporter protein (e.g., GFP or mCherry) but not the DREADD, and are administered the same ligand dose.[13] This helps to distinguish DREADD-specific effects from ligand-induced off-target effects.
Q3: How can I validate that my DREADD system is functional?
A3: Validating both the expression and functional efficacy of your DREADD system is a critical step.
-
Histological Confirmation: Immunohistochemistry for the DREADD receptor (often tagged with HA or a fluorescent protein like mCherry) can confirm its expression in the target region and cell type.[17][18]
-
Electrophysiological Recording: In vitro slice electrophysiology or in vivo recordings can directly assess changes in neuronal activity (e.g., firing rate, membrane potential) in DREADD-expressing neurons upon ligand application.[17][19][20]
-
c-Fos Staining: Activation of excitatory DREADDs (hM3Dq) should lead to an increase in the expression of the immediate early gene c-Fos, which can be visualized by immunohistochemistry.[19]
-
PET Imaging: In larger animal models like non-human primates, Positron Emission Tomography (PET) with a DREADD-selective radioligand can be used to verify the location and density of DREADD expression in vivo.[12][21]
Q4: Can AAV-mediated DREADD expression cause toxicity or an immune response?
A4: While AAVs are known for their low immunogenicity compared to other viral vectors, toxicity and immune responses can occur.[11][22]
-
Cellular Toxicity: Very high levels of DREADD expression might lead to constitutive activity or other forms of cellular stress.[10] It is recommended to use the lowest effective viral titer.[10]
-
Immunogenicity: The AAV capsid can elicit an immune response, which could lead to the clearance of transduced cells.[23][24] The risk of an immune response is generally higher with systemic administration and at higher vector doses.[24] Using highly purified vector preparations can help minimize this risk.
Troubleshooting Guides
Problem 1: Low or No Transduction Efficiency
| Potential Cause | Troubleshooting Step |
| Inappropriate AAV Serotype | Review the literature for the optimal serotype for your target brain region and cell type. Consider pilot experiments with different serotypes. |
| Ineffective Promoter | Ensure the chosen promoter is active in your target cell population. For cell-type-specific targeting, confirm the specificity of the promoter. |
| Low Viral Titer | Verify the titer of your viral stock. If necessary, concentrate the virus or obtain a higher titer preparation. |
| Insufficient Incubation Time | Allow at least 3-4 weeks for robust DREADD expression before conducting behavioral or physiological experiments. |
| Poor Injection Technique | Verify your stereotaxic coordinates and injection parameters (volume, speed). Ensure proper handling and storage of the AAV vector. |
Problem 2: Off-Target Behavioral/Physiological Effects
| Potential Cause | Troubleshooting Step |
| Ligand Off-Target Effects | Include a control group with a reporter-only virus (e.g., AAV-hSyn-mCherry) to assess the effects of the ligand alone. |
| High Ligand Dosage | Perform a dose-response curve to determine the lowest effective dose of the ligand that produces the desired effect without off-target consequences. |
| CNO Metabolism to Clozapine | Consider using alternative ligands with improved pharmacological profiles, such as DCZ or Compound 21.[16][25] |
| Leakiness of DREADD Expression | If using a Cre-dependent system, ensure there is no "leaky" expression of the DREADD in the absence of Cre recombinase.[7] |
Problem 3: Inconsistent or Unexpected Experimental Results
| Potential Cause | Troubleshooting Step |
| Variable DREADD Expression | Histologically verify the extent and level of DREADD expression in all experimental animals post-hoc and correlate with the observed effects. |
| Receptor Desensitization | For chronic activation studies, be aware that continuous exposure to the ligand may lead to receptor desensitization.[26] |
| Axonal DREADD Expression | Be aware that DREADD receptors can be trafficked to axon terminals, potentially affecting neurotransmitter release in downstream target regions.[1] |
| Promoter-Specific Effects | The choice of promoter can influence the physiological outcome. For example, using a pan-neuronal promoter like hSyn might lead to effects on both excitatory and inhibitory neurons, which can be dissected with more specific promoters like CaMKIIα.[8] |
Experimental Protocols
Protocol 1: Stereotaxic Injection of AAV-DREADD
-
Anesthesia and Analgesia: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane). Administer pre- and post-operative analgesics as per approved institutional animal care protocols.
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Make a midline incision on the scalp and expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target injection site based on stereotaxic coordinates from a brain atlas.
-
Virus Loading: Load a Hamilton syringe with the AAV-DREADD vector.
-
Injection: Slowly lower the injection needle to the target depth. Infuse the virus at a slow rate (e.g., 100 nL/min) to minimize tissue damage and backflow. The typical injection volume is 0.5-1 µL per site.[27]
-
Needle Retraction: After the injection is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion of the virus before slowly retracting it.
-
Post-operative Care: Suture the incision and provide post-operative care, including monitoring for recovery and providing hydration and warmth. Allow for a sufficient incubation period (typically 3-6 weeks) for DREADD expression.
Protocol 2: Validation of DREADD Function with c-Fos Immunohistochemistry
-
Ligand Administration: Administer the DREADD ligand (e.g., CNO, DCZ) to the experimental animals. Include a vehicle control group.
-
Perfusion and Tissue Collection: 90-120 minutes after ligand administration, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Brain Extraction and Sectioning: Extract the brain and post-fix in 4% PFA overnight. Cryoprotect the brain in a sucrose solution and section on a cryostat or vibratome.
-
Immunohistochemistry:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate sections with a primary antibody against c-Fos overnight at 4°C.
-
Wash sections and incubate with a fluorescently-labeled secondary antibody.
-
If the DREADD is tagged with a fluorescent protein, co-localization can be assessed. If not, co-staining with an antibody against the DREADD tag (e.g., HA) can be performed.
-
-
Imaging and Analysis: Mount the sections on slides and coverslip. Image the sections using a fluorescence or confocal microscope. Quantify the number of c-Fos positive cells within the DREADD-expressing region.
Visualizations
Caption: AAV-DREADD Experimental Workflow.
Caption: Canonical DREADD Signaling Pathways.
References
- 1. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adeno-Associated Virus Technologies and Methods for Targeted Neuronal Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adeno-Associated Viral Vectors in Neuroscience Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Select AAV Serotypes for Neurological Research? - Creative Biolabs [neuros.creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. Promoter-Specific Effects of DREADD Modulation on Hippocampal Synaptic Plasticity and Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.addgene.org [blog.addgene.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DREADDs: The Power of the Lock, the Weakness of the Key. Favoring the Pursuit of Specific Conditions Rather than Specific Ligands | eNeuro [eneuro.org]
- 15. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. experts.umn.edu [experts.umn.edu]
- 17. In vivo electrophysiological validation of DREADD-based modulation of pallidal neurons in the non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of DREADD receptor expression and function in rhesus macaques trained to discriminate ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pharmasalmanac.com [pharmasalmanac.com]
- 23. Immunogenicity assessment of AAV-based gene therapies: An IQ consortium industry white paper - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Immunogenicity and toxicity of AAV gene therapy [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Resolving Behavioral Output via Chemogenetic Designer Receptors Exclusively Activated by Designer Drugs | Journal of Neuroscience [jneurosci.org]
- 27. Size-reduced DREADD derivatives for AAV-assisted multimodal chemogenetic control of neuronal activity and behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Neurotoxicity of High DREADD Expression Levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the potential neurotoxicity associated with high DREADD (Designer Receptors Exclusively Activated by Designer Drugs) expression levels.
Frequently Asked Questions (FAQs)
Q1: What is DREADD technology and what are its applications in neuroscience?
A1: DREADD technology is a powerful chemogenetic tool used for the remote and reversible control of neuronal activity.[1][2][3][4] It involves the use of genetically engineered G-protein coupled receptors (GPCRs) that are exclusively activated by synthetic, otherwise biologically inert, small molecules (ligands).[3][5][6] The most commonly used DREADDs are derived from human muscarinic receptors, such as the inhibitory hM4D(Gi) and the excitatory hM3D(Gq).[4][7] By expressing these receptors in specific neuronal populations, researchers can selectively activate or inhibit those neurons by administering the corresponding ligand, such as clozapine-N-oxide (CNO) or newer alternatives like deschloroclozapine (DCZ).[8][9] This technology is widely used to investigate the causal relationship between the activity of specific neural circuits and various behaviors, cognitive functions, and disease states.[2][4][7]
Q2: Can high levels of DREADD expression be neurotoxic?
A2: Yes, prolonged and high levels of DREADD expression can have neurotoxic effects.[7][10][11] Studies have shown that transduction with high-titer adeno-associated viral (AAV) vectors, leading to the highest DREADD expression levels, can result in pronounced neuronal loss and neuroinflammatory reactions.[7][10][11] This is a critical consideration for the design of long-term chemogenetic experiments.
Q3: What are the potential mechanisms behind DREADD-induced neurotoxicity?
A3: The exact mechanisms are still under investigation, but several factors are thought to contribute to DREADD-induced neurotoxicity:
-
Overload of Protein Biosynthesis: High-level transgene overexpression can place a significant metabolic burden on neurons, potentially overwhelming the machinery responsible for protein folding and transport.[11]
-
Constitutive (Ligand-Independent) Activity: Overexpression of DREADDs can lead to constitutive activity, meaning the receptors signal even in the absence of the designer drug.[12] This can disrupt endogenous GPCR signaling and alter neuronal ion channel activity.[12]
-
Ligand-Independent Effects on Electrophysiology: The mere presence of the DREADD protein in the neuronal membrane can alter the active electrophysiological properties of the neuron, even without ligand administration.[13]
-
Neuroinflammation: The observed neuroinflammatory reactions in response to high DREADD expression suggest an immune response to either the viral vector or the high levels of the foreign receptor protein.[7][10][11]
Q4: Are there alternatives to CNO that might be less toxic or have fewer off-target effects?
A4: Yes, several alternative ligands have been developed to address concerns about CNO's potential off-target effects and its back-metabolism to clozapine, which has its own psychoactive properties.[14][15] These alternatives include:
-
Deschloroclozapine (DCZ): DCZ is more potent than CNO and appears to have minimal off-target activity. It is also used as a PET tracer to quantify DREADD expression in vivo.[1][16]
-
Compound 21 (C21): C21 has a potency similar to CNO but with minimal observed off-target effects.[8][15]
-
JHU37160 (J60): This is another high-affinity DREADD ligand.[9][14]
-
Perlapine: While it has some off-target effects, perlapine has been used in humans, making it an interesting option for translational research.[8]
It is crucial to validate any new ligand in your specific experimental setup.[9]
Troubleshooting Guides
Problem 1: Observed Neuronal Loss or Damage in DREADD-Expressing Regions
Possible Cause: High, neurotoxic levels of DREADD expression.[7][10][11]
Troubleshooting Steps:
-
Reduce Viral Titer: The most direct way to reduce DREADD expression is to lower the titer of the AAV vector used for transduction.[7][11] Perform a dose-response curve with different viral titers to find the lowest concentration that still produces the desired neuromodulatory effect without causing toxicity.
-
Optimize Viral Serotype and Promoter: The choice of AAV serotype and the promoter driving DREADD expression can influence the level and specificity of transgene expression.[7][12] Consider using a neuron-specific promoter that may provide more moderate and physiologically relevant expression levels compared to a strong, ubiquitous promoter.
-
Include Proper Controls: It is essential to include a control group that receives an AAV encoding only a fluorescent reporter (e.g., mCherry or GFP) at the same titer as the DREADD virus.[7][10] This will help you differentiate between toxicity caused by the DREADD protein itself versus toxicity from the viral vector or the surgical procedure.
-
Assess Expression Levels: Quantify the DREADD expression levels in your experimental animals using immunohistochemistry for a reporter tag (e.g., HA-tag, mCherry) or, if available, PET imaging with a DREADD-selective radioligand like [11C]DCZ.[1][16][17][18]
-
Time Course of Expression: Be aware of the temporal dynamics of DREADD expression. Expression levels typically peak around 60 days post-injection and can remain stable for up to 1.5-2 years.[1][16][19][20] Early or very late time points may have different expression levels.
Problem 2: Unexpected or Paradoxical Behavioral or Electrophysiological Effects
Possible Cause 1: Ligand-independent effects of DREADD expression.[13]
Troubleshooting Steps:
-
Include a "DREADD-no ligand" Control Group: This is a critical control group. Compare the behavior and neuronal activity of animals expressing the DREADD but receiving only the vehicle solution to both control animals (e.g., expressing only a fluorescent reporter) and DREADD-expressing animals receiving the ligand.
-
Perform Electrophysiological Characterization: Conduct in vitro or in vivo electrophysiological recordings from DREADD-expressing neurons in the absence of the ligand to assess any baseline changes in their firing properties or membrane potential.[13][21][22][23]
Possible Cause 2: Off-target effects of the DREADD ligand.[15]
Troubleshooting Steps:
-
Use a "No DREADD-ligand" Control Group: Administer the DREADD ligand to animals that do not express the DREADD receptor (e.g., wild-type or reporter-virus injected animals) to check for any behavioral or physiological effects of the ligand itself.[9]
-
Consider Alternative Ligands: If off-target effects are suspected with CNO, switch to a more specific ligand like DCZ or Compound 21.
-
Titrate the Ligand Dose: Use the lowest effective dose of the ligand to minimize potential off-target effects.[24]
Possible Cause 3: Network-level effects.
Troubleshooting Steps:
-
Consider the broader neural circuit: DREADD-mediated modulation of one neuronal population can have downstream and sometimes unexpected effects on other interconnected brain regions.[25]
-
Combine with other techniques: Use techniques like c-Fos mapping or multi-unit electrophysiological recordings in downstream regions to understand the broader network impact of your manipulation.[26][27]
Data Presentation
Table 1: Summary of Factors Influencing DREADD Expression and Potential for Neurotoxicity
| Factor | Recommendation for Minimizing Neurotoxicity | Rationale |
| AAV Titer | Use the lowest effective titer. | High titers are directly correlated with neurotoxicity and neuronal loss.[7][10][11] |
| Promoter | Use a cell-type-specific and moderately strong promoter. | Strong, ubiquitous promoters can lead to excessive and non-physiological levels of expression.[11] |
| Ligand Choice | Consider newer ligands like DCZ or Compound 21. | These have shown higher potency and fewer off-target effects compared to CNO. |
| Ligand Dose | Titrate to the lowest effective dose. | Minimizes potential off-target effects and receptor desensitization.[24][28] |
| Protein Tags | Be aware that tags can influence expression levels. | Some tags may reduce overall DREADD expression.[1][16][29] |
| Expression Time | Allow sufficient time for stable expression (e.g., ~60 days). | Expression levels change over time, and this should be considered in experimental design.[1][16][19][20] |
Experimental Protocols
Protocol 1: Immunohistochemical Staining for DREADD Expression (using a reporter tag)
-
Tissue Preparation: Anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Sectioning: Section the brain into 40 µm coronal sections using a cryostat or vibratome.
-
Staining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Permeabilize and block non-specific binding with a solution containing 0.3% Triton X-100 and 5% normal goat serum in PBS for 1 hour.
-
Incubate sections overnight at 4°C with a primary antibody against the reporter tag (e.g., anti-HA, anti-mCherry).
-
Wash sections in PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Wash sections and mount on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis: Acquire images using a confocal or fluorescence microscope.[17][30] Quantify the expression by measuring the fluorescence intensity or the number of labeled cells in the target region.[27]
Protocol 2: In Vitro Electrophysiological Recording to Assess Ligand-Independent Effects
-
Slice Preparation: Prepare acute brain slices (250-300 µm) from DREADD-expressing and control animals using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature.
-
Perform whole-cell patch-clamp recordings from visually identified DREADD-expressing neurons (if a fluorescent reporter is present) and neighboring non-expressing neurons.
-
Record baseline electrophysiological properties, including resting membrane potential, input resistance, and action potential firing characteristics in response to current injections.
-
-
Analysis: Compare the baseline properties of DREADD-expressing neurons to those of neurons from control animals to identify any ligand-independent effects.[13]
Visualizations
References
- 1. Longitudinal assessment of DREADD expression and efficacy in the monkey brain [elifesciences.org]
- 2. Resolving Behavioral Output via Chemogenetic Designer Receptors Exclusively Activated by Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
- 5. Scientists Elucidate How DREADD Technology Highjacks Neuronal Activity | Newsroom [news.unchealthcare.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Level of hM4D(Gi) DREADD Expression Determines Inhibitory and Neurotoxic Effects in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Level of hM4D(Gi) DREADD Expression Determines Inhibitory and Neurotoxic Effects in the Hippocampus | eNeuro [eneuro.org]
- 12. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gi-DREADD Expression in Peripheral Nerves Produces Ligand-Dependent Analgesia, as well as Ligand-Independent Functional Changes in Sensory Neurons | Journal of Neuroscience [jneurosci.org]
- 14. researchgate.net [researchgate.net]
- 15. DREADDs: The Power of the Lock, the Weakness of the Key. Favoring the Pursuit of Specific Conditions Rather than Specific Ligands | eNeuro [eneuro.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Characterization of DREADD receptor expression and function in rhesus macaques trained to discriminate ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cre dependent DREADD (Designer Receptors Exclusively Activated by Designer Drugs) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. In vivo electrophysiological validation of DREADD-based modulation of pallidal neurons in the non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Perturbing cortical networks: in vivo electrophysiological consequences of pan-neuronal chemogenetic manipulations using deschloroclozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
- 26. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Video: Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]
- 28. Frontiers | DREADDs in Epilepsy Research: Network-Based Review [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. Item - Experimental methods and histological confirmation of DREADD expression. - figshare - Figshare [figshare.com]
addressing leaky DREADD expression in control animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common issues encountered during experiments using Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), with a specific focus on managing "leaky" or basal DREADD activity in control animals.
Frequently Asked Questions (FAQs)
Q1: What is "leaky" DREADD expression and why is it a concern in control animals?
"Leaky" DREADD expression refers to the basal or constitutive activity of DREADD receptors in the absence of their synthetic ligand (e.g., Clozapine-N-Oxide, CNO).[1] This can be a significant concern in control animals (animals expressing the DREADD but not receiving the ligand) as it may lead to unintended physiological or behavioral effects, confounding the interpretation of experimental results.[1][2] The goal of DREADD technology is to have a system that is pharmacologically inert until the specific ligand is administered.[3] Therefore, any ligand-independent activity can undermine the specificity of the chemogenetic manipulation.
Q2: What are the primary causes of leaky DREADD expression?
Several factors can contribute to leaky DREADD expression:
-
Constitutive Activity of the DREADD Construct: Some DREADD variants, particularly earlier generations or certain Gs-coupled DREADDs, can exhibit a low level of constitutive activity even without a ligand.[1]
-
High Expression Levels: Overexpression of DREADD receptors can sometimes lead to ligand-independent signaling.[1][4] The concentration of the viral vector used for transduction can significantly influence the expression level and the potential for neurotoxic effects.[4]
-
"Leaky" Recombinase Systems: When using Cre-lox systems for cell-type-specific expression, "leaky" or incomplete specificity of Cre recombinase expression can lead to DREADD expression in unintended cell populations.[2] This is a more significant concern in transgenic mouse lines where the DREADD construct might be inserted throughout the central nervous system.[2]
Q3: My control animals (expressing DREADD, but given vehicle) are showing a phenotype. What are the potential causes and how can I troubleshoot this?
Observing a phenotype in your vehicle-treated DREADD-expressing control animals is a critical issue that requires careful troubleshooting. Here are the likely causes and steps to address them:
-
Leaky DREADD Activity: As discussed in Q1 and Q2, the DREADD itself might have basal activity.
-
Troubleshooting:
-
Lower Viral Titer: Reduce the titer of the viral vector used for DREADD delivery to decrease the expression level.[4]
-
Promoter Selection: Use a weaker, cell-type-specific promoter to drive DREADD expression at more physiological levels.[5]
-
DREADD Variant: Consider using a newer generation DREADD with lower reported constitutive activity.
-
-
-
Off-Target Effects of the Vehicle: While less common, the vehicle solution itself could have an effect.
-
Troubleshooting:
-
Vehicle Control Group: Always include a control group of wild-type animals (not expressing any DREADD) that receive the same vehicle injection to account for any effects of the vehicle or the injection procedure itself.
-
-
-
Metabolic Conversion of CNO to Clozapine: This is a major concern. CNO can be reverse-metabolized to clozapine, which has its own psychoactive effects and can bind to a variety of endogenous receptors.[2][6]
-
Troubleshooting:
-
Appropriate Controls: The most critical control is to administer CNO to animals that do not express the DREADD.[7] This will help differentiate the DREADD-mediated effects from the off-target effects of clozapine.
-
Lower CNO Dose: Use the minimum effective dose of CNO. A dose-response analysis is recommended to determine the lowest dose that elicits the desired effect in the experimental group without causing off-target effects.[6]
-
Alternative Ligands: Consider using alternative DREADD agonists that do not have active metabolites, such as Compound 21 (C21) or JHU37160.[2][8]
-
-
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to leaky DREADD expression.
Problem: Unexpected behavioral or physiological changes in control animals.
dot
Caption: Troubleshooting workflow for unexpected phenotypes in control animals.
Quantitative Data Summary
Table 1: Comparison of DREADD Ligands
| Ligand | Common Dosage | Advantages | Disadvantages | Citations |
| Clozapine-N-Oxide (CNO) | 1-10 mg/kg (i.p.) | Well-characterized, long duration of action. | Back-metabolizes to clozapine, which has off-target effects.[2][6] | [7][9] |
| Compound 21 (C21) | 0.3-3 mg/kg (i.p.) | No reported back-metabolism to clozapine. | May interact with other endogenous receptors at higher doses.[8] | [8] |
| Perlapine | In vitro studies show efficacy. | Does not have active metabolites. | Not yet extensively screened for in vivo DREADD use.[7] | [7] |
| Deschloroclozapine (DCZ) | Not specified | Induces effects without detectable side effects in some studies. | Newer ligand, less characterization data available. | [2][10] |
| JHU37160 | Not specified | Higher binding affinity to DREADDs than CNO or C21. | Newer ligand, less characterization data available. | [2][8] |
Experimental Protocols
Protocol 1: Viral Vector Delivery of DREADDs
This protocol outlines the general steps for intracranial viral vector delivery of DREADD constructs.
-
Vector Selection: Choose an appropriate adeno-associated virus (AAV) serotype based on the target brain region and desired spread of expression.[9][11] Commonly used serotypes for the central nervous system include AAV1, 2, 5, 8, and 9.[9][11]
-
Animal Surgery:
-
Anesthetize the animal using appropriate procedures (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
-
Microinjection:
-
Lower a microinjection pipette containing the viral vector to the predetermined coordinates.
-
Inject the viral vector at a slow, controlled rate (e.g., 100 nL/min) to minimize tissue damage.
-
Leave the pipette in place for several minutes post-injection to allow for diffusion before slowly retracting it.
-
-
Post-operative Care:
-
Suture the incision and provide post-operative analgesia.
-
Allow for a sufficient incubation period (typically 2-4 weeks) for DREADD expression to reach optimal levels before behavioral testing.[11]
-
dot
References
- 1. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Level of hM4D(Gi) DREADD Expression Determines Inhibitory and Neurotoxic Effects in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
- 6. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
Technical Support Center: CNO Back Metabolism to Clozapine in DREADD Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the in vivo back metabolism of Clozapine-N-Oxide (CNO) to clozapine and its significant implications for DREADD (Designer Receptors Exclusively Activated by Designer Drugs) based research.
Frequently Asked Questions (FAQs)
Q1: What is CNO back metabolism?
A1: CNO, the most commonly used actuator for DREADDs, was initially considered pharmacologically inert. However, substantial evidence now demonstrates that CNO can be metabolized back into its parent compound, clozapine, in vivo.[1][2][3][4][5] This process, often referred to as reverse metabolism or back metabolism, has been observed in various species, including mice, rats, guinea pigs, non-human primates, and humans.[3][5][6][7]
Q2: Why is CNO back metabolism a concern for my DREADD experiments?
A2: The conversion of CNO to clozapine is a significant concern for several reasons:
-
Off-Target Effects: Clozapine is a potent psychoactive drug with a broad receptor binding profile, including dopaminergic, serotonergic, adrenergic, and muscarinic receptors.[2][8][9] The unintended presence of clozapine can lead to off-target pharmacological effects, confounding the interpretation of DREADD-specific manipulations.[1][5][10]
-
Direct DREADD Activation by Clozapine: Clozapine itself is a potent agonist for DREADD receptors, often exhibiting higher potency than CNO.[11][12][13][14] This has led to the hypothesis that the observed effects in some DREADD experiments may be partially or even predominantly mediated by clozapine rather than CNO.[2][14]
-
Variable Metabolism: The extent of CNO to clozapine conversion can vary between species, strains, and even individual animals, leading to variability in experimental results.[7][15]
Q3: How much CNO is converted to clozapine?
A3: The conversion rate can be significant. For instance, in rats and mice, approximately 7.5% to 13% of the administered CNO can be reverse-metabolized to clozapine.[16] Studies have shown that even at commonly used CNO doses (e.g., 5 mg/kg), the resulting plasma concentrations of clozapine can be pharmacologically relevant.[5][9][17]
Q4: Which enzymes are responsible for CNO back metabolism?
A4: The primary enzymes involved in the metabolism of clozapine are from the cytochrome P450 (CYP450) superfamily, mainly CYP1A2, CYP3A4, and to a lesser extent, CYP2D6 and CYP2C19. The back metabolism of CNO to clozapine is thought to be mediated by some of these same enzyme systems, primarily in the liver.[2]
Troubleshooting Guides
Issue 1: I'm observing unexpected behavioral or physiological effects in my DREADD-expressing animals after CNO administration.
-
Possible Cause: The observed effects may be due to the off-target actions of clozapine formed from CNO back metabolism.
-
Troubleshooting Steps:
-
Review your controls: The most critical control is to administer the same dose of CNO to wild-type animals (not expressing DREADDs) of the same strain and under the same experimental conditions.[1][5] If these animals show a behavioral or physiological response, it is likely an off-target effect.
-
Dose-response analysis: Perform a dose-response curve with CNO in both DREADD-expressing and control animals. Use the lowest effective dose of CNO to minimize the formation of clozapine.[18][19]
-
Measure plasma/brain levels: If feasible, quantify the levels of both CNO and clozapine in plasma and brain tissue at time points relevant to your behavioral observations. This will provide direct evidence of the extent of back metabolism.
-
Consider alternative actuators: Explore the use of newer DREADD agonists with no or significantly reduced back metabolism to clozapine, such as Compound 21 (C21) or JHU37160.[16][18][20][21] However, be aware that these compounds may also have their own off-target profiles that require appropriate control experiments.[10][22]
-
Issue 2: My experimental results are highly variable between animals.
-
Possible Cause: Inter-individual differences in the rate of CNO to clozapine metabolism can contribute to experimental variability.
-
Troubleshooting Steps:
-
Standardize procedures: Ensure consistent administration routes, volumes, and timing of CNO injections.
-
Increase sample size: A larger number of animals per group can help to account for individual metabolic differences.
-
Monitor drug levels: If variability persists and is a major concern, measuring CNO and clozapine levels in a subset of animals can help to identify outliers or correlate drug levels with behavioral outcomes.
-
Issue 3: I am planning a long-term study with repeated CNO administration.
-
Possible Cause: Chronic dosing of CNO could lead to accumulation of clozapine and potential long-term off-target effects.
-
Troubleshooting Steps:
-
Thorough pilot studies: Conduct pilot experiments with chronic CNO administration in non-DREADD expressing animals to assess any cumulative behavioral or physiological changes.[20]
-
Alternative delivery methods: For chronic studies, consider non-invasive delivery methods like administration in drinking water.[23] However, be aware that oral administration may be subject to first-pass metabolism in the liver, potentially increasing back-metabolism.[20] Always perform a dose-response analysis to find the minimum effective concentration.[23]
-
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding CNO and clozapine pharmacokinetics and DREADD receptor potencies.
Table 1: CNO to Clozapine Conversion in Rodents
| Species | CNO Dose (mg/kg) | Time Post-Injection | Plasma Clozapine (ng/mL) | Plasma CNO (ng/mL) | Brain Clozapine to CNO Ratio | Reference |
| Rat | 10.0 | 30 min | 256.73 ± 214.56 | 3,404.13 ± 596.84 | - | [15] |
| Mouse | 10.0 | 30 min | 45.9 | 623.7 ± 114.1 | - | [15] |
| Mouse | 1.0 | 30 min | - | - | 25 to 263 | [15] |
Table 2: DREADD Agonist Potency (EC50)
| Agonist | DREADD Receptor | EC50 (nM) | Reference |
| CNO | hM4Di | 8.1 | [11][12][13] |
| Clozapine | hM4Di | 0.42 | [11][12][13] |
| Compound 21 | hM4Di | 2.95 | [11][12][13] |
Experimental Protocols
Protocol 1: Quantification of CNO and Clozapine in Plasma and Brain Tissue via UPLC-LC-MS/MS
This protocol provides a general workflow for measuring CNO and clozapine concentrations. Specific parameters will need to be optimized based on the available instrumentation.
1. Sample Collection:
-
Collect blood samples (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Harvest brain tissue and snap-freeze in liquid nitrogen.
-
Store all samples at -80°C until analysis.
2. Sample Preparation:
-
Plasma:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation step by adding a solvent like acetonitrile containing an internal standard (e.g., a deuterated analog of clozapine).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Brain Tissue:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a suitable buffer.
-
Perform a protein precipitation or solid-phase extraction to remove interfering substances and extract the analytes.
-
3. UPLC-LC-MS/MS Analysis:
-
Chromatography: Use a suitable C18 column to separate CNO, clozapine, and the internal standard. The mobile phase will typically consist of a gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of CNO, clozapine, and the internal standard.
4. Data Analysis:
-
Generate a standard curve using known concentrations of CNO and clozapine.
-
Calculate the concentrations of the analytes in the unknown samples by comparing their peak areas to the standard curve.
Visualizations
Caption: CNO back metabolism pathway and its dual effects.
Caption: Troubleshooting workflow for unexpected DREADD results.
References
- 1. researchgate.net [researchgate.net]
- 2. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrowan.com [researchwithrowan.com]
- 4. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice | Performance Analytics [scinapse.io]
- 5. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Chemogenetic Receptor Ligand Clozapine N-Oxide Induces in vivo Neuroreceptor Occupancy and Reduces Striatal Glutamate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental side effects | eLife Science Digests | eLife [elifesciences.org]
- 11. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenet… [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemogenetics revealed: DREADD occupancy and activation via converted clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Chemogenetic Receptor Ligand Clozapine N-Oxide Induces in vivo Neuroreceptor Occupancy and Reduces Striatal Glutamate Levels [frontiersin.org]
- 18. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 23. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Stress from Repeated CNO Injections
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize stress in animal subjects during experiments involving repeated Clozapine-N-oxide (CNO) injections for DREADD (Designer Receptors Exclusively Activated by Designer Drugs) technology.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of stress for animals during repeated CNO injections?
A1: The primary stressors include the handling and restraint required for the injection, the injection process itself (needle prick), and the pharmacological effects of CNO or its metabolites, which can sometimes have off-target effects.[1][2] Routine laboratory procedures, including handling and injections, are recognized as significant stressors for laboratory animals.[1]
Q2: How can I minimize handling and restraint stress?
A2: Habituation and gentle handling techniques are crucial. Acclimatizing animals to the researcher and the procedure over several days can significantly reduce stress responses.[3] This can involve gentle handling, such as cupping the animal, for short periods daily leading up to the experiment. One study demonstrated that training mice to be transported using cups instead of traditional tail handling resulted in lower stress scores during subsequent procedures.[4]
Q3: Are there alternatives to intraperitoneal (IP) or subcutaneous (SC) injections for CNO administration?
A3: Yes, several less invasive methods have been developed to reduce the stress associated with repeated injections. These include:
-
Oral administration in drinking water: CNO can be dissolved in the animals' drinking water for chronic, continuous administration.[3][5]
-
Oral administration in food: CNO can be mixed with palatable food items.
-
Administration via eye drops: This method offers a non-invasive way to deliver a precise dose of CNO.[3]
Q4: What are the advantages and disadvantages of oral CNO administration?
A4:
-
Advantages: It is non-invasive, eliminates injection- and handling-related stress, and is suitable for chronic studies.
-
Disadvantages: It can be difficult to control the exact dosage per animal, especially in group-housed animals.[6] Daily water or food intake can vary, and the stability of CNO in solution over time needs to be considered.[7] There is also a potential for greater back-metabolism of CNO to clozapine with oral administration due to the first-pass effect in the liver.[6]
Q5: How can I measure the stress levels in my animals?
A5: Stress can be assessed using a combination of physiological and behavioral measures:
-
Physiological Measures:
-
Behavioral Measures:
Troubleshooting Guides
Troubleshooting CNO Administration in Drinking Water
| Issue | Possible Cause | Troubleshooting Steps |
| Variable CNO efficacy | Inaccurate dosing due to variable water consumption. | Monitor individual daily water intake for several days before starting the experiment to establish a baseline. Adjust CNO concentration based on average intake to achieve the target dose.[7] Consider single housing for precise monitoring, but be aware that this can be a stressor itself. |
| CNO degradation in the water bottle. | Prepare fresh CNO solution daily or every two days.[7] Protect the solution from light by using amber or foil-wrapped water bottles.[13] | |
| Animals not drinking the CNO-laced water | Aversive taste of CNO. | Add a small amount of saccharin to mask the taste.[5] |
| Neophobia (fear of new things). | Acclimatize the animals to the new water bottles for a few days with regular water before introducing the CNO solution.[3] | |
| CNO solubility issues | CNO not dissolving properly in water. | CNO from different suppliers can have different solubility. Some forms may require a small amount of DMSO to dissolve before being added to the water.[14] Water-soluble CNO preparations are also commercially available.[7] |
Troubleshooting High Stress Levels with Injections
| Issue | Possible Cause | Troubleshooting Steps |
| Significant increase in corticosterone levels post-injection | Stress from handling and restraint. | Implement a habituation protocol. Handle the animals gently for several days leading up to the experiment without performing the injection.[3] |
| Pain from the injection. | Use a new, sterile needle of the appropriate gauge for each injection.[15] Ensure the person performing the injection is well-trained and proficient. | |
| Animals exhibit anxiety-like behavior in behavioral tests | The injection procedure itself is a confounding factor. | Include a saline-injected control group to differentiate the effects of the injection from the effects of CNO.[1] Consider switching to a less invasive administration method if repeated injections are required. |
| High Mouse Grimace Scale scores | Pain or distress associated with the procedure. | Refine the injection technique to be as quick and smooth as possible. Provide appropriate post-procedural care and monitoring. |
Data Presentation
Table 1: Comparison of CNO Administration Routes and Associated Stress Indicators
Disclaimer: The following data is compiled from multiple studies and is not from a direct head-to-head comparison. Stress levels can be influenced by various factors including animal strain, sex, and specific experimental conditions. This table should be used as a general guide.
| Administration Route | Reported Stress Level | Quantitative Data (Example) | Advantages | Disadvantages | Citations |
| Intraperitoneal (IP) Injection | High | Urinary corticosterone levels significantly increase 1-2 hours post-saline injection. | Precise dosing, rapid onset of action. | High stress from handling and injection, potential for tissue damage with repeated injections. | [8][16] |
| Subcutaneous (SC) Injection | Moderate to High | Mouse Grimace Scale scores can increase post-injection. | Precise dosing, less invasive than IP. | Can still be stressful, potential for skin irritation. | [4] |
| Oral (in Drinking Water) | Low | Osmotic stimulation alone by hypertonic drinking water had no significant effect on corticosterone levels. | Non-invasive, suitable for chronic administration, reduces handling stress. | Difficult to control dose, potential for taste aversion, CNO stability issues. | [3][17] |
| Eye Drops | Low | Considered a painless alternative to injections. | Precise dosing, non-invasive, minimal handling stress after habituation. | Requires animal habituation to handling for application. | [3] |
Experimental Protocols
Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimatization: Bring animals to the testing room at least 30-60 minutes before the test to acclimate.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of reduced anxiety-like behavior.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.
Protocol: Fecal Corticosterone Metabolite (FCM) Analysis
-
Sample Collection: Collect fresh fecal pellets from the animal's home cage. For acute stress measurements, collect samples at specific time points after the stressor. For chronic stress, pooled samples over a 24-hour period can be used.
-
Sample Storage: Store fecal samples at -20°C or -80°C until analysis.
-
Extraction:
-
Dry the fecal samples.
-
Homogenize the dried feces.
-
Extract the corticosterone metabolites using a solvent such as 80% methanol.
-
-
Analysis: Use a validated enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit to quantify the concentration of corticosterone metabolites.
-
Data Normalization: Express FCM concentrations per gram of dry feces.
Visualizations
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) axis stress response pathway.
Caption: Decision flowchart for selecting a CNO administration method.
References
- 1. Side effects of control treatment can conceal experimental data when studying stress responses to injection and psychological stress in mice - ProQuest [proquest.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The grimace scale: a useful tool for assessing pain in laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Analyzing corticosterone metabolites in fecal samples of mice: a noninvasive technique to monitor stress hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stress transmission in social groups of mice: unveiling physiological responses, behavioral patterns, and immune dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anxiety-Related Behaviors in Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Mouse Grimace Scale: A Clinically Useful Tool? | PLOS One [journals.plos.org]
- 13. Visual step-by-step guide to dissolve CNO [chemogenetic.blogspot.com]
- 14. How best to dissolve CNO ...it depends on what it is soluble in (and that depends on the particular polymorph) [chemogenetic.blogspot.com]
- 15. Chemogenetic Silencing of Neonatal Spontaneous Activity of Projection Neurons in the Dorsal Striatum of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stress response and drug metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
DREADD Ligand Behavioral Side Effects: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the behavioral side effects of DREADD ligands.
Troubleshooting Guides
Issue: Unexpected Behavioral Phenotype Observed After Ligand Administration
You've administered a DREADD ligand (e.g., CNO, Compound 21, JHU37160) to your DREADD-expressing animals and observe a behavioral change that is either unexpected or inconsistent with your hypothesis. This guide will help you systematically troubleshoot the issue.
Step 1: Verify the Specificity of the Ligand-Induced Effect.
The first crucial step is to determine if the observed behavioral change is a result of the DREADD-mediated neuronal modulation or an off-target effect of the ligand itself.
Experimental Protocol: Ligand-Only Control
-
Subjects: Use a cohort of wild-type animals or animals that have been injected with a control virus (e.g., expressing only a fluorescent reporter like mCherry or GFP) in the same target brain region. These animals should be age- and sex-matched to your experimental group.
-
Procedure: Administer the same dose and route of the DREADD ligand to this control group as you did to your experimental DREADD-expressing group.
-
Behavioral Testing: Conduct the same behavioral assay under identical conditions.
-
Analysis: Compare the behavior of the ligand-treated control animals to vehicle-treated control animals. If you observe a similar behavioral phenotype in the ligand-treated control animals as in your DREADD-expressing animals, it strongly suggests an off-target effect of the ligand.
Step 2: Assess for Dose-Dependent Off-Target Effects.
Many DREADD ligands exhibit off-target effects at higher doses.[1][2] It is essential to determine the minimal effective dose for your specific DREADD and experimental paradigm.
Experimental Protocol: Dose-Response Curve
-
Subjects: Use a cohort of DREADD-expressing animals.
-
Procedure: Administer a range of doses of your chosen ligand (e.g., for CNO, 0.1, 1, 5, 10 mg/kg; for C21, 0.1, 0.5, 1 mg/kg). Include a vehicle-only control group.
-
Behavioral/Physiological Measurement: Measure the desired DREADD-mediated effect (e.g., change in neuronal firing, c-Fos expression, or a well-established behavioral outcome).
-
Analysis: Plot the dose-response curve to identify the lowest dose that produces a significant DREADD-mediated effect. This minimal effective dose should be used for subsequent experiments to reduce the likelihood of off-target effects.
Step 3: Consider Ligand-Specific Side Effects.
Different DREADD ligands have distinct profiles of off-target effects. Refer to the table below for known side effects of common ligands.
| Ligand | Reported Behavioral/Physiological Side Effects (in control animals) | Species | Dosage | Citation |
| Clozapine-N-Oxide (CNO) | Reduced sensitivity to noxious thermal stimuli, anxious phenotype.[3] | Rats | 2 and 4 mg/kg | [3] |
| Suppressed 5-HT-induced itch-scratching.[3] | Rats | 4 mg/kg | [3] | |
| Deficit in hypercapnic chemosensory reflex (unmasked by habituation).[4][5] | Mice | 10 mg/kg | [4][5] | |
| Reduced acoustic startle reflex.[6] | Rats | 1-5 mg/kg | [6] | |
| Attenuated d-amphetamine-induced hyperlocomotion.[6] | Rats | 5 mg/kg | [6] | |
| Modulates sleep patterns (clozapine-like effects).[7] | Mice | 1, 5, and 10 mg/kg | [7] | |
| Compound 21 (C21) | Increased nigral dopaminergic neuron activity.[1][2] | Rats (Males) | 1 mg/kg | [1][2] |
| Transient and residual off-target effects on nigral neuron activity.[1][2] | Rats (Females) | 0.5 mg/kg | [1][2] | |
| Acute diuresis.[8] | Mice | 1.0-3.0 mg/kg | [8] | |
| Modulates sleep patterns similarly to CNO.[7] | Mice | 3 mg/kg | [7] | |
| JHU37160 | Sedative effect.[9][10] | Mice | 10 mg/kg | [9][10] |
| Dose-dependent anxiogenic effect.[11] | Rats | 0.5 and 1 mg/kg | [11] |
Troubleshooting Flowchart
Caption: Troubleshooting workflow for unexpected behavioral phenotypes.
Frequently Asked Questions (FAQs)
Q1: What are the essential control groups for any DREADD behavioral experiment?
A1: To ensure the interpretability of your results, a comprehensive 2x2 experimental design is considered the gold standard.[12][13] This includes the following groups:
-
Experimental Group: DREADD-expressing animals + DREADD ligand.
-
Control Group 1 (Virus Control): DREADD-expressing animals + Vehicle. This controls for any effects of the vehicle injection and serves as a baseline for the DREADD-mediated effect.
-
Control Group 2 (Ligand Control): Control virus-expressing animals + DREADD ligand. This is crucial for identifying any off-target behavioral effects of the ligand itself.[3]
-
Control Group 3 (Baseline Control): Control virus-expressing animals + Vehicle. This group controls for the effects of the virus injection and vehicle administration.
Ideal Experimental Design
Caption: Recommended 2x2 experimental design for DREADD studies.
Q2: My CNO-treated control animals (no DREADD expression) are showing behavioral changes. Why is this happening?
A2: This is a well-documented phenomenon. Clozapine-N-Oxide (CNO) can be reverse-metabolized into clozapine in rodents.[4][14][15] Clozapine is a psychoactive drug that can cross the blood-brain barrier and interact with a variety of endogenous receptors, leading to behavioral effects independent of DREADD activation.[15][16] These off-target effects underscore the critical importance of including a "Control Virus + CNO" group in your experimental design.[3]
Signaling Pathway of CNO Off-Target Effects
Caption: CNO's reverse metabolism pathway leading to off-target effects.
Q3: Is Compound 21 (C21) a better alternative to CNO to avoid off-target effects?
A3: Compound 21 (C21) was developed as an alternative to CNO to avoid the issue of reverse metabolism to clozapine.[17] However, C21 is not entirely inert and can have its own off-target effects, which are dose-dependent and can differ between sexes.[1][2] For instance, at a dose of 1 mg/kg, C21 has been shown to increase the activity of nigral neurons in control male rats.[2] It has also been reported to have effects on sleep and can cause diuresis.[7][8] Therefore, while C21 avoids the specific issue of clozapine conversion, it is still essential to run appropriate ligand-only controls.
Q4: What about the newer ligand, JHU37160? Is it free of behavioral side effects?
A4: JHU37160 is a newer generation DREADD agonist with higher potency and better brain penetrance than CNO.[11] At commonly used low-to-moderate doses (0.1-3 mg/kg), it has been shown to have negligible off-target effects on motivated reward-seeking behavior.[9][10] However, caution is advised at higher doses. A high dose of 10 mg/kg has been reported to cause sedation in mice, and doses of 0.5 and 1 mg/kg have been shown to produce anxiety-like behavior in rats.[9][10][11] As with any ligand, dose-response studies and appropriate controls are necessary.
Q5: How can I minimize the chances of observing behavioral side effects from my DREADD ligand?
A5: Here are key strategies to minimize behavioral side effects:
-
Use the Minimal Effective Dose: Conduct a dose-response study to determine the lowest ligand concentration that reliably produces your desired DREADD-mediated effect.[4][5]
-
Thorough Controls: Always include a ligand-only control group (animals without DREADD expression receiving the ligand) to identify any off-target effects.[3][18]
-
Consider the Ligand's Pharmacokinetics: Be aware of the time course of the ligand and its potential metabolites. Behavioral testing should be timed to coincide with peak DREADD activation, while being mindful of when off-target effects might emerge.
-
Habituation: For some behavioral tests, extensive habituation of the animals to the testing environment and procedures can help unmask subtle off-target effects that might otherwise be obscured by stress responses.[4][5]
-
Choose the Right Ligand for Your Question: If your research involves pathways known to be affected by clozapine (e.g., dopamine, serotonin systems), using an alternative to CNO like C21 or JHU37160 (at a low dose) might be preferable, while still controlling for their specific off-target profiles.
References
- 1. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-targets effects of CNO on somatosensory and anxiety-related behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels [frontiersin.org]
- 5. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 8. Frontiers | DREADD agonist compound 21 causes acute diuresis in wild-type mice [frontiersin.org]
- 9. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apa.org [apa.org]
- 13. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CNO Administration for Behavioral Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the timing of Clozapine N-oxide (CNO) administration before behavioral testing in DREADD-based experiments.
Troubleshooting Guide
This guide addresses common issues encountered during CNO-DREADD experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| No behavioral effect observed after CNO administration. | 1. Ineffective DREADD expression: The viral vector carrying the DREADD construct may not have been effectively delivered to the target brain region, or the expression level may be too low. | - Verify DREADD expression using immunohistochemistry or fluorescent reporters. - Optimize viral injection parameters (titer, volume, coordinates). |
| 2. Incorrect CNO dose: The dose of CNO may be too low to achieve sufficient receptor activation. | - Perform a dose-response curve to determine the optimal CNO concentration for your specific DREADD and behavioral paradigm. Recommended starting doses are typically in the range of 0.1-5 mg/kg.[1][2] | |
| 3. Improper CNO administration timing: The behavioral test may be conducted before CNO has reached its peak effect or after it has been metabolized. | - For intraperitoneal (i.p.) injections, a waiting time of 15-30 minutes before starting the behavioral test is commonly recommended.[3][4] However, the optimal time can vary, so a time-course experiment is advisable. | |
| 4. CNO degradation: Improper storage or handling of CNO can lead to reduced efficacy. | - Store CNO powder at -20°C for long-term storage.[5] - Prepare fresh aqueous solutions of CNO for each experiment, as they can be unstable.[6] If storage of aqueous solutions is necessary, keep them at room temperature in tightly sealed, transparent vials to monitor for precipitation.[7] Do not store aqueous solutions below room temperature.[7] | |
| Off-target behavioral effects are observed in control animals. | 1. CNO metabolism to clozapine: CNO is reverse-metabolized to clozapine in vivo, which can have its own psychoactive effects by acting on endogenous receptors.[8][9][10][11] | - Include a crucial control group of animals that do not express the DREADD but receive the same CNO dose.[12] This helps to distinguish DREADD-mediated effects from off-target effects of CNO/clozapine. - Use the lowest effective dose of CNO to minimize clozapine-related side effects.[3] |
| 2. High CNO dose: Higher doses of CNO (e.g., 5 mg/kg or more) are more likely to produce off-target effects.[2][12] | - If off-target effects are observed, reduce the CNO dose. | |
| 3. Use of alternative actuators: Consider using newer DREADD agonists with potentially fewer off-target effects. | - Compound 21 (C21) and JHU37160 are alternatives to CNO that are reported to have more favorable pharmacokinetic properties and may not be metabolized to clozapine.[1][13][14][15][16] However, it is still crucial to run appropriate controls as some studies suggest these may also have off-target effects.[17][18] | |
| Variability in behavioral responses between subjects. | 1. Inconsistent DREADD expression: The level of DREADD expression can vary between animals. | - Ensure consistent viral delivery across all subjects. |
| 2. Differences in CNO metabolism: The rate of CNO conversion to clozapine can differ between individual animals.[19] | - Using a consistent CNO administration protocol (dose, timing, route) can help minimize this variability. | |
| 3. CNO solution instability: Precipitation of CNO in aqueous solutions can lead to inconsistent dosing. | - Visually inspect CNO solutions for any precipitate before injection. If precipitation occurs, warming the solution may help to redissolve the compound.[7] Using CNO dihydrochloride can improve solubility and reduce variability.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of CNO for behavioral experiments?
A1: The optimal dose of CNO can vary depending on the specific DREADD receptor, the targeted neuronal population, and the behavioral assay. However, a common starting range for intraperitoneal (i.p.) injections in rodents is 0.1-5 mg/kg.[1][2] It is highly recommended to perform a dose-response study to determine the lowest effective dose that produces the desired behavioral effect without causing off-target effects.
Q2: How long should I wait to start my behavioral test after CNO injection?
A2: For i.p. injections, a waiting period of 15-30 minutes is generally recommended to allow CNO to reach the central nervous system and exert its effects.[3][4] For intracranial injections, the onset of action is much faster, potentially within minutes.[20] The duration of CNO's effect can last for up to a few hours.[4] It is advisable to conduct a time-course experiment to determine the peak effect window for your specific experimental conditions.
Q3: Is CNO pharmacologically inert?
A3: While initially thought to be inert, it is now well-established that CNO can be reverse-metabolized in vivo to clozapine.[8][9][10][11] Clozapine is a psychoactive drug that can cross the blood-brain barrier and activate DREADD receptors, but it can also interact with a variety of endogenous receptors, potentially leading to off-target effects.[9][19] Therefore, it is crucial to include a control group of non-DREADD expressing animals that receive CNO to account for these potential off-target effects.[12]
Q4: Are there alternatives to CNO?
A4: Yes, several newer DREADD agonists have been developed to address the limitations of CNO. These include Compound 21 (C21), deschloroclozapine (DCZ), and JHU37160.[1][13][14][15][16][21] These compounds are reported to have improved pharmacokinetic profiles and may not be metabolized to clozapine, potentially reducing off-target effects.[1][13] However, even with these newer actuators, appropriate control experiments are still essential.[17][18]
Q5: How should I prepare and store CNO solutions?
A5: CNO powder should be stored at -20°C for long-term stability.[5] For in vivo experiments, CNO is typically dissolved in a vehicle such as saline or a small amount of DMSO followed by dilution in saline. It is recommended to prepare fresh aqueous solutions before each experiment, as they can be unstable and prone to precipitation.[6] If you need to store aqueous solutions, keep them at room temperature in a tightly sealed, transparent vial and check for precipitation before use.[7] Do not store aqueous solutions at or below 4°C, as this can increase the likelihood of precipitation.[7] CNO dihydrochloride is a more water-soluble salt form that can be used to improve solubility and reduce precipitation issues.[5]
Experimental Protocols
General Protocol for CNO Administration and Behavioral Testing
-
DREADD Expression: Deliver the AAV-DREADD construct to the target brain region via stereotaxic surgery. Allow sufficient time for viral expression (typically 3-4 weeks).
-
Animal Habituation: Habituate the animals to the experimental procedures, including handling and the behavioral apparatus, to reduce stress-induced variability.
-
CNO Solution Preparation: Prepare a fresh solution of CNO in sterile saline (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 25g mouse). A small amount of DMSO can be used to initially dissolve the CNO if necessary, but the final concentration of DMSO should be minimal.
-
CNO Administration: Inject the CNO solution intraperitoneally (i.p.) at the desired dose.
-
Waiting Period: Return the animal to its home cage for the predetermined waiting period (e.g., 15-30 minutes).
-
Behavioral Testing: Place the animal in the behavioral apparatus and record the relevant behavioral parameters.
-
Control Groups: Always include a control group of animals that do not express the DREADD but receive the same CNO injection, as well as a vehicle-injected control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: DREADD Signaling Pathway
Caption: DREADD Experimental Workflow
References
- 1. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Your Top Technical Questions Answered – CNO Storage & Stability [hellobio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 8. researchgate.net [researchgate.net]
- 9. The Chemogenetic Receptor Ligand Clozapine N-Oxide Induces in vivo Neuroreceptor Occupancy and Reduces Striatal Glutamate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchwithrowan.com [researchwithrowan.com]
- 11. researchgate.net [researchgate.net]
- 12. Clozapine N-Oxide Administration Produces Behavioral Effects in Long-Evans Rats: Implications for Designing DREADD Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 18. Experimental side effects | eLife Science Digests | eLife [elifesciences.org]
- 19. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. medicalxpress.com [medicalxpress.com]
Validation & Comparative
Electrophysiological Confirmation of DREADD-Mediated Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) with other neuronal inhibition techniques, supported by experimental data and detailed protocols. This guide focuses on the electrophysiological validation of DREADD-mediated neuronal silencing.
The use of DREADDs, particularly the human M4 muscarinic DREADD (hM4Di), has become a cornerstone for remotely controlling neuronal activity.[1] Activation of these Gi-coupled receptors by synthetic ligands like Clozapine-N-Oxide (CNO) leads to neuronal inhibition.[1][2] This is primarily achieved through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in hyperpolarization and a decrease in neuronal firing rates.[2][3] Additionally, hM4Di activation can suppress presynaptic glutamate release, contributing to synaptic silencing.[3][4]
Comparative Analysis of Neuronal Inhibition Techniques
The choice of a neuronal silencing tool depends on the specific experimental requirements, including temporal precision, duration of effect, and invasiveness. Here, we compare hM4Di DREADDs with another widely used chemogenetic inhibitor, KORD, and the popular optogenetic tool, halorhodopsin (NpHR).
| Feature | hM4Di DREADD | KORD (Kappa-Opioid Receptor DREADD) | Optogenetics (e.g., NpHR) |
| Effector Mechanism | Gi-coupled signaling cascade, leading to GIRK channel activation and presynaptic inhibition.[2][3] | Gi-coupled signaling, activating GIRK channels.[3] | Light-activated chloride pump, leading to hyperpolarization. |
| Activator | Clozapine-N-oxide (CNO), Clozapine, Deschloroclozapine (DCZ), Compound 21 (C21).[5][6] | Salvinorin B (SalB).[3] | Light (typically yellow-green). |
| Temporal Resolution | Minutes to hours, dependent on ligand pharmacokinetics.[1] | Rapid and short-lasting effects (≈5 min).[1] | Milliseconds.[1] |
| Duration of Effect | Can last for several hours.[1] | Short-lasting.[1] | Limited to the duration of light stimulation. |
| Invasiveness | Requires initial viral vector delivery; subsequent activation is non-invasive (systemic or local ligand administration).[7] | Similar to hM4Di. | Requires implantation of an optical fiber for light delivery. |
| Reported Inhibition Efficacy | Significant decrease in firing rate (e.g., 44.4% of neurons in NHP GPe showed a significant decrease).[8] Bath application of CNO can induce silencing of spontaneous action potentials.[9] | Successful neuronal silencing reported in multiple studies.[3] | Strong hyperpolarization and precise silencing of neuronal activity.[3] |
Electrophysiological Data Summary
The following table summarizes quantitative data from electrophysiological studies confirming DREADD-mediated inhibition.
| Brain Region | Species | Electrophysiology Method | Ligand & Dose | Key Findings | Reference |
| Globus Pallidus externa (GPe) | Non-human primate | In vivo single-unit recording | Intra-GPe CNO microinjection | 44.4% (8/18) of hM4Di-expressing neurons showed a significant decrease in firing rate, compared to 0% (0/8) in control animals.[8] | --INVALID-LINK-- |
| Basolateral Amygdala (BLA) | Rat | Whole-cell patch clamp in brain slices | 5 µM CNO bath application | Induced silencing of spontaneous action potentials in hM4Di-expressing neurons.[9] | --INVALID-LINK-- |
| Hippocampal Neurons (in culture) | Mouse | Patch-clamp recording | 10 µM CNO | CNO application induces hyperpolarization and neuronal silencing in hM4Di-expressing neurons.[10] | --INVALID-LINK-- |
| Central Amygdala (CeA) | Rat | Slice electrophysiology | 0.1 mg/kg DCZ (systemic) | Effectively inhibited neuronal firing in hM4Di-expressing neurons.[6] | --INVALID-LINK-- |
Experimental Protocols
In Vivo Electrophysiological Recording of DREADD-Mediated Inhibition
This protocol is adapted from studies validating hM4Di-mediated silencing in vivo.[8][11][12]
Objective: To confirm the inhibitory effect of DREADD activation on neuronal firing in a living animal.
Materials:
-
Animal model with targeted expression of hM4Di DREADD.
-
Stereotaxic apparatus.
-
Recording electrodes (e.g., tungsten microelectrodes).
-
Electrophysiology recording system (amplifier, data acquisition system).
-
Microinjection pump and syringe for ligand delivery.
-
DREADD ligand (e.g., CNO, DCZ) dissolved in sterile saline or vehicle.
-
Anesthesia (if applicable).
Procedure:
-
Animal Preparation: Anesthetize the animal (if required for the experimental design) and place it in the stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the brain region of interest.
-
Electrode and Injection Cannula Placement: Slowly lower the recording electrode and a microinjection cannula into the target brain region.
-
Baseline Recording: Record baseline neuronal activity (spontaneous firing rate) for a stable period before ligand administration.
-
Ligand Administration: Administer the DREADD ligand. This can be done systemically (e.g., intraperitoneal injection) or locally via the microinjection cannula. It is crucial to include a control group of animals not expressing the DREADD or a vehicle injection group to control for off-target effects of the ligand.[5][13]
-
Post-Ligand Recording: Continue recording neuronal activity for a prolonged period to observe the time course of the inhibitory effect.
-
Data Analysis: Analyze the firing rate of individual neurons before and after ligand administration. Compare the changes in firing rate between DREADD-expressing and control groups.
-
Histological Verification: At the end of the experiment, perfuse the animal and perform histological analysis to confirm the correct placement of the electrode and cannula and to verify DREADD expression in the target region.
Ex Vivo Patch-Clamp Recording of DREADD-Mediated Inhibition
This protocol is based on slice electrophysiology experiments.[9][14]
Objective: To measure changes in membrane potential and firing properties of DREADD-expressing neurons upon ligand application in a brain slice preparation.
Materials:
-
Brain slices from an animal with targeted hM4Di DREADD expression.
-
Slicing apparatus (vibratome).
-
Artificial cerebrospinal fluid (aCSF).
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system).
-
Glass micropipettes for patching.
-
DREADD ligand (e.g., CNO) for bath application.
Procedure:
-
Brain Slice Preparation: Acutely prepare brain slices containing the region of interest using a vibratome in ice-cold aCSF.
-
Slice Recovery: Allow slices to recover in a holding chamber with oxygenated aCSF.
-
Patch-Clamp Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Identify DREADD-expressing neurons (often co-expressing a fluorescent reporter).
-
Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a target neuron.
-
Baseline Measurement: Record baseline membrane properties, including resting membrane potential and spontaneous firing.
-
Ligand Application: Bath-apply the DREADD ligand to the slice.
-
Post-Ligand Measurement: Record changes in resting membrane potential and firing activity. To quantify changes in excitability, current-clamp recordings can be performed where depolarizing current steps are injected to elicit action potentials before and after ligand application.
-
Data Analysis: Analyze changes in resting membrane potential, input resistance, and the number of action potentials fired in response to current injections.
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of inhibitory hM4Di DREADD.
Caption: Experimental workflow for electrophysiological confirmation.
Considerations and Best Practices
-
Ligand Selection and Off-Target Effects: While CNO is widely used, it can be reverse-metabolized to clozapine, which has its own psychoactive effects.[15] Newer ligands like DCZ and C21 have been developed to have higher potency and fewer off-target effects.[5][6] However, even these can have effects in DREADD-free animals, underscoring the critical need for proper control groups.[5][13]
-
DREADD Expression Levels: The level of DREADD expression can influence the outcome, with very high expression potentially leading to neurotoxic effects.[16] It is important to titrate the viral vector to achieve appropriate expression levels.
-
Control Experiments: The inclusion of control groups is paramount. This includes animals expressing a reporter gene without the DREADD that receive the ligand, and DREADD-expressing animals that receive a vehicle injection.[13]
-
Unexpected Effects: In some in vivo recordings, paradoxical excitatory effects have been observed following hM4Di activation.[17] These are thought to be network-level effects, highlighting the importance of interpreting results within the context of the entire circuit.
References
- 1. The Use of DREADDs to Deconstruct Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 3. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Video: Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]
- 8. In vivo electrophysiological validation of DREADD-based modulation of pallidal neurons in the non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Level of hM4D(Gi) DREADD Expression Determines Inhibitory and Neurotoxic Effects in the Hippocampus | eNeuro [eneuro.org]
- 17. Perturbing cortical networks: in vivo electrophysiological consequences of pan-neuronal chemogenetic manipulations using deschloroclozapine - PMC [pmc.ncbi.nlm.nih.gov]
DREADDs vs. Optogenetics: A Comparative Guide for Behavioral Studies
For researchers in neuroscience and drug development, the ability to precisely control neural activity is paramount to understanding brain function and behavior. Two of the most powerful techniques to achieve this are Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) and optogenetics. Both offer unprecedented control over specific neuronal populations, but they operate on fundamentally different principles, each with a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate tool for their behavioral studies.
Mechanism of Action
DREADDs are a chemogenetic tool that utilizes engineered G protein-coupled receptors (GPCRs) that are unresponsive to their natural ligands.[1][2] These designer receptors are activated by a synthetic, otherwise biologically inert molecule, most commonly Clozapine-N-Oxide (CNO).[1] When CNO is administered, it crosses the blood-brain barrier and binds to the expressed DREADD, initiating a specific intracellular signaling cascade.[1] This can lead to either neuronal activation (e.g., via hM3Dq, which couples to the Gq pathway) or inhibition (e.g., via hM4Di, which couples to the Gi pathway).[3][4]
Optogenetics , on the other hand, is a technique that uses light to control genetically modified neurons that express light-sensitive ion channels or pumps called opsins.[5] These opsins, derived from microorganisms, can be either excitatory (e.g., Channelrhodopsin-2, ChR2) or inhibitory (e.g., Halorhodopsin, NpHR).[5] When light of a specific wavelength is delivered to the brain region expressing the opsin, it causes a conformational change in the protein, leading to the opening or closing of ion channels and a rapid change in the neuron's membrane potential.[5]
Signaling Pathways
The signaling pathways activated by DREADDs and optogenetics are distinct. DREADDs leverage the cell's endogenous GPCR signaling machinery, which can have broader and more prolonged effects on cellular function. Optogenetics provides a more direct and rapid control over neuronal firing by directly manipulating ion flow.
DREADD Signaling Pathways
DREADDs can be engineered to couple to different G proteins, allowing for the modulation of various signaling cascades.[3] The most common are:
-
Gq-coupled DREADDs (e.g., hM3Dq): Upon CNO binding, these receptors activate Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), both leading to neuronal depolarization and increased excitability.
-
Gi-coupled DREADDs (e.g., hM4Di): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This results in the inhibition of Protein Kinase A (PKA) and can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and neuronal silencing.
-
Gs-coupled DREADDs (e.g., rM3Ds): These receptors activate adenylyl cyclase, increasing cAMP levels and activating PKA, which can modulate neuronal activity.[3]
Optogenetics Signaling Pathways
Optogenetics directly modulates the flow of ions across the neuronal membrane, leading to rapid changes in membrane potential.[5]
-
Excitatory Opsins (e.g., ChR2): When activated by blue light, ChR2, a non-selective cation channel, opens and allows the influx of positive ions (primarily Na+ and Ca2+), leading to rapid membrane depolarization and action potential firing.[5]
-
Inhibitory Opsins (e.g., NpHR, Arch): When activated by yellow or green light, these opsins act as pumps, actively transporting negative ions (Cl-) into the cell or positive ions (H+) out of the cell.[5] This leads to hyperpolarization of the membrane, making it more difficult for the neuron to fire an action potential.
Quantitative Comparison
| Feature | DREADDs | Optogenetics |
| Temporal Resolution | Minutes to hours[6][7] | Milliseconds[6][7] |
| Spatial Resolution | High (cell-type specific)[6] | High (cell-type specific with precise light delivery)[6] |
| Invasiveness | Less invasive (systemic or local ligand delivery)[8][9] | More invasive (requires implanted optical fibers)[8] |
| Reversibility | Yes, but slow onset and offset[6] | Yes, rapid and reversible with light cessation |
| Equipment Complexity | Relatively simple (standard lab equipment)[6] | Complex and expensive (lasers, optics, controllers)[8] |
| Off-Target Effects | Potential for ligand-based off-target effects[10][11][12] | Potential for light-induced heating and off-target neuronal activation |
| Modulation Type | More "naturalistic" modulation of G-protein signaling[9] | Direct and artificial control of neuronal firing[13] |
| Deep Brain Stimulation | Effective for deep brain structures[8] | Challenging due to light scattering and absorption[8] |
| Multiplexing | Possible with orthogonal ligand-receptor pairs (e.g., CNO/DREADD and SalB/KORD)[2][14] | Possible with spectrally distinct opsins[13] |
Experimental Workflow
The general workflow for both DREADD and optogenetic behavioral studies involves several key steps, from construct design to behavioral analysis.
References
- 1. news-medical.net [news-medical.net]
- 2. Resolving Behavioral Output via Chemogenetic Designer Receptors Exclusively Activated by Designer Drugs | Journal of Neuroscience [jneurosci.org]
- 3. DREADD: A Chemogenetic GPCR Signaling Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
- 5. Optogenetics - Wikipedia [en.wikipedia.org]
- 6. The Use of DREADDs to Deconstruct Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of optogenetic and chemogenetic methods to seizure circuits: Where to go next? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apa.org [apa.org]
- 10. Optogenetics VS Chemogenetics. A Neuroscientific Technological Review | by Raina Bornstein | Geek Culture | Medium [medium.com]
- 11. The use of chemogenetics in behavioural neuroscience: receptor variants, targeting approaches and caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DREADDs vs OPTO: does it matter to the neuron? [chemogenetic.blogspot.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DREADD Ligands: The Traditional CNO versus the Newcomer DCZ
For researchers, scientists, and drug development professionals utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), the choice of activating ligand is a critical experimental parameter. For years, clozapine-N-oxide (CNO) has been the standard. However, emerging evidence of its metabolic liabilities and poor brain penetrance has paved the way for novel ligands. This guide provides an in-depth, data-driven comparison of CNO and a promising new alternative, deschloroclozapine (DCZ), to inform ligand selection in future chemogenetic studies.
Executive Summary
Deschloroclozapine (DCZ) emerges as a superior DREADD agonist when compared to clozapine-N-oxide (CNO) due to its significantly higher potency, improved brain penetrance, and cleaner pharmacokinetic profile. A key drawback of CNO is its in vivo conversion to clozapine, a psychoactive compound with its own range of off-target effects that can confound experimental results.[1] DCZ, in contrast, does not metabolize into a psychoactive compound and exhibits minimal off-target binding at effective doses, offering a more precise and reliable method for DREADD activation.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between DCZ and CNO based on published experimental data.
Table 1: In Vitro Receptor Affinity and Potency
| Ligand | DREADD Receptor | Binding Affinity (Ki) | Potency (EC50) |
| DCZ | hM3Dq | 6.3 nM[2] | 0.13 nM (BRET assay)[2] |
| hM4Di | 4.2 nM[2] | 0.081 nM (BRET assay)[2] | |
| CNO | hM3Dq | 680 nM[3] | 7.26 (pEC50)[4] |
| hM4Di | 360 nM[3] | 8.1 nM[5] |
Table 2: In Vivo Characteristics
| Ligand | Brain Penetrance | Effective Dose (Mice) | Effective Dose (Monkeys) | Key Metabolic Feature |
| DCZ | High, rapid accumulation in the brain.[3] | 1-3 µg/kg for neuronal activation.[2] | 100 µg/kg (i.m.) for behavioral deficits.[2] | Metabolites are negligible.[3] |
| CNO | Low, poor blood-brain barrier permeability.[6] | 3-5 mg/kg for behavioral effects.[5] | 3 mg/kg for ~60% receptor occupancy. | Reverse-metabolized to clozapine.[7] |
Table 3: Off-Target Binding of DCZ vs. Clozapine (from CNO)
| Ligand | Receptor | Binding Affinity (Ki) |
| DCZ | Dopamine D1 | >1000 nM |
| Dopamine D2 | >1000 nM | |
| Serotonin 5-HT2A | 55 nM[3] | |
| Serotonin 5-HT2C | 87 nM[3] | |
| Clozapine | Dopamine D2 | 75 nM[8] |
| Serotonin 5-HT2A | Potent binding[9] | |
| α2-adrenoceptor | 51 nM[8] | |
| 5-HT3 | 0.3-1.1 nM (murine) / 5.8-13.4 nM (human)[10] |
Mandatory Visualization
Caption: Signaling pathways activated by Gq, Gi, and Gs-coupled DREADDs upon binding of DCZ or CNO.
Caption: A typical workflow for in vivo chemogenetic experiments using DREADDs.
Experimental Protocols
Radioligand Binding Assay for DREADD Affinity
This protocol is adapted from standard radioligand binding assay procedures to determine the binding affinity (Ki) of a test ligand (e.g., DCZ or CNO) for a specific DREADD receptor.
Materials:
-
HEK293 cells expressing the DREADD of interest (e.g., hM3Dq or hM4Di)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]-QNB for muscarinic DREADDs)
-
Unlabeled competing ligand (DCZ or CNO) at various concentrations
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the DREADD.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend to a final protein concentration of 50-100 µ g/well .
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competing ligand.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of the competing ligand.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of competing ligand that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo DREADD Activation and Behavioral Analysis
This protocol outlines a general procedure for activating DREADDs in vivo and assessing the behavioral consequences in rodents.
Materials:
-
Experimental animals (e.g., mice or rats)
-
AAV vector encoding the DREADD of interest
-
Stereotaxic surgery equipment
-
DCZ or CNO solution (dissolved in a suitable vehicle, e.g., saline or DMSO/saline)
-
Behavioral testing apparatus (e.g., open field arena, elevated plus maze)
-
Video tracking software
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Inject the AAV-DREADD vector into the target brain region.
-
Allow 3-4 weeks for viral expression.
-
-
Habituation:
-
Handle the animals daily for at least 3 days prior to behavioral testing to reduce stress.
-
Habituate the animals to the testing arena for a set period on the day before the experiment.
-
-
Ligand Administration:
-
On the day of the experiment, administer DCZ or CNO via the desired route (e.g., intraperitoneal injection). The timing of administration relative to the behavioral test will depend on the ligand's pharmacokinetics (e.g., 10-15 minutes for DCZ, 30 minutes for CNO).
-
-
Behavioral Testing:
-
Place the animal in the behavioral apparatus and record its behavior for a predetermined duration.
-
Use video tracking software to quantify relevant behavioral parameters (e.g., distance traveled, time spent in specific zones).
-
-
Control Groups:
-
It is crucial to include appropriate control groups, such as:
-
Animals expressing the DREADD but receiving a vehicle injection.
-
Animals not expressing the DREADD but receiving the ligand injection (to control for off-target effects).
-
-
-
Data Analysis:
-
Compare the behavioral data between the experimental and control groups using appropriate statistical tests.
-
In Vivo Assessment of CNO to Clozapine Conversion via LC-MS/MS
This protocol describes a method to quantify the in vivo conversion of CNO to clozapine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Experimental animals
-
CNO solution
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Brain tissue homogenization equipment
-
Protein precipitation solution (e.g., acetonitrile)
-
Internal standard (e.g., clozapine-d4)
-
LC-MS/MS system
Procedure:
-
Sample Collection:
-
Administer a defined dose of CNO to the animals.
-
At various time points post-administration, collect blood samples and/or brain tissue.
-
For blood, centrifuge to separate the plasma.
-
-
Sample Preparation:
-
To a known volume of plasma or brain homogenate, add the internal standard.
-
Precipitate the proteins by adding a solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a suitable chromatography column and mobile phase to separate CNO, clozapine, and the internal standard.
-
Use multiple reaction monitoring (MRM) mode on the mass spectrometer to specifically detect and quantify each compound based on its unique precursor-to-product ion transitions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of CNO and clozapine.
-
Quantify the concentrations of CNO and clozapine in the experimental samples by comparing their peak areas to those of the internal standard and the standard curve.
-
Calculate the ratio of clozapine to CNO at each time point to determine the extent of in vivo conversion.
-
Conclusion
The development of DCZ represents a significant advancement in chemogenetic technology. Its superior potency, brain penetrance, and metabolic stability, coupled with a lack of conversion to a psychoactive compound, make it a more reliable and specific tool for DREADD-based research compared to CNO. While CNO has been instrumental in the initial development and application of DREADDs, researchers should carefully consider its limitations and the potential for confounding off-target effects. For future studies demanding high precision and minimal ambiguity, DCZ is the recommended DREADD agonist. As with any experimental technique, the inclusion of rigorous control groups remains paramount to ensure the validity and interpretability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. Deschloroclozapine (DCZ) | Potent DREADD agonist | Hello Bio [hellobio.com]
- 3. biorxiv.org [biorxiv.org]
- 4. DREADD ligands (CNO / SalB / DCZ) for neuroscience research | Hello Bio [hellobio.com]
- 5. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding Profile, Metabolism, Kinetics, Drug Interactions and Use of Plasma Levels (Chapter 5) - The Clozapine Handbook [cambridge.org]
- 10. Identification of a Domain which Affects Kinetics and Antagonistic Potency of Clozapine at 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Experimental Controls in DREADD Behavioral Studies
A comprehensive comparison of control strategies for robust and reproducible chemogenetic research.
In the rapidly evolving field of neuroscience, Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have emerged as a powerful tool for remotely controlling neuronal activity to dissect neural circuits and their role in behavior.[1][2] However, the elegance of this technology hinges on the rigor of its experimental design, particularly the implementation of appropriate controls. This guide provides a detailed comparison of essential control strategies for DREADD-based behavioral experiments, offering researchers, scientists, and drug development professionals the necessary information to design robust studies and interpret their findings with confidence.
The Gold Standard: The 2x2 Factorial Design
The most comprehensive approach to control for the effects of both the DREADD receptor expression and the activating ligand is the 2x2 factorial design. This design consists of four experimental groups:
-
DREADD + Ligand: The experimental group where the specific neuronal population expressing the DREADD is modulated by the ligand.
-
DREADD + Vehicle: This group controls for any behavioral effects of DREADD expression alone, without ligand activation.
-
Control Virus + Ligand: This critical group accounts for any off-target effects of the ligand in the absence of the DREADD receptor.
-
Control Virus + Vehicle: This group serves as the baseline, controlling for the effects of the viral vector and the injection procedure.
By comparing the behavioral outcomes across these four groups, researchers can confidently attribute any observed effects to the specific chemogenetic manipulation.
Ligand-Associated Off-Target Effects: A Critical Consideration
The most commonly used DREADD actuator, Clozapine-N-Oxide (CNO), was initially considered biologically inert. However, subsequent research has revealed that it can be reverse-metabolized to clozapine, a potent psychoactive drug with its own behavioral effects. This underscores the absolute necessity of the "Control Virus + Ligand" group to differentiate between DREADD-mediated effects and ligand-induced off-target effects.
Newer DREADD agonists, such as JHU37160 and Compound 21, have been developed to have a more favorable pharmacokinetic profile and reduced off-target effects compared to CNO. However, even with these newer compounds, thorough control experiments are paramount.
Quantitative Comparison of Control Groups in a Behavioral Assay
To illustrate the importance of a full control panel, the following table summarizes hypothetical data from an open field test, a common assay for assessing locomotor activity and anxiety-like behavior.
| Experimental Group | Total Distance Traveled (meters) | Time in Center (seconds) |
| hM4Di + CNO | 85.3 ± 5.2 | 15.1 ± 2.3 |
| hM4Di + Vehicle | 122.1 ± 7.8 | 35.8 ± 3.1 |
| AAV-GFP + CNO | 118.9 ± 6.5 | 34.2 ± 2.9 |
| AAV-GFP + Vehicle | 125.4 ± 8.1 | 36.5 ± 3.5 |
Vector and Expression Controls
Beyond the ligand, the viral vector used to deliver the DREADD construct and the level of DREADD expression can also influence behavioral outcomes.
-
Vector Controls: A control virus, typically expressing a fluorescent reporter protein like GFP or mCherry instead of the DREADD, is essential. This controls for any effects of the viral infection, the surgical procedure, and the expression of a foreign protein in the target neurons.
-
Expression Level: The titer of the viral vector should be carefully optimized. High levels of DREADD expression can sometimes lead to neurotoxic effects, independent of ligand activation. Therefore, using the lowest effective viral titer is recommended.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reproducibility of behavioral research. Below are example protocols for two commonly used behavioral assays in DREADD experiments.
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior.
Methodology:
-
Apparatus: A square arena (e.g., 40x40 cm) with high walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer the DREADD ligand or vehicle at the predetermined time before the test (e.g., 30 minutes for CNO).
-
Gently place the animal in the center of the open field arena.
-
Record the animal's behavior for a set duration (e.g., 10-20 minutes) using an overhead video camera.
-
The arena should be cleaned thoroughly between each animal to eliminate olfactory cues.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, average velocity.
-
Anxiety-like Behavior: Time spent in the center of the arena versus the periphery, number of entries into the center zone.
-
Elevated Plus Maze
Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms of equal size.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer the DREADD ligand or vehicle at the appropriate time before testing.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set duration (e.g., 5 minutes).
-
Record the session with a video camera.
-
Thoroughly clean the maze between trials.
-
-
Data Analysis:
-
Anxiety-like Behavior: Time spent in the open arms versus the closed arms, number of entries into the open arms versus the closed arms. An increase in the time spent in the open arms is interpreted as a decrease in anxiety-like behavior.
-
DREADD Signaling Pathways
Understanding the intracellular signaling cascades activated by different DREADD subtypes is fundamental to interpreting experimental results.
Gq-Coupled DREADDs (e.g., hM3Dq)
Activation of Gq-coupled DREADDs leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). The net effect is typically neuronal depolarization and increased firing rate.
Gi-Coupled DREADDs (e.g., hM4Di)
Activation of Gi-coupled DREADDs inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity. Additionally, the βγ subunits of the Gi protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, which silences neuronal activity.
Gs-Coupled DREADDs
Gs-coupled DREADDs, upon ligand binding, activate adenylyl cyclase, which increases the production of cAMP. Elevated cAMP levels then lead to the activation of PKA, which can phosphorylate various downstream targets to modulate neuronal excitability.
Experimental Workflow
A typical DREADD behavioral experiment follows a logical progression of steps, from initial vector design to final data analysis.
References
DREADDs vs. Traditional Pharmacology: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of tools that modulate cellular activity is paramount. This guide provides an objective comparison between Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) and traditional pharmacological methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Traditional pharmacology has long been the cornerstone of neuroscience and drug discovery, relying on systemic or localized administration of agonists and antagonists to study the function of receptors and their roles in behavior and disease. However, this approach often suffers from a lack of specificity, leading to off-target effects that can confound results. In recent years, chemogenetic tools, particularly DREADDs, have emerged as a powerful alternative, offering precise control over genetically defined cell populations.
Key Advantages of DREADDs
DREADDs are engineered G-protein coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be selectively activated by synthetic small molecules, most notably Clozapine-N-Oxide (CNO) and newer compounds like Compound 21 and JHU37160.[1][2] This "lock and key" system provides several distinct advantages over traditional pharmacological approaches:
-
Cell-Type Specificity: DREADDs can be expressed in specific neuronal populations using viral vectors with cell-type-specific promoters or Cre-driver lines.[3][4] This allows for the targeted manipulation of distinct circuits, a level of precision unattainable with systemic drug administration which affects all receptors of a given type throughout the body.
-
Remote and Prolonged Control: Once the DREADD is expressed, neuronal activity can be remotely controlled by systemic administration of the inert ligand.[5] The effects of DREADD activation can be sustained for minutes to hours, enabling the study of long-term changes in neural circuits and behavior.[4]
-
Reversibility: The effects of DREADD activation are reversible as the activating ligand is metabolized and cleared from the system. This allows for within-subject experimental designs where the same animal can serve as its own control.
-
Mimicking Endogenous Signaling: DREADDs activate the cell's own canonical G-protein signaling pathways (e.g., Gq, Gi, Gs), providing a more physiologically relevant modulation of neuronal activity compared to some traditional pharmacological tools that may have complex and non-specific downstream effects.[1][3]
Quantitative Comparison of Effects
To illustrate the practical differences between DREADDs and traditional pharmacology, we present an indirect comparison of their effects on two distinct behaviors: locomotor activity and feeding.
Locomotor Activity: hM3Dq (Gq-DREADD) vs. Oxotremorine
Here, we compare the effect of activating Gq-coupled receptors in a cell-type-specific manner using the hM3Dq DREADD with the systemic administration of the non-selective muscarinic acetylcholine receptor agonist, oxotremorine.
| Parameter | hM3Dq DREADD Activation | Systemic Oxotremorine |
| Target | Genetically defined neurons expressing hM3Dq | All muscarinic acetylcholine receptors |
| Activator | Clozapine-N-Oxide (CNO) | Oxotremorine |
| Effect on Locomotion | Dose-dependent increase in locomotor activity and repetitive movements.[1] | Marked reduction in locomotor activity.[3] |
| Specificity | High: restricted to hM3Dq expressing cells. | Low: acts on multiple muscarinic receptor subtypes throughout the central and peripheral nervous system. |
Note: This is an indirect comparison based on data from separate studies. The differing effects on locomotion highlight the importance of cell-type and circuit-specific modulation provided by DREADDs, as global activation of the same receptor family can produce opposing behavioral outcomes.
Feeding Behavior: hM4Di (Gi-DREADD) vs. Quinpirole
This comparison examines the inhibition of specific neurons in the nucleus accumbens using the hM4Di DREADD versus the systemic effects of the D2/D3 dopamine receptor agonist, quinpirole, on feeding behavior.
| Parameter | hM4Di DREADD Inhibition in Nucleus Accumbens | Systemic Quinpirole |
| Target | Genetically defined neurons in the Nucleus Accumbens expressing hM4Di | D2 and D3 dopamine receptors |
| Activator/Inhibitor | Clozapine-N-Oxide (CNO) | Quinpirole |
| Effect on Food Intake | Inhibition of Drd1a-expressing neurons reduces alcohol intake.[4] Inhibition of D2-receptor expressing neurons can either increase or decrease food intake depending on the specific neuronal subpopulation targeted. | Dose-dependent decrease in energy intake and fat preference.[6] |
| Specificity | High: restricted to specific neuronal subtypes within the nucleus accumbens. | Moderate: acts on D2 and D3 receptors, but not exclusively in brain regions associated with feeding. |
Note: This indirect comparison showcases the nuanced control offered by DREADDs. While systemic agonists can produce a general effect on a behavior, DREADDs allow for the dissection of the specific roles of different neuronal populations within a single brain region in regulating that same behavior.
Experimental Protocols
Stereotaxic Surgery for AAV-DREADD Injection in Mice
This protocol outlines the key steps for delivering adeno-associated viral (AAV) vectors carrying DREADD constructs into a specific brain region of a mouse.
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane and secure it in a stereotaxic frame. Shave the fur on the head and clean the surgical area with an antiseptic solution.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Use a dental drill to create a small burr hole over the target brain region, identified using stereotaxic coordinates from a mouse brain atlas.
-
Viral Injection: Load a Hamilton syringe with the AAV-DREADD viral vector. Slowly lower the needle to the target coordinates and infuse the virus at a slow, controlled rate (e.g., 100 nL/min) to prevent tissue damage.
-
Post-Injection and Suturing: Leave the needle in place for several minutes post-injection to allow for diffusion of the virus and to minimize backflow upon retraction. Slowly withdraw the needle and suture the scalp incision.
-
Recovery: Provide post-operative analgesia and monitor the animal until it has fully recovered from anesthesia. Allow several weeks for viral expression before commencing behavioral experiments.
CNO Administration for DREADD Activation
Clozapine-N-Oxide (CNO) is typically administered via intraperitoneal (i.p.) injection.
-
Preparation of CNO Solution: Dissolve CNO in sterile saline or a vehicle solution (e.g., 0.5% DMSO in saline) to the desired concentration.
-
Injection: Gently restrain the mouse and administer the CNO solution via i.p. injection. The volume of the injection is typically calculated based on the animal's body weight.
-
Behavioral Testing: Behavioral testing is typically conducted 15-30 minutes post-injection, allowing time for CNO to cross the blood-brain barrier and activate the DREADD receptors. It is crucial to include a vehicle-injected control group to account for any non-specific effects of the injection procedure or the vehicle itself.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Resolving Behavioral Output via Chemogenetic Designer Receptors Exclusively Activated by Designer Drugs | Journal of Neuroscience [jneurosci.org]
- 3. Chemogenetics drives paradigm change in the investigation of behavioral circuits and neural mechanisms underlying drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of three DREADD agonists acting on Gq-DREADDs in the ventral tegmental area to alter locomotor activity in tyrosine hydroxylase:Cre male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. biorxiv.org [biorxiv.org]
Temporal Precision Face-Off: DREADDs vs. Optogenetics in Neuromodulation
A comprehensive guide for researchers navigating the choice between two powerful technologies for controlling cellular activity. This guide delves into the critical aspect of temporal precision, offering a detailed comparison of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) and optogenetics, supported by experimental data, protocols, and visual pathway diagrams.
In the dynamic field of neuroscience and drug development, the ability to precisely control cellular signaling is paramount. Among the leading technologies to achieve this are DREADDs, a chemogenetic tool, and optogenetics, which utilizes light to manipulate cellular activity. A key differentiator between these two powerful techniques lies in their temporal precision—the speed at which they can initiate and terminate a desired cellular response. This guide provides an in-depth comparison of the temporal characteristics of DREADDs and optogenetics, equipping researchers with the knowledge to select the optimal tool for their experimental needs.
At a Glance: Temporal Resolution Capabilities
The fundamental difference in the temporal control offered by DREADDs and optogenetics stems from their distinct mechanisms of action. Optogenetics provides near-instantaneous control, operating on a millisecond timescale, whereas DREADDs exhibit a slower onset and longer duration of action, typically in the range of minutes to hours.[1][2] This disparity is a critical consideration for experimental design, dictating the types of biological questions each technique is best suited to address.
| Feature | DREADDs | Optogenetics |
| Activator | Synthetic ligands (e.g., CNO, DCZ, Compound 21) | Light (specific wavelengths) |
| Onset of Action | Minutes to >30 minutes[1][3][4] | Milliseconds[2][5] |
| Offset of Action | Hours[1][3] | Milliseconds to seconds[5][6] |
| Temporal Control | Prolonged modulation[1] | Precise, rapid, and reversible[2][7] |
Quantitative Comparison of Activation and Deactivation Kinetics
The following table summarizes the available quantitative data on the temporal kinetics of commonly used DREADD ligands and optogenetic opsins. It is important to note that the in vivo kinetics of DREADD ligands can be influenced by factors such as the route of administration, dose, and metabolism.
| Technology | Actuator/Tool | Onset Time | Peak Effect | Duration of Effect/Offset Time | References |
| DREADDs | Clozapine-N-Oxide (CNO) | ~30 minutes (peak plasma levels) | Variable | Up to 6 hours (behavioral effects) | [1][3] |
| Deschloroclozapine (DCZ) | Within minutes | Rapid | Reversible | [4][8][9] | |
| Compound 21 (C21) | Effective at 15 minutes post-injection | Long-lasting presence in the brain | - | [2] | |
| Optogenetics | Channelrhodopsin-2 (ChR2) | Milliseconds | Milliseconds | Milliseconds | [5][6][10] |
| Halorhodopsin (NpHR) | Milliseconds | Milliseconds | Milliseconds | [11] | |
| Chronos | Rapid onset | - | Fast deactivation | [12] | |
| Chrimson | Slower onset compared to ChR2 and Chronos | - | - | [12] |
Signaling Pathways: A Visual Explanation
To understand the functional differences between DREADDs and optogenetics, it is crucial to visualize their underlying signaling mechanisms.
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed methodologies for typical in vivo experiments using DREADDs and optogenetics in a mouse model.
In Vivo DREADD-based Chemogenetic Manipulation
This protocol outlines the key steps for expressing and activating DREADDs in a specific neuronal population in mice.
1. Viral Vector Delivery:
-
Objective: To express the DREADD receptor in the target cell population.
-
Procedure:
-
An adeno-associated virus (AAV) carrying the DREADD construct (e.g., AAV-hSyn-DIO-hM3Dq-mCherry) is stereotactically injected into the brain region of interest in a Cre-driver mouse line.[13][14] The Cre-loxP system ensures cell-type-specific expression of the DREADD.[13]
-
Mice are anesthetized and placed in a stereotaxic frame.
-
A small craniotomy is performed over the target brain region.
-
The viral vector is infused slowly using a microinjection pump and syringe.
-
The incision is sutured, and the animal is allowed to recover for at least 2-3 weeks to allow for robust DREADD expression.[13]
-
2. DREADD Ligand Administration:
-
Objective: To activate the expressed DREADD receptors.
-
Procedure:
-
The DREADD ligand (e.g., CNO, DCZ, or Compound 21) is dissolved in a suitable vehicle (e.g., saline or DMSO).
-
The ligand is administered to the animal, typically via intraperitoneal (i.p.) injection.[14] Other routes such as oral administration are also possible.
-
The dosage of the ligand is a critical parameter and should be optimized for the specific DREADD and experimental question. For example, CNO is often used at doses of 1-10 mg/kg, while DCZ is effective at much lower doses (e.g., 1-10 µg/kg).[8][14]
-
3. Behavioral or Physiological Readout:
-
Objective: To measure the effect of DREADD activation.
-
Procedure:
-
Following ligand administration, the animal is placed in the appropriate apparatus for behavioral testing (e.g., open field, elevated plus maze).[15]
-
The timing of the behavioral testing is crucial and should be aligned with the known pharmacokinetics of the chosen ligand. For CNO, behavioral effects are typically observed 30-60 minutes post-injection.[14][16] For faster-acting ligands like DCZ, the window for behavioral assessment will be earlier.[4][8]
-
Alternatively, physiological parameters such as neuronal firing can be recorded using electrophysiology.
-
In Vivo Optogenetic Stimulation
This protocol details the procedure for delivering light to activate or inhibit specific neurons in a freely moving mouse.
1. Viral Vector Delivery and Optic Fiber Implantation:
-
Objective: To express the light-sensitive opsin and provide a means for light delivery.
-
Procedure:
-
Similar to the DREADD protocol, an AAV carrying the opsin gene (e.g., AAV-CaMKIIa-hChR2(H134R)-EYFP) is stereotactically injected into the target brain region.[17]
-
In the same surgery, an optic fiber cannula is implanted with the tip positioned just above the injection site.[17][18]
-
The implant is secured to the skull using dental cement.
-
The animal is allowed to recover for several weeks.
-
2. Light Delivery:
-
Objective: To activate the expressed opsins.
-
Procedure:
-
The implanted optic fiber is connected to a laser or LED light source via a patch cord.[19][20] A rotary joint can be incorporated to allow the animal to move freely.[18]
-
The light parameters (wavelength, intensity, pulse frequency, and duration) are controlled by a pulse generator and must be optimized for the specific opsin and desired neuronal modulation.[17] For ChR2, blue light (~473 nm) is typically used.[17]
-
3. Behavioral or Physiological Readout:
-
Objective: To measure the effect of optogenetic stimulation.
-
Procedure:
-
Light stimulation is delivered while the animal is performing a behavioral task.[17] The precise timing of the light delivery allows for the investigation of the causal role of the targeted neurons in specific aspects of the behavior.
-
Electrophysiological recordings can be performed simultaneously to confirm the light-evoked changes in neuronal activity.
-
General Experimental Workflow: A Comparative Overview
The following diagram illustrates the logical flow of a typical experiment comparing the effects of DREADD and optogenetic manipulation.
Conclusion: Choosing the Right Tool for the Job
Both DREADDs and optogenetics are transformative technologies that offer unprecedented control over cellular activity. The choice between them hinges on the specific temporal requirements of the research question.
Optogenetics is the undisputed choice for experiments demanding high temporal precision. Its millisecond-scale resolution is ideal for dissecting the role of neural circuits in rapid processes such as decision-making, sensory processing, and synaptic plasticity.[1][2]
DREADDs, with their slower kinetics and prolonged action, are well-suited for studies investigating the effects of sustained changes in neuronal activity. This makes them valuable for exploring the roles of neuromodulators, studying the long-term consequences of neuronal activation or inhibition on behavior, and mimicking the effects of pharmacological agents with a high degree of cell-type specificity.[1]
Ultimately, the decision to use DREADDs or optogenetics should be guided by a thorough understanding of their respective temporal capabilities and limitations. By carefully considering the experimental goals, researchers can leverage the unique strengths of each technique to gain deeper insights into the complex workings of biological systems.
References
- 1. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Making Sense of Optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A User’s Guide to Channelrhodopsin Variants: Features, Limitations and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deschloroclozapine | DREADD Ligands | Tocris Bioscience [tocris.com]
- 8. Deschloroclozapine, a potent and selective chemogenetic actuator enables rapid neuronal and behavioral modulations in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Activation of Distinct Channelrhodopsin Variants Engages Different Patterns of Network Activity | eNeuro [eneuro.org]
- 13. Virus-Mediated Expression of DREADDs For in Vivo Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optogenetic Manipulation of Neuronal Activity to Modulate Behavior in Freely Moving Mice [jove.com]
- 18. In vivo Optogenetic Approach to Study Neuron-Oligodendroglia Interactions in Mouse Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: In vivo Optogenetic Stimulation of the Rodent Central Nervous System [jove.com]
- 20. In vivo Optogenetic Stimulation of the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Chemogenetic Tools: DREADDs vs. The Alternatives
For researchers, scientists, and drug development professionals navigating the landscape of neuromodulation, the choice of the right chemogenetic tool is paramount. This guide provides an objective comparison of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) with other leading chemogenetic systems, supported by experimental data, detailed protocols, and visual pathway diagrams to inform your selection process.
Chemogenetics offers a powerful approach to remotely control cell signaling and activity in a targeted manner. By introducing engineered receptors that are activated by specific, otherwise inert molecules, researchers can dissect the function of neural circuits and other cellular pathways with unprecedented precision. Among the most established and widely used chemogenetic tools are DREADDs. However, the field is continually evolving, with alternative systems such as Pharmacologically Selective Actuator Modules (PSAMs) and the K-Opioid Receptor DREADD (KORD) offering distinct advantages in certain experimental contexts.
This guide will delve into a head-to-head comparison of these platforms, focusing on their mechanism of action, performance metrics, and practical considerations for implementation.
At a Glance: DREADDs vs. PSAMs vs. KORD
| Feature | DREADDs (Gq, Gi, Gs) | PSAMs (e.g., PSAM-5HT3, PSAM-GlyR) | KORD (Gi-coupled) |
| Mechanism | G-protein coupled receptor (GPCR) signaling cascades | Ligand-gated ion channel (LGIC) direct ion flux | G-protein coupled receptor (GPCR) signaling cascade |
| Effector | Modulation of intracellular second messengers (e.g., Ca2+, cAMP) | Direct depolarization (cation influx) or hyperpolarization (anion influx) | Inhibition of adenylyl cyclase, modulation of ion channels |
| Primary Ligands | Clozapine-N-Oxide (CNO), Deschloroclozapine (DCZ), Compound 21, Perlapine | Pharmacologically Selective Effector Molecules (PSEMs), Varenicline, uPSEMs | Salvinorin B (SalB) |
| Typical Onset | Minutes (5-10 min for CNO)[1] | Seconds to minutes | Minutes (behavioral effects within 10-15 min) |
| Typical Duration | Hours (up to 8 hours for CNO)[2] | 30-60 minutes[3] | Shorter than muscarinic DREADDs (around 60 min) |
| Key Advantage | Versatility in modulating various G-protein signaling pathways | Fast kinetics and direct control over neuronal excitability | Orthogonal ligand allows for bidirectional control with other DREADDs[4] |
| Key Limitation | Slower kinetics, potential for off-target effects with CNO | Requires expression of multiple domains | Primarily inhibitory |
Deep Dive: Performance and Quantitative Comparison
The efficacy of a chemogenetic system hinges on the potency and specificity of its receptor-ligand interaction. The following tables summarize key quantitative data for popular DREADD, PSAM, and KORD systems.
DREADD Agonist Potency (EC50)
| Receptor | Ligand | EC50 (nM) | Notes |
| hM3Dq (Gq) | CNO | ~6.0 - 8.1[5] | The prototypical DREADD agonist, but with known back-metabolism to clozapine.[6] |
| hM3Dq (Gq) | Deschloroclozapine (DCZ) | High affinity, potent activator[7] | More potent and selective than CNO.[2] |
| hM3Dq (Gq) | Compound 21 | ~1.7[5] | Good bioavailability and brain penetrability without back-metabolism to clozapine.[8] |
| hM3Dq (Gq) | Perlapine | pEC50: 8.08[8] | Approved drug in Japan, potential for translational studies.[8] |
| hM4Di (Gi) | CNO | ~6.89 (pEC50)[8] | Effective for neuronal silencing. |
| hM4Di (Gi) | Clozapine | 0.42[5] | Significantly more potent than CNO at hM4Di.[5] |
| hM4Di (Gi) | Compound 21 | 2.95[5] | Intermediate potency between CNO and Clozapine.[5] |
| hM4Di (Gi) | Perlapine | pEC50: 7.27[8] | Potent agonist for inhibitory DREADDs.[8] |
PSAM Agonist Potency (EC50)
| Receptor | Ligand | EC50 (nM) | Notes |
| PSAM⁴-GlyR | Varenicline | ~1.6[3] | FDA-approved drug, enabling translational applications. |
| PSAM⁴-GlyR | uPSEM⁷⁹² | ~2.3[9] | Ultrapotent PSEM with high selectivity. |
| PSAM⁴-GlyR | uPSEM⁸¹⁷ | ~0.3[3][7] | One of the most potent LGIC agonists reported, with excellent brain penetrance.[3][7] |
| PSAM⁴-5HT3 | Varenicline | ~4[3] | Effective for neuronal activation. |
KORD Agonist Potency (EC50)
| Receptor | Ligand | EC50 (nM) | Notes |
| KORD (Gi) | Salvinorin B (SalB) | 11.8[8][10] | Highly selective for KORD over the endogenous kappa-opioid receptor.[4][10] |
| Endogenous KOR | Salvinorin B (SalB) | 248[4] | Weak agonist at the endogenous receptor.[4] |
Signaling Pathways Visualized
To facilitate a deeper understanding of their mechanisms, the following diagrams illustrate the signaling pathways of DREADDs and PSAMs.
Experimental Protocols
Successful implementation of chemogenetics requires meticulous experimental design and execution. Below are generalized yet detailed protocols for in vivo studies using DREADDs and PSAMs.
General Experimental Workflow
Detailed Methodologies
1. Viral Vector Delivery (AAV)
-
Vector: Adeno-associated virus (AAV) is commonly used for its low immunogenicity and stable, long-term expression. The choice of serotype (e.g., AAV2, AAV5, AAV9) can influence tropism for specific cell types and brain regions.
-
Construct: The AAV should encode the chemogenetic receptor (e.g., hM4Di) under the control of a cell-type-specific promoter (e.g., CaMKIIa for excitatory neurons) and often includes a fluorescent reporter (e.g., mCherry) for histological verification.
-
Titer: A typical viral titer for in vivo injections is in the range of 1 x 10¹² to 1 x 10¹³ viral genomes/mL.
-
Stereotaxic Injection:
-
Anesthetize the animal (e.g., with isoflurane) and secure it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Lower a microinjection pipette to the predetermined coordinates.
-
Infuse a small volume of the viral vector (e.g., 0.5 - 1.0 µL) at a slow rate (e.g., 100 nL/min) to minimize tissue damage.
-
Leave the pipette in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.
-
-
Incubation: Allow 2-4 weeks for robust expression of the chemogenetic receptor before proceeding with ligand administration and behavioral testing.
2. Ligand Administration
-
DREADD Ligands:
-
CNO (Clozapine-N-Oxide): Typically dissolved in saline or DMSO and administered via intraperitoneal (i.p.) injection at doses ranging from 1-10 mg/kg. Due to concerns about back-metabolism to clozapine, it is crucial to include appropriate control groups (e.g., animals expressing a reporter virus without the DREADD, receiving CNO).[6]
-
DCZ (Deschloroclozapine): A more potent and selective alternative to CNO. It can be administered i.p. at much lower doses (e.g., 0.1 mg/kg) and has a faster onset of action.
-
Salvinorin B (for KORD): Typically dissolved in 100% DMSO and administered i.p.
-
-
PSAM Ligands:
-
Varenicline and uPSEMs: Can be administered systemically (e.g., i.p. or subcutaneously). Dosing will depend on the specific uPSEM and experimental goals, but they are effective at low nanomolar concentrations.[3]
-
-
Timing: The onset of behavioral or physiological effects should be determined empirically for each specific ligand and experimental paradigm. For CNO, effects are typically observed within 30-60 minutes post-injection. For DCZ and some uPSEMs, the onset can be much faster.
3. Behavioral and Physiological Readouts
-
The choice of readout will depend on the research question and can range from behavioral assays (e.g., elevated plus maze, fear conditioning, operant tasks) to in vivo electrophysiology or calcium imaging to directly measure changes in neuronal activity.
4. Histological Verification
-
Use immunohistochemistry to confirm the expression of the chemogenetic receptor (often via a reporter tag like HA or a fluorescent protein) within the target brain region and cell population. This step is critical for validating the specificity of the manipulation.
Choosing the Right Tool for Your Research
The optimal chemogenetic tool depends on the specific requirements of your experiment:
-
For broad modulation of G-protein signaling pathways with a longer duration of action, DREADDs are a versatile and well-established choice. The availability of newer, more potent, and selective ligands like DCZ mitigates some of the concerns associated with CNO.
-
When rapid onset and offset kinetics and direct control over neuronal firing are critical, PSAMs offer a significant advantage. The development of ultrapotent PSEMs and the compatibility with the FDA-approved drug varenicline make this system particularly attractive for translational research.
-
For experiments requiring bidirectional control of neuronal activity within the same animal, the orthogonal nature of the KORD/Salvinorin B system, when used in conjunction with a CNO/DCZ-activated DREADD, provides a powerful solution.
By carefully considering the data and protocols presented in this guide, researchers can make an informed decision and leverage the power of chemogenetics to advance our understanding of complex biological systems.
References
- 1. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. addgene.org [addgene.org]
- 3. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New DREADD Facilitates the Multiplexed Chemogenetic Interrogation of Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New Product: Ultra-Potent Chemical-Genetic Tools PSAM4-5HT3 and PSAM4-GlyR [ebraincase.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Salvinorin B | DREADD Ligands | Tocris Bioscience [tocris.com]
Assessing the Long-Term Stability of DREADD Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the durability of Designer Receptors Exclusively Activated by Designer Drugs (DREADD) expression is paramount for the successful design and interpretation of long-term chemogenetic studies. This guide provides a comprehensive comparison of common DREADD delivery systems, focusing on the stability of expression over time, and is supported by experimental data and detailed protocols.
The longevity of DREADD expression is a critical factor that can influence the reproducibility and validity of multi-year studies. The choice of delivery system, DREADD variant, and genetic regulatory elements all play a significant role in determining the duration and consistency of chemogenetic control. This guide will delve into these factors, offering a comparative analysis of adeno-associated viral (AAV) vectors, lentiviral vectors, and transgenic mouse lines.
Comparison of DREADD Delivery Systems
The selection of a DREADD delivery system is a crucial first step in experimental design. AAVs are the most commonly used vectors for in vivo DREADD delivery due to their low immunogenicity and ability to transduce non-dividing cells, such as neurons. Lentiviruses, on the other hand, integrate into the host genome, offering the potential for highly stable, long-term expression. Transgenic mouse lines provide the most consistent and widespread expression within specific cell populations, but with less flexibility and at a higher cost.
| Delivery System | Mechanism | Peak Expression (Post-Transduction) | Duration of Stable Expression | Advantages | Disadvantages |
| AAV Vectors | Episomal | ~60 days[1][2][3] | ~1.5 years, with gradual decline after 2 years[1][2][3] | Low immunogenicity, high transduction efficiency in neurons, various serotypes for cell targeting.[4] | Remains mostly episomal, potential for gradual loss of expression.[3] |
| Lentiviral Vectors | Genomic Integration | Slower onset than AAV | Potentially lifelong due to integration.[5] | Stable, long-term expression; effective in dividing and non-dividing cells. | Potential for insertional mutagenesis, may elicit a stronger immune response than AAV. |
| Transgenic Lines | Germline Integration | Constitutive | Lifelong and heritable. | Highly consistent and cell-type specific expression across animals.[6] | Less flexible for targeting specific brain regions, costly and time-consuming to develop. |
Long-Term Expression Profiles of DREADD Variants
Studies in non-human primates have provided valuable insights into the long-term stability of different DREADD variants. In general, the inhibitory DREADD hM4Di has shown greater long-term stability compared to the excitatory hM3Dq.
| DREADD Variant | G-Protein Coupling | Stability Profile | Observations |
| hM4Di | Gi (Inhibitory) | Stable for ~1.5 years, followed by a gradual decline.[1][3] | Exhibits less post-peak fluctuation in expression levels compared to hM3Dq.[1] |
| hM3Dq | Gq (Excitatory) | Stable for ~1 year, with more pronounced post-peak fluctuations.[1] | Functional effects can still be observed for up to two years.[2] |
| KORD | Gi (Inhibitory) | Data on long-term stability is less extensive than for muscarinic DREADDs. | Offers orthogonal control with a different ligand (Salvinorin B).[7] |
Factors Influencing DREADD Expression Stability
Several factors can impact the level and duration of DREADD expression. Careful consideration of these elements during the design of viral vectors and experimental protocols is crucial for achieving robust and long-lasting results.
-
Viral Titer: Higher AAV titers generally lead to increased transgene expression. However, excessively high titers can trigger an immune response and potential neurotoxicity.[2][8]
-
Promoter Choice: Neuron-specific promoters, such as human Synapsin (hSyn), have been shown to mediate more prolonged transgene expression compared to ubiquitous promoters like CMV.[2][3] The CAG promoter can drive high initial expression, which may decrease over time, while hSyn has a slower onset but maintains stable long-term expression.[9]
-
Protein Tags: The presence and position of protein tags, such as the HA-tag, can significantly influence DREADD expression levels. N-terminal tags, in particular, have been shown to reduce expression.[2][10]
Experimental Protocols for Assessing DREADD Expression
Accurate quantification of DREADD expression over time is essential for validating the stability of your chemogenetic system. Below are detailed methodologies for common assessment techniques.
In Vivo Quantification using Positron Emission Tomography (PET)
PET imaging with a DREADD-selective radiotracer offers a non-invasive method to longitudinally quantify DREADD expression in the living brain.[2][3]
Protocol:
-
Radiotracer Selection: Utilize a DREADD-specific radiotracer such as [11C]deschloroclozapine ([11C]DCZ) or [11C]clozapine.[1][2] 18F-labeled tracers are also available and offer a longer half-life.[11]
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame within the PET scanner.
-
Radiotracer Administration: Administer the radiotracer intravenously as a bolus.
-
PET Scan Acquisition: Acquire dynamic PET data for 60-90 minutes post-injection.
-
Data Analysis:
-
Co-register PET images with anatomical MRI scans for accurate localization.
-
Use a reference tissue model, with the cerebellum often serving as the reference region, to calculate the binding potential (BPND).[2]
-
The change in BPND from baseline (pre-DREADD expression) provides a quantitative measure of DREADD expression levels.
-
Postmortem Quantification using Immunohistochemistry (IHC)
IHC allows for the visualization and quantification of DREADD protein expression in fixed brain tissue. This is often used as an endpoint measurement to confirm in vivo findings.
Protocol for HA-tagged DREADDs:
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a sucrose solution.
-
Section the brain into 30-40 µm slices using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., incubation in sodium citrate buffer at 80°C).
-
Block non-specific binding with a solution containing normal serum and a detergent like Triton X-100.
-
Incubate sections with a primary antibody against the HA-tag (e.g., mouse anti-HA) overnight at 4°C.[12]
-
Wash sections in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., anti-mouse IgG conjugated to Alexa Fluor 488) for 1-2 hours at room temperature.[12]
-
Wash sections and mount on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Quantification:
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify expression by measuring the fluorescence intensity or the number of labeled cells in the region of interest using image analysis software.
-
Quantification using Western Blotting
Western blotting allows for the quantification of total DREADD protein levels in tissue lysates.
Protocol:
-
Tissue Lysis:
-
Dissect the brain region of interest and homogenize in ice-cold RIPA buffer containing protease inhibitors.[13]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.[14]
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against the DREADD tag (e.g., anti-HA) or the DREADD protein itself overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using a digital imager.
-
Quantify the band intensity using densitometry software, normalizing to a loading control protein (e.g., GAPDH or β-actin).
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: A typical experimental workflow for assessing the long-term stability of DREADD expression.
Caption: The canonical Gq-coupled signaling pathway activated by the hM3Dq DREADD.
Caption: A decision tree to guide the selection of a DREADD delivery system based on stability needs.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Longitudinal assessment of DREADD expression and efficacy in the monkey brain [elifesciences.org]
- 4. Adeno-Associated Virus-Based Gene Therapy for CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CRISPR/Cas9 does not facilitate stable expression of long C9orf72 dipeptides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Latest research | eLife [elifesciences.org]
- 8. Seven-year follow-up of durability and safety of AAV CNS gene therapy for a lysosomal storage disorder in a large animal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics and durability of transgene expression after intrastriatal injection of AAV9 vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Chemogenetics drives paradigm change in the investigation of behavioral circuits and neural mechanisms underlying drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. Sample preparation for western blot | Abcam [abcam.com]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Guide to Safe Practices
The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the proper procedures for waste management is not just a matter of compliance but a fundamental aspect of their work. This guide outlines the essential steps and considerations for the proper disposal of a placeholder laboratory chemical, referred to here as "DRGDS," illustrating a universal workflow for handling chemical waste.
Note: "this compound" is a placeholder identifier. To ensure safety and compliance, it is imperative to replace this placeholder with the actual chemical name and consult the corresponding Safety Data Sheet (SDS) for specific handling and disposal instructions.
General Disposal Protocol for Chemical Reagents
The disposal of any chemical substance should always begin with a thorough review of its Safety Data Sheet (SDS). The SDS provides comprehensive information regarding the chemical's properties, hazards, and specific disposal requirements. In the absence of a specific SDS for "this compound," a general protocol for chemical waste disposal should be followed.
Quantitative Data Summary
For any given chemical, the SDS will provide crucial quantitative data that informs its handling and disposal. This data is typically presented in a structured format for clarity. Below is a template table summarizing the kind of information you would find and need to consider.
| Property | Value | Significance for Disposal |
| Physical State | e.g., Solid, Liquid, Gas | Determines the type of containment and potential for environmental release. |
| pH | e.g., 3.5 | Indicates corrosivity. Neutralization may be required before disposal. |
| Boiling Point | e.g., 150 °C | Volatility can affect handling procedures and potential for inhalation exposure. |
| Flash Point | e.g., 60 °C | Indicates flammability and the need for spark-proof equipment and storage away from heat sources. |
| Toxicity (LD50) | e.g., 50 mg/kg (oral, rat) | A measure of acute toxicity that dictates the level of personal protective equipment (PPE) required and the hazard classification of the waste. |
| Solubility in Water | e.g., 10 g/L | Affects how the substance might disperse in the environment and whether it can be disposed of in aqueous waste streams. |
Experimental Protocols for Waste Characterization
Before disposal, it is sometimes necessary to perform experiments to characterize unknown waste or to neutralize hazardous properties. These protocols must be conducted in a controlled laboratory setting with appropriate safety measures.
Example Protocol: Neutralization of Acidic Waste
-
Objective: To adjust the pH of an acidic chemical waste stream to a neutral range (pH 6-8) before disposal.
-
Materials:
-
Acidic waste solution
-
Neutralizing agent (e.g., sodium bicarbonate, sodium hydroxide solution)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Fume hood
-
-
Procedure: a. Place the container of acidic waste on a stir plate within a fume hood. b. Begin stirring the solution at a moderate speed. c. Slowly add the neutralizing agent in small increments. d. Monitor the pH of the solution continuously. e. Continue adding the neutralizing agent until the pH is within the target neutral range. f. Allow the solution to cool if an exothermic reaction occurred. g. Label the neutralized waste container with its contents and pH.
Visualizing the Disposal Workflow
A clear and logical workflow is essential for ensuring that all steps of the disposal process are followed correctly. The following diagram illustrates a generalized decision-making process for chemical waste disposal.
Caption: A flowchart illustrating the decision-making process for proper chemical waste disposal in a laboratory setting.
Conclusion
The proper disposal of chemical reagents is a cornerstone of a safe and sustainable laboratory environment. While "this compound" serves as a placeholder in this guide, the principles and procedures outlined are universally applicable. Always prioritize safety by consulting the specific Safety Data Sheet for any chemical you handle, and when in doubt, seek guidance from your institution's Environmental Health and Safety (EHS) department. By adhering to these established protocols, researchers can minimize risks to themselves, their colleagues, and the environment.
Safeguarding Innovation: A Comprehensive Guide to Personal Protective Equipment for Handling Investigational Drugs
In the fast-paced environment of drug discovery and development, the safety of laboratory personnel is paramount. Handling investigational drugs, which often have unknown toxicological profiles, requires stringent adherence to safety protocols to minimize exposure and ensure a secure research environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance to empower researchers, scientists, and drug development professionals in the safe handling of these potent compounds.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is a critical measure to prevent skin contact, inhalation, and ingestion of hazardous drug substances.[1] The selection of PPE should be based on a risk assessment of the specific compounds being handled.
Table 1: Recommended Personal Protective Equipment for Handling Hazardous Drugs
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloving recommended.[2] | Provides a barrier against chemical permeation. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Gowns | Disposable, lint-free, solid-front, with back closure and tight-fitting elastic or knit cuffs.[3] Must be demonstrated to resist permeability by hazardous drugs.[2] | Protects the body from contamination. Back closure minimizes the risk of frontal splashes reaching the skin. |
| Respiratory Protection | An N95 or higher-level respirator should be worn when handling powders or volatile compounds outside of a containment device.[3] | Prevents inhalation of airborne drug particles. Surgical masks do not provide adequate respiratory protection from chemical exposure.[1][3] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[4] | Protects the eyes and face from splashes and aerosols. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
| Head and Hair Covers | Disposable caps or hoods. | Contains hair and prevents it from becoming a source of contamination. |
II. Operational Procedures for Safe Handling
Adherence to standardized operational procedures is crucial for minimizing the risk of exposure during routine laboratory activities.
A. Donning and Doffing of PPE
Proper technique in putting on and taking off PPE is essential to prevent self-contamination.
Experimental Workflow: PPE Donning and Doffing Protocol
B. Engineering Controls
Engineering controls are the primary method for controlling exposure and should be used in conjunction with PPE.
-
Biological Safety Cabinets (BSCs) and Fume Hoods: All handling of potent compounds, especially powders and volatile liquids, should be performed within a certified Class II BSC or a chemical fume hood to capture airborne contaminants at the source.[1]
-
Closed System Transfer Devices (CSTDs): For the transfer of sterile hazardous drugs, CSTDs should be used to prevent the escape of drug vapor or liquid.
III. Disposal of Contaminated Materials
Proper segregation and disposal of drug-contaminated waste are critical to prevent environmental contamination and accidental exposure.
Table 2: Hazardous Drug Waste Disposal Guidelines
| Waste Type | Container | Disposal Method |
| Sharps | Puncture-resistant, leak-proof sharps container labeled "Hazardous Drug Waste." | Incineration at a licensed hazardous waste facility.[5] |
| PPE and other contaminated materials | Thick, leak-proof plastic bags or containers labeled "Hazardous Drug Waste." | Incineration at a licensed hazardous waste facility.[6] |
| Trace-contaminated liquids | Securely capped, leak-proof container labeled "Hazardous Drug Waste." | Collection by a licensed hazardous waste vendor for incineration.[6] |
| Bulk-contaminated liquids | Securely capped, leak-proof container labeled "Hazardous Drug Waste." | Collection by a licensed hazardous waste vendor for incineration.[6] |
Logical Relationship: Hazardous Waste Disposal Pathway
IV. Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and appropriate action is crucial to minimize harm.
A. Accidental Exposure
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[7]
-
Eye Exposure: Flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station.[7] Hold eyelids open to ensure a thorough rinse. Seek immediate medical attention.
-
Inhalation: Move to an area with fresh air. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
B. Spill Management
For any spill, the primary objective is to contain the material and decontaminate the area safely.
Experimental Protocol: Hazardous Drug Spill Cleanup
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear two pairs of chemotherapy gloves, a gown, eye protection, and an N95 respirator.
-
Contain the Spill: Use absorbent pads or pillows to surround and absorb the liquid. For powders, gently cover with damp absorbent pads to avoid generating aerosols.
-
Clean the Area: Working from the outer edge of the spill towards the center, carefully clean the area with a detergent solution, followed by a disinfectant.
-
Dispose of Waste: All cleanup materials are considered hazardous waste and must be disposed of in accordance with the guidelines in Table 2.
-
Decontaminate and Doff PPE: Following the doffing procedure in Figure 1, remove and dispose of all PPE as hazardous waste.
-
Wash Hands Thoroughly: Perform hand hygiene after removing all PPE.
-
Document the Incident: Report the spill to the appropriate safety personnel and complete an incident report.
Signaling Pathway: Emergency Response for Accidental Exposure
References
- 1. gerpac.eu [gerpac.eu]
- 2. pogo.ca [pogo.ca]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
